2-(2,6-Difluoro-4-nitrophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRXAYFALTPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis pathway for 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
An In-Depth Technical Guide to the Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid
Introduction
This compound is a valuable fluorinated building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The presence of the difluorinated nitrophenyl moiety imparts unique electronic properties and metabolic stability to molecules, making it a desirable scaffold for the design of novel bioactive compounds. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into the strategic considerations behind each synthetic step, offering detailed protocols and insights into potential challenges and optimization strategies.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic disconnection of the target molecule, this compound, points to the corresponding acetonitrile derivative as a key precursor. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation. The acetonitrile itself can be envisioned as arising from the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. This leads to a multi-step synthesis beginning from a commercially available starting material, 2,6-difluorotoluene.
The chosen forward synthesis, therefore, comprises four key stages:
-
Electrophilic Aromatic Substitution: Nitration of 2,6-difluorotoluene to install the nitro group at the C4 position.
-
Free-Radical Halogenation: Benzylic bromination of the methyl group to create a reactive electrophilic site.
-
Nucleophilic Substitution: Cyanation of the resulting benzyl bromide to introduce the carbon atom required for the acetic acid side chain.
-
Hydrolysis: Conversion of the terminal nitrile group to the final carboxylic acid.
This pathway is selected for its reliability, utilization of well-understood reactions, and the commercial availability of the initial starting materials.
Proposed Synthetic Pathway Overview
The overall transformation from 2,6-difluorotoluene to this compound is illustrated below.
Caption: Overall synthetic route from 2,6-difluorotoluene.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 2,6-Difluoro-4-nitrotoluene
The initial step involves the nitration of 2,6-difluorotoluene. In this electrophilic aromatic substitution, the directing effects of the substituents on the aromatic ring are crucial. The methyl group is an activating, ortho, para-director, while the two fluorine atoms are deactivating but also ortho, para-directing. The synergistic effect of these groups strongly favors the substitution of the incoming nitro group at the C4 position, which is para to the methyl group and meta to both fluorine atoms.[1][2]
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid (e.g., 150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the contents to 0-5 °C using an ice bath.
-
Slowly add 2,6-difluorotoluene (e.g., 0.5 mol) to the sulfuric acid while maintaining the low temperature.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.55 mol) to concentrated sulfuric acid (e.g., 50 mL), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2,6-difluorotoluene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 2,6-difluoro-4-nitrotoluene, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.[3]
Causality and Trustworthiness: Maintaining a low temperature during the addition of the nitrating agent is critical to control the exothermic reaction and enhance regioselectivity, thereby minimizing the formation of dinitro- and other over-nitrated byproducts.[1] The slow, dropwise addition ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) is kept low, further promoting selective mono-nitration.
Step 2: Synthesis of 2,6-Difluoro-4-nitrobenzyl bromide
This transformation is a free-radical halogenation at the benzylic position. The methyl group of 2,6-difluoro-4-nitrotoluene is converted to a bromomethyl group, which is an excellent leaving group for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to start the reaction.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-4-nitrotoluene (e.g., 0.4 mol) in a suitable solvent like carbon tetrachloride or ethyl acetate.
-
Add N-Bromosuccinimide (NBS) (e.g., 0.44 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.02 mol) to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction.[4]
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide. The filtrate contains the desired product.
-
Wash the filtrate with water and a saturated solution of sodium sulfite to remove any remaining NBS and bromine, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,6-difluoro-4-nitrobenzyl bromide. The product can be further purified by column chromatography if necessary.
Causality and Trustworthiness: The use of NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The initiator, AIBN, decomposes upon heating to generate radicals that abstract a hydrogen atom from the methyl group, initiating the chain reaction.
Step 3: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile
This step involves a standard SN2 reaction where the bromide of 2,6-difluoro-4-nitrobenzyl bromide is displaced by the cyanide anion. This reaction forms the crucial carbon-carbon bond and sets the stage for the final hydrolysis.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium cyanide (NaCN) (e.g., 0.45 mol) in a mixture of water and ethanol.[5]
-
Warm the solution gently to ensure the sodium cyanide is fully dissolved.
-
Add a solution of 2,6-difluoro-4-nitrobenzyl bromide (e.g., 0.4 mol) in ethanol dropwise to the stirred cyanide solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield 2-(2,6-difluoro-4-nitrophenyl)acetonitrile, which can be purified by recrystallization or column chromatography.[6]
Causality and Trustworthiness: The use of a polar aprotic solvent mixture (ethanol/water) facilitates the dissolution of the ionic sodium cyanide while also accommodating the organic substrate. The cyanide ion is a potent nucleophile, leading to an efficient displacement of the benzylic bromide.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon cooling and dilution.
Experimental Protocol:
-
In a round-bottom flask, place the 2-(2,6-difluoro-4-nitrophenyl)acetonitrile (e.g., 0.35 mol).
-
Prepare a solution of concentrated sulfuric acid in water (e.g., a 2:1 v/v mixture).[7]
-
Add the acid solution to the nitrile and heat the mixture to reflux.
-
Continue heating for 2-4 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (if under basic conditions) or by TLC.
-
After hydrolysis is complete, cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid this compound will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Causality and Trustworthiness: Strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the final carboxylic acid and ammonium sulfate.[8]
Summary of Intermediates and Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Difluoro-4-nitrotoluene | O=c1cc(F)c(C)c(F)c1 | C₇H₅F₂NO₂ | 173.12 |
| 2,6-Difluoro-4-nitrobenzyl bromide | O=c1cc(F)c(CBr)c(F)c1 | C₇H₄BrF₂NO₂ | 252.02 |
| 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile | N#CCc1c(F)cc([O-])cc1F | C₈H₄F₂N₂O₂ | 198.13 |
| This compound | O=C(O)Cc1c(F)cc([O-])cc1F | C₈H₅F₂NO₄ | 217.13 |
Safety Considerations
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Brominating agents: NBS is a lachrymator and irritant. AIBN is a potentially explosive solid that decomposes upon heating. Handle both with care.
-
Cyanide: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be performed in a fume hood, and a dedicated cyanide waste container should be used. An emergency cyanide antidote kit should be readily available.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
- Cassar, L., et al. (1973). U.S. Patent No. 3,708,529. Washington, DC: U.S. Patent and Trademark Office. [Link: patents.google.
- Heck, R. F. (1963). Journal of the American Chemical Society, 85(18), 2779-2782. [Link: pubs.acs.org]
- BenchChem (2025). Managing Side Reactions in 2,6-Difluorotoluene Chemistry. [Link: www.benchchem.com/product/b5858]
- Apollo Scientific. 2,6-Difluoro-4-nitrotoluene. [Link: www.apolloscientific.co.uk/cas/170572-48-2]
- BenchChem (2025). A Comparative Analysis of the Reactivity of 2,6-Difluorotoluene and 2,4-Difluorotoluene. [Link: www.benchchem.com/product/b5858]
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. [Link: www.researchgate.
- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. (n.d.). Google Patents. [Link: patents.google.
- Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure. [Link: www.orgsyn.org/demo.aspx?prep=CV1P0107]
- BLDpharm. 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile. [Link: www.bldpharm.com/products/1280739-81-2.html]
- Reber, L. A., & Gortler, L. B. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link: www.orgsyn.org/demo.aspx?prep=CV1P0403]
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- 6. 1280739-81-2|2-(2,6-Difluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a halogenated nitroaromatic compound, represents a significant scaffold in medicinal chemistry and drug discovery. The strategic incorporation of difluoro- and nitro-moieties onto the phenylacetic acid backbone imparts unique electronic and conformational properties, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the nitro group can serve as a versatile synthetic handle for further molecular elaborations or as a key pharmacophoric element. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed, field-proven methodologies for their experimental determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from computational models, this table provides a foundational understanding of the compound's behavior.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| CAS Number | 543683-36-9 | [1], [2] |
| Molecular Formula | C₈H₅F₂NO₄ | [1], [2] |
| Molecular Weight | 217.13 g/mol | [1], [2] |
| Melting Point | Not available (Experimental) | |
| Boiling Point | Not available (Experimental) | |
| Aqueous Solubility | Not available (Experimental) | |
| pKa | Not available (Experimental) | |
| XLogP3-AA (Computed) | 1.4 | [2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 6 | [2] |
| Topological Polar Surface Area (Computed) | 83.1 Ų | [2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind critical steps is provided to ensure a deep understanding of the experimental design.
Melting Point Determination by Capillary Method
The melting point is a fundamental physical property indicative of a compound's purity. The capillary method is a widely accepted and reliable technique for its determination.[3][4][5][6]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is finely powdered and thoroughly dried to avoid any solvent-induced melting point depression.[3]
-
Introduce the powdered sample into a capillary tube (sealed at one end) by gently tapping the open end into the sample.
-
Compact the sample to a height of 2-3 mm at the bottom of the tube by dropping it through a long glass tube or by tapping it on a hard surface.[3] A well-packed sample is crucial for accurate observation.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the heating block.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a clear liquid (the completion of melting). This range represents the melting point.[3][5]
-
Causality and Self-Validation: A sharp melting point range (typically within 1-2°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Repeating the measurement with a fresh sample validates the reproducibility of the result.
Aqueous Solubility Determination by Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the same constant temperature to permit the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Causality and Self-Validation: Reaching a plateau in the measured concentration over time (e.g., at 24 and 48 hours) confirms that equilibrium has been established. The use of a validated, specific analytical method ensures that the measured concentration corresponds solely to the parent compound and not to any degradation products.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting a drug's absorption, distribution, and excretion. Potentiometric titration is a precise and reliable method for its determination.
Methodology:
-
Apparatus and Reagent Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Prepare a solution of this compound of known concentration in purified water or a co-solvent system if solubility is low.
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Incrementally add the standardized titrant and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (the steepest part).
-
The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.
-
Causality and Self-Validation: The shape of the titration curve provides internal validation. A clear sigmoidal curve with a well-defined inflection point indicates a successful titration. The pKa value should be independent of the initial concentration of the analyte. Performing the titration in reverse (titrating a salt solution of the compound with a standardized acid) can further validate the result.
Safety and Handling
Based on safety data for similar nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory environment.[3][4][6] It is likely to be an irritant to the skin, eyes, and respiratory system.[4][6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with the skin and eyes.[3][4][6]
Conclusion
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]3]
-
(n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]4]
-
(n.d.). Melting point determination. Retrieved from [Link]5]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
(n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (2,6-DIfluoro-4-nitrophenyl)acetic acid, 96% Purity, C8H5F2NO4, 100 mg. Retrieved from [Link]1]
Sources
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- 3. echemi.com [echemi.com]
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- 5. WO2016002968A1 - Heterocyclic compounds and their use as retinoid-related orphan receptor (ror) gamma-t inhibitors - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(2,6-Difluoro-4-nitrophenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a specialized organic molecule, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique trifunctionalized phenyl ring, featuring two fluorine atoms, a nitro group, and an acetic acid moiety, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a valuable intermediate in the pursuit of new drugs. This technical guide provides a comprehensive overview of its chemical identity, a plausible synthesis pathway, its physicochemical and spectroscopic properties, and its significance in the field of drug development.
Chemical Identity and Structure
CAS Number: 543683-36-9[1]
Molecular Formula: C₈H₅F₂NO₄
Molecular Weight: 217.13 g/mol [2]
The structure of this compound is characterized by a benzene ring substituted at positions 2 and 6 with fluorine atoms, at position 4 with a nitro group, and at position 1 with an acetic acid group.
Figure 1: Chemical structure of this compound.
The presence of two electron-withdrawing fluorine atoms ortho to the acetic acid side chain and a strong electron-withdrawing nitro group para to it significantly influences the molecule's reactivity and electronic properties. This substitution pattern is key to its utility in organic synthesis.
Synthesis Methodology
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Nitration of 2-(2,6-Difluorophenyl)acetic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-(2,6-difluorophenyl)acetic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture until all the solid has dissolved.
-
Addition of Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The regioselectivity of the nitration is directed to the para position due to the ortho-para directing effect of the fluorine atoms and the steric hindrance at the ortho positions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is then collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure this compound.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction remains under control and prevents a rapid increase in temperature.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 543683-36-9 | [1] |
| Molecular Formula | C₈H₅F₂NO₄ | [2] |
| Molecular Weight | 217.13 g/mol | [2] |
| Appearance | Expected to be a solid | General Knowledge |
| Purity | >95% (as offered by suppliers) | [1] |
Spectroscopic Data (Predicted)
While experimentally obtained spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons of the acetic acid group. The aromatic region would likely display a doublet or a triplet for the two equivalent aromatic protons, coupled to the adjacent fluorine atoms. The chemical shift of the methylene protons would be influenced by the electron-withdrawing nature of the substituted phenyl ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (around 170-180 ppm). The aromatic carbons would show complex splitting patterns due to coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the C-F stretches (around 1100-1300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).[3]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple functional groups allows for its incorporation into a variety of molecular scaffolds.
Caption: Potential synthetic modifications and therapeutic applications of this compound.
The key reactive sites for further synthetic transformations are:
-
The Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which can then be further functionalized. This is a common strategy in the synthesis of many drugs.
-
The Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as amides, esters, and acid chlorides, allowing for the connection of this fragment to other parts of a target molecule.
-
The Aromatic Ring: The fluorine atoms can potentially be displaced via nucleophilic aromatic substitution, although this is generally challenging.
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Therefore, intermediates like this compound are of significant interest to researchers in drug discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While detailed synthetic and spectroscopic data in the public domain are limited, its chemical properties and potential applications make it a compound of significant interest to the scientific community.
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A Comprehensive Technical Guide on the Biological Activity of Nitrophenylacetic Acid Derivatives
Introduction: The Nitrophenylacetic Acid Scaffold in Modern Drug Discovery
Nitrophenylacetic acid (NPAA) and its isomers—(2-nitrophenyl)acetic acid, (3-nitrophenyl)acetic acid, and (4-nitrophenyl)acetic acid—are deceptively simple molecules that serve as remarkably versatile starting points in medicinal chemistry.[1][2] While phenylacetic acid itself is a common structural motif in various bioactive compounds, the introduction of a nitro (NO₂) group dramatically alters the molecule's electronic properties and metabolic potential. This functional group is a powerful pharmacophore, capable of engaging in critical biological interactions and redox cycling, which underpins the diverse activities of its derivatives.[3][4]
The nitro group's strong electron-withdrawing nature and its potential for bioreduction to reactive nitrogen species are central to the biological activities observed.[3][5] NPAA derivatives are crucial precursors in the synthesis of complex heterocycles, which form the backbone of many therapeutic agents.[6] This guide provides an in-depth exploration of the primary biological activities associated with NPAA derivatives—anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition—grounded in mechanistic insights and validated experimental protocols.
Section 1: Anticancer Activity
The relentless pursuit of novel anticancer agents is a cornerstone of pharmaceutical research.[7][8] Phenylacetamide and phenylacetic acid derivatives have emerged as a promising class of compounds, demonstrating antiproliferative effects across various cancer cell lines.[8] The incorporation of a nitro group often enhances this cytotoxic potential.[7]
Mechanism of Action: Cytotoxicity and Anti-Angiogenesis
The primary anticancer mechanism of many NPAA derivatives is the induction of cytotoxicity in cancer cells. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds bearing a nitro moiety exhibit a more pronounced cytotoxic effect compared to those with a methoxy group, suggesting the nitro group is critical for this activity.[7][8] While the precise downstream pathways can vary, the effect is often mediated through the induction of apoptosis.
Furthermore, 4-nitrophenylacetic acid serves as a key intermediate in synthesizing compounds with anti-angiogenic properties.[9][10] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting this process, NPAA-derived agents can effectively starve tumors of the nutrients required for their expansion.
Structure-Activity Relationship (SAR) Insights
The position and chemical environment of the nitro group are pivotal. In a study comparing various phenylacetamide derivatives, compounds with a para-nitro substituent on the N-phenyl ring were among the most active against both prostate (PC3) and breast (MCF-7) cancer cell lines.[8] This highlights a clear SAR where the electronic and steric properties conferred by the nitro group at a specific position drive the compound's interaction with its biological target.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52 - 80 | [7][8] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [8] |
| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | [8] |
| Imatinib (Reference Drug) | MCF-7 (Breast) | 98 | [8] |
Experimental Workflow & Protocols
The logical flow for assessing the anticancer potential of new NPAA derivatives involves a multi-stage screening process, starting with single-dose cytotoxicity and progressing to dose-response analysis for potent compounds.
Caption: Workflow for determining the IC₅₀ of NPAA derivatives.
This protocol is a self-validating system for assessing cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells.
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the NPAA derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The causal principle here is that mitochondrial dehydrogenases in living cells will convert the MTS tetrazolium compound into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Section 2: Antimicrobial Activity
Nitroaromatic compounds, including derivatives of NPAA, represent a significant class of antimicrobial agents.[3][5] Their broad-spectrum activity is particularly valuable in an era of growing antibiotic resistance.[11]
Mechanism of Action: Reductive Activation
The antimicrobial action of nitro compounds is a classic example of prodrug activation. The generally accepted model posits that the inert nitro group undergoes enzymatic reduction within the microbial cell.[3][5] This process generates highly reactive, toxic intermediates such as nitroso radicals and superoxide species. These intermediates then covalently bind to and damage critical macromolecules, most notably DNA, leading to strand breakage, inhibition of replication, and ultimately, cell death.[3]
Structure-Activity Relationship (SAR) Insights
Research into N,N'-(4-nitro-1,2-phenylene)diamide derivatives has shown that the nature of the substituents significantly impacts antimicrobial efficacy. A key finding is that molecules featuring strong electron-withdrawing groups, such as the trifluoroacetamide group, exhibit superior activity against a range of microbes, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] This suggests that enhancing the electrophilic character of the molecule facilitates the initial reduction of the nitro group, thereby accelerating the formation of the cytotoxic species.
Quantitative Data: Antimicrobial Potency
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| 3d | P. aeruginosa | 12.5 | 12.5 | [11] |
| 3d | MRSA | 12.5 | 12.5 | [11] |
| 3d | E. coli | 12.5 | 12.5 | [11] |
| 3d | K. pneumoniae | 25 | >25 (static) | [11] |
| *Compound 3d: N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) |
Experimental Workflow & Protocols
Caption: Workflow for MIC and MBC/MFC determination.
This protocol follows CLSI guidelines to provide a standardized and reproducible measure of antimicrobial activity.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the NPAA derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a clinically relevant range.
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of turbidity. The growth control must be turbid for the test to be valid.
-
MBC/MFC Determination (Optional): To determine if the effect is cidal or static, take a 10 µL aliquot from each well that showed no visible growth. Spread the aliquot onto an appropriate agar plate. Incubate the plates for 24 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Section 3: Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a driver of numerous diseases.[3] Certain nitro-containing molecules, such as nitrated fatty acids, are recognized as endogenous signaling mediators with potent anti-inflammatory effects.[12][13][14] This provides a strong rationale for investigating NPAA derivatives for similar activities.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory actions of electrophilic nitroalkenes often involve the modulation of key transcription factors. A primary target is Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[12] By covalently modifying key proteins in the NF-κB signaling cascade, such as p65, nitroalkenes can inhibit its activation and subsequent transcription of pro-inflammatory genes like TNF-α.[13] Studies on related compounds have demonstrated that repeated dosing can lead to a significant reduction in systemic TNF-α levels and a concurrent increase in the anti-inflammatory cytokine TGF-β1, indicating a potent immunomodulatory effect.[15][16][17]
Caption: NPAA derivatives may inhibit NF-κB signaling.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol allows for the precise quantification of a specific cytokine, providing a direct measure of the anti-inflammatory effect of a compound.
-
Assay Setup: Use a pre-coated 96-well plate with a capture antibody specific for TNF-α. Wash the plate several times with wash buffer.
-
Sample/Standard Addition: Add 100 µL of standards (recombinant TNF-α of known concentrations) and samples (e.g., serum from LPS-treated animals or cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature. The TNF-α in the sample will bind to the immobilized capture antibody.
-
Washing: Aspirate the liquid and wash the plate four times with wash buffer. This step removes unbound material and is critical for reducing background noise.
-
Detection Antibody: Add 100 µL of a biotin-conjugated detection antibody specific for TNF-α. Incubate for 1-2 hours. This antibody binds to a different epitope on the captured TNF-α, creating a "sandwich."
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody, linking the HRP enzyme to the complex.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change, developing a blue color. Incubate in the dark for 15-20 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄). This will turn the color from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm. The intensity of the color is proportional to the amount of TNF-α present.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in the unknown samples.
Section 4: Enzyme Inhibition
The specific and rigid structures that can be synthesized from NPAA precursors make them ideal scaffolds for designing enzyme inhibitors.[6]
Mechanism of Action: Active Site Interaction
The efficacy of NPAA derivatives as enzyme inhibitors stems from the ability of the nitrophenyl ring to form specific interactions within an enzyme's active site. Molecular modeling and experimental studies have shown that the nitro group can interact with key active site residues like Tyrosine and Histidine.[18] For example, nitrophenyl derivatives have been identified as inhibitors of aldose reductase (ALR2), where the nitro group is predicted to occupy the same anionic binding pocket as the carboxylic acid group of traditional inhibitors.[18] Similarly, 4-nitrophenylacetic acid has been shown to inhibit malonic enzyme, with the proposed mechanism involving the reaction of the nitro group with a cysteine residue in the active site.[9]
Caption: Proposed interactions of an NPAA inhibitor in an enzyme active site.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of NPAA derivatives against a target enzyme.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare stock solutions of the enzyme, its substrate, and the NPAA derivative inhibitor (typically in DMSO).
-
Assay Reaction: In a 96-well plate or cuvette, combine the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 10 minutes) to permit inhibitor binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitor Reaction Progress: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The choice of wavelength depends on the substrate and product. This step is the core of the validation; the rate should be linear in the absence of the inhibitor.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]), which can visually distinguish between different inhibition models.[19]
-
Conclusion and Future Perspectives
Derivatives of nitrophenylacetic acid represent a rich and diverse class of biologically active molecules. The nitro group is not merely a passive substituent but an active pharmacophore that enables a wide spectrum of activities, from direct cytotoxicity in cancer cells and microbes to the subtle modulation of inflammatory pathways and enzyme function. The synthetic tractability of the NPAA core allows for extensive chemical modification, making it an ideal platform for developing new therapeutic leads.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying promising hits to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets for derivatives with compelling activity.
-
In Vivo Validation: Progressing the most promising compounds into relevant animal models to assess their efficacy and safety in a physiological context.
-
Targeted Synthesis: Designing novel NPAA derivatives based on computational modeling of enzyme active sites or receptor binding pockets to create highly specific inhibitors.
By leveraging the unique chemical properties of the nitrophenylacetic acid scaffold, researchers and drug development professionals can continue to unlock new therapeutic possibilities across multiple disease areas.
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Sharma, J., et al. (2021). Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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The Difluoro Group: A Strategic Lever in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, with the difluoro group (CF₂) emerging as a particularly versatile and powerful tool. This guide provides a comprehensive exploration of the multifaceted roles of difluoro groups in drug design. Moving beyond a simple enumeration of effects, we delve into the underlying physicochemical principles that govern how the introduction of a CF₂ moiety can profoundly modulate a molecule's properties, including its lipophilicity, metabolic stability, acidity/basicity, conformational preference, and binding affinity. Through an analysis of established experimental data, detailed protocols, and illustrative case studies, this document aims to equip researchers and drug development professionals with the critical insights necessary for the rational application of difluoro groups to optimize lead compounds and accelerate the discovery of next-generation therapeutics.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, with approximately 20% of all marketed drugs containing at least one fluorine atom.[1][2] This is due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][3] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group and the difluoromethyl (CF₂H) group have garnered significant attention for their ability to fine-tune the properties of drug candidates.[4][5] This guide will dissect the strategic value of these difluoro groups, providing a framework for their effective implementation in drug design.
The Physicochemical Impact of Difluorination: A Double-Edged Sword
The introduction of a difluoro group can dramatically alter a molecule's physicochemical profile. Understanding these changes is crucial for predicting the impact on a drug's pharmacokinetic and pharmacodynamic behavior.
Lipophilicity (LogP/LogD): A Context-Dependent Modulation
A common misconception is that fluorination invariably increases lipophilicity. While the replacement of a methylene (CH₂) group with a difluoromethylene (CF₂) group often leads to an increase in LogP, this effect is highly context-dependent.[6][7] The overall impact on lipophilicity is a complex interplay of factors including the molecular environment and the presence of adjacent functional groups.[8][9]
For instance, in a series of functionalized cycloalkanes, gem-difluorination generally increased lipophilicity compared to their non-fluorinated counterparts.[7] However, in molecules with nearby polar groups, a decrease in lipophilicity has been observed.[6] The difluoromethyl group (CF₂H) is generally less lipophilic than the more commonly used trifluoromethyl (CF₃) group, offering a more nuanced tool for lipophilicity modulation.[10]
Table 1: Comparative Effects of Functional Group Replacement on Lipophilicity (LogP)
| Bioisosteric Replacement | General Trend with CF₂/CF₂H Introduction | Supporting Experimental Data (Example) |
| CH₂ → CF₂ | Often increases, but can be context-dependent.[6][7] | In functionalized cycloalkanes, gem-difluorination generally led to an increase in lipophilicity.[1] |
| C=O → CF₂ | Variable, depends on the overall molecular structure.[6] | The replacement can either increase or decrease lipophilicity depending on the surrounding chemical environment. |
| O → CF₂ | Generally increases lipophilicity. | The difluoroethyl group, a bioisostere of the methoxy group, typically increases lipophilicity.[11][12] |
| CH₃ → CF₂H | Smaller increase in lipophilicity compared to CF₃.[13] | This substitution provides a more subtle way to increase lipophilicity while introducing other beneficial properties.[10] |
Acidity and Basicity (pKa): The Inductive Effect in Action
The strong electron-withdrawing nature of the two fluorine atoms in a CF₂ group significantly influences the acidity and basicity of nearby functional groups through an inductive effect.[7][9] This modulation of pKa can have profound implications for a drug's absorption, distribution, and target engagement.
-
Increased Acidity: When placed near a carboxylic acid, the CF₂ group will lower its pKa, making it a stronger acid.[7]
-
Decreased Basicity: Conversely, the basicity of amines is reduced by the presence of a nearby CF₂ group, lowering the pKa of the corresponding protonated amine.[7][9] This can be advantageous for improving membrane permeability by reducing the proportion of the charged species at physiological pH.[3]
Hydrogen Bonding Capability: A Unique Feature of the CF₂H Group
A key distinction of the difluoromethyl (CF₂H) group is its ability to act as a hydrogen bond donor.[8][14] The acidic proton on the difluoromethyl group can form weak hydrogen bonds, allowing it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5][13][14] This unique characteristic can enhance binding affinity to a biological target.[5] The gem-difluoromethylene (CF₂) group, lacking a proton, can act as a weak hydrogen bond acceptor through its fluorine atoms.[6]
Enhancing Drug-Like Properties: Metabolic Stability and Conformational Control
Beyond modulating physicochemical properties, difluoro groups are instrumental in addressing two critical aspects of drug development: metabolic stability and conformational control.
Blocking Metabolic Hotspots
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1][15] Strategically placing a CF₂ group at a known metabolic "soft spot" can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[3][15][16] For example, difluorination of the methylenedioxy moiety in camptothecin analogs conferred metabolic stability, enabling oral administration.[15]
Conformational Control: The Gauche Effect and Beyond
The introduction of fluorine atoms can significantly influence the conformational preferences of a molecule.[17][18] This is often attributed to the "gauche effect," where the polar C-F bond prefers a gauche orientation relative to other polar bonds, which can stabilize specific bioactive conformations.[19] In macrocyclic structures, for instance, the incorporation of a difluoroalkoxyphenyl moiety was shown to induce a cis-amide conformation in equilibrium with the major trans-amide form, demonstrating the potential of difluorination to alter the conformational landscape.[17][18] This conformational control can lead to enhanced binding affinity and selectivity for the target protein.[19][20]
The Difluoro Group as a Bioisostere: Mimicking for Success
Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics.[21] The difluoro group is a versatile bioisostere for several common functionalities.
CF₂ as a Carbonyl or Ether Mimic
The gem-difluoromethylene group is frequently employed as a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-).[6][11] This substitution can improve metabolic stability and modulate electronic properties while maintaining a similar steric profile. The replacement of a metabolically labile ether linkage with a more robust difluoromethylene group is a common tactic to enhance a drug candidate's pharmacokinetic profile.[11][12]
CF₂H as a Hydroxyl or Thiol Bioisostere
As mentioned earlier, the hydrogen bond donating ability of the difluoromethyl group makes it an excellent bioisostere for hydroxyl and thiol groups.[5][14] This replacement can improve metabolic stability by blocking oxidation at these common metabolic sites, while preserving the crucial hydrogen bonding interactions required for target binding.[5]
Synthetic Methodologies for Introducing Difluoro Groups
The increasing importance of difluoro groups in medicinal chemistry has driven the development of numerous synthetic methods for their introduction into organic molecules. These methods can be broadly categorized into electrophilic, nucleophilic, and radical-based transformations.[14]
Late-Stage Functionalization: A Paradigm Shift
Traditionally, the incorporation of fluorinated motifs required lengthy de novo synthesis.[21] However, the advent of late-stage functionalization strategies has revolutionized this process, allowing for the direct conversion of common functional groups into their difluorinated analogs at a late stage of the synthesis.[21] This approach significantly accelerates the drug discovery process by enabling the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.[21]
One notable example is the direct conversion of aliphatic alcohols to their corresponding difluoromethylated analogs through the merger of benzoxazolium-mediated deoxygenation and copper-mediated C(sp³)–CF₂H bond formation.[21]
Experimental Protocol: Deoxyfluorination of Aldehydes
A common method for introducing a difluoromethyl group is the deoxyfluorination of an aldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve the aldehyde substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Reagent Addition: Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Impact: Logical Relationships and Workflows
Diagrams can effectively illustrate the strategic considerations and experimental workflows in medicinal chemistry.
Caption: Strategic application of a difluoromethyl group as a bioisostere.
Caption: Workflow for deoxyfluorination of an aldehyde.
Conclusion and Future Perspectives
The difluoro group has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to modulate a wide range of molecular properties in a predictable, yet nuanced, manner provides a powerful strategy for overcoming common challenges in drug discovery, such as poor metabolic stability and suboptimal binding affinity. The continued development of novel and efficient synthetic methodologies, particularly in the area of late-stage functionalization, will undoubtedly expand the applications of difluoro groups in the design of innovative and effective therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational incorporation of difluoro groups will continue to be a key driver of success in the pharmaceutical industry.
References
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- BenchChem. (2025). The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery.
- Zafrani, Y., & Amir, D. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information.
- Cogswell, T. J., Lewis, R. J., Sköld, C., Nordqvist, A., Ahlqvist, M., & Knerr, L. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 19770-19776.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Macmillan Group, Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Li, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873.
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 19770-19776.
- Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 701-703.
- Goldman, S. R., & Schindler, C. S. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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- Alfa Chemistry. (n.d.). Difluoromethyl.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
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A Technical Guide to the Spectroscopic Profile of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a nitro group, two fluorine atoms, and a carboxylic acid moiety on a benzene ring suggests its potential utility as a building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimental data in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust analytical framework.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~8.0-8.2 | Triplet | 2H | Aromatic H |
| ~3.8 | Singlet | 2H | -CH₂- |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The two protons on the phenyl ring are in a chemically equivalent environment due to the symmetry of the substitution pattern. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The strong electron-withdrawing nature of the nitro group and the fluorine atoms will shift these protons significantly downfield.
-
Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group are adjacent to both the aromatic ring and the carboxylic acid group. They are expected to appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~160-165 (d, ¹JCF) | C-F |
| ~145-150 | C-NO₂ |
| ~125-130 | Aromatic C-H |
| ~115-120 | Aromatic C-CH₂ |
| ~35-40 | -CH₂- |
Interpretation and Rationale:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field.
-
Aromatic Carbons: The aromatic region will show several signals. The carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and appear as doublets in a coupled spectrum. The carbon attached to the nitro group will also be significantly downfield. The remaining aromatic carbons will appear at higher fields.
-
Methylene Carbon (-CH₂-): The methylene carbon will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1520-1560 & 1340-1380 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| 1600-1650 | Medium | C=C stretch (aromatic) |
| 1100-1200 | Strong | C-F stretch |
Interpretation and Rationale:
-
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band due to hydrogen bonding.
-
C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band.
-
N-O Stretches: The nitro group has two characteristic strong stretching vibrations.
-
C=C Stretch: The aromatic ring will have several absorption bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 217.02 | [M]⁺ (Molecular Ion) |
| 172.02 | [M - COOH]⁺ |
| 142.02 | [M - COOH - NO]⁺ |
| 126.02 | [M - COOH - NO₂]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The peak corresponding to the intact molecule will be observed at an m/z equal to its molecular weight (217.13 g/mol ).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the carboxylic acid group (-COOH), followed by the loss of components of the nitro group (-NO or -NO₂).
Figure 2. Predicted fragmentation pathway of this compound in Mass Spectrometry.
Conclusion
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The Strategic Deployment of Fluorine: A Technical Guide to the Applications of Fluorinated Phenylacetic Acids
Foreword: The Fluorine Advantage in Phenylacetic Acid Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. This is not merely a matter of atomic substitution but a nuanced approach to modulating molecular properties with profound effects on biological activity and material characteristics. Phenylacetic acid, a versatile scaffold in its own right, undergoes a remarkable transformation upon fluorination. The introduction of this small, highly electronegative atom can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and electronic profile. This guide provides an in-depth technical exploration of the synthesis, properties, and diverse applications of fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these unique building blocks in their respective fields.
The Physicochemical Impact of Fluorination on the Phenylacetic Acid Core
The introduction of fluorine onto the phenyl ring of phenylacetic acid imparts significant changes to its physicochemical properties, which are fundamental to its utility. These alterations are not uniform and depend on the number and position of the fluorine atoms.
Electronic Effects and Acidity
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of the carboxylic acid group. For instance, the acidity of the carboxylic acid in fluorophenylacetic acids is generally slightly increased compared to the non-fluorinated parent compound.[1] This modulation of pKa is a critical consideration in drug design, as it affects the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding to target proteins.[2]
Lipophilicity and Membrane Permeability
The effect of fluorination on lipophilicity, often quantified by the partition coefficient (logP), is complex. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have varied effects depending on the overall molecular context.[2] This ability to fine-tune logP is a powerful tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced logP is often crucial for effective oral bioavailability.[1][2]
A comparative summary of key physicochemical properties for monofluorinated phenylacetic acid isomers is presented in Table 1.
Table 1: Physicochemical Properties of Monofluorinated Phenylacetic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| 2-Fluorophenylacetic acid | 451-82-1 | C₈H₇FO₂ | 154.14 | 60-62 | 4.15 | 1.62 |
| 3-Fluorophenylacetic acid | 331-25-9 | C₈H₇FO₂ | 154.14 | 42-44 | 4.18 | 1.64 |
| 4-Fluorophenylacetic acid | 405-50-5 | C₈H₇FO₂ | 154.14 | 81-83 | 4.20 | 1.63 |
Note: pKa and logP values are predicted and can vary based on the prediction method and experimental conditions.
Synthetic Strategies for Fluorinated Phenylacetic Acids
The accessibility of fluorinated phenylacetic acids is crucial for their widespread application. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Hydrolysis of Fluorinated Benzyl Cyanides
A common and straightforward method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Synthesis of 2-Fluorophenylacetic Acid via Hydrolysis of 2-Fluorobenzyl Cyanide
Materials:
-
2-Fluorobenzyl cyanide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Hexane
Procedure:
-
In a suitable reaction vessel, add 2-fluorobenzyl cyanide and a 20% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux (approximately 95 °C) for 2-4 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with toluene to remove any unreacted starting material.
-
Carefully adjust the pH of the aqueous layer to 2-3 with hydrochloric acid.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts and recover the solvent under vacuum.
-
Crystallize the crude product from hexane.
-
Filter the product, wash with hexane, and dry to obtain pure 2-fluorophenylacetic acid.
From Fluorinated Benzyl Halides
Another versatile approach involves the conversion of fluorinated benzyl halides. This can be achieved through a two-step process: cyanation followed by hydrolysis, or through direct carbonylation.
Caption: Synthetic routes from fluorinated benzyl halides.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by fluorine make fluorinated phenylacetic acids and their derivatives highly valuable in the development of therapeutic agents across various disease areas.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A prominent application of fluorinated phenylacetic acids is in the synthesis of NSAIDs. The mechanism of action of NSAIDs primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
The fluorine atoms in these drug molecules can enhance their binding affinity to the active site of COX enzymes and improve their pharmacokinetic properties.
Caption: Mechanism of action of NSAIDs.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenylacetic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 7.6 | 0.04 | 190 |
| Diclofenac (Reference) | 0.9 | 0.02 | 45 |
| Compound A (Fluorinated) | 5.2 | 0.15 | 34.7 |
| Compound B (Fluorinated) | 15.7 | 0.29 | 54.1 |
Note: Data is illustrative and compiled from various sources. Actual values may vary.[5][6][7][8]
Anticancer Agents
Derivatives of fluorinated phenylacetic acids have also shown promise as anticancer agents. Studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9] The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.
Table 3: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent on N-phenyl ring | PC3 (Prostate Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 2a | 2-nitro | >100 | >100 |
| 2b | 3-nitro | 52 | >100 |
| 2c | 4-nitro | 80 | 100 |
| Imatinib (Reference) | - | 40 | 98 |
Source: Data adapted from Aliabadi et al., Iran J Pharm Res. 2013 Summer; 12(3): 267–271.[9]
Agrochemical Applications
The introduction of fluorine into phenylacetic acid derivatives has also led to the development of effective agrochemicals, particularly herbicides. Fluorine substitution can enhance the biological activity and modify the environmental persistence of these compounds.[10]
Herbicidal Activity
Certain fluorinated phenylacetic acid derivatives have been patented for their use as herbicides to control weeds in crops.[10][11][12][13] The specific substitution pattern on the phenyl ring is crucial for their herbicidal efficacy against different weed species.
Materials Science: Building Blocks for High-Performance Polymers
Fluorinated phenylacetic acids serve as valuable monomers or precursors for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of fluorine into the polymer backbone can significantly enhance thermal stability, chemical resistance, and dielectric properties, while also improving solubility for easier processing.[14][15]
Fluorinated Polyamides and Polyimides
The synthesis of fluorinated polyamides can be achieved through the polycondensation of fluorinated dicarboxylic acids (derived from fluorinated phenylacetic acids) with various diamines.[14] Similarly, fluorinated polyimides can be prepared from fluorinated diamines or dianhydrides. These materials often exhibit a combination of desirable properties, including high glass transition temperatures (Tg), good mechanical strength, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[5][16]
Table 4: Properties of Selected Fluorinated Polyimides
| Polymer | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) |
| Polyimide A | 260 | 66.7 | 7.2 | 2.96 |
| Polyimide B | 306 | 97.4 | 12.9 | 2.76 |
| TPPI50 | 402 | 232.73 | 26.26 | 2.31 |
Source: Data compiled from various sources, including Huang et al., Chin J Chem, 2015, 33, 1136-1142 and innovative fluorinated polyimides studies.[11][16]
Caption: Synthesis of high-performance polymers.
Conclusion and Future Outlook
Fluorinated phenylacetic acids represent a class of chemical building blocks with immense potential across a spectrum of scientific disciplines. Their unique, tunable physicochemical properties, imparted by the strategic placement of fluorine atoms, have enabled the development of advanced pharmaceuticals, effective agrochemicals, and high-performance materials. The synthetic methodologies for their preparation are well-established and continue to evolve, offering greater efficiency and access to a wider range of derivatives.
For researchers and developers, a deep understanding of the structure-property relationships of these compounds is paramount. The ability to rationally design molecules with desired characteristics by leveraging the "fluorine advantage" will undoubtedly continue to drive innovation. As our understanding of biological pathways and material requirements becomes more sophisticated, the demand for precisely functionalized building blocks like fluorinated phenylacetic acids will only grow. Future research will likely focus on the development of novel catalytic methods for their synthesis, the exploration of their potential in new therapeutic areas, and the creation of advanced materials with unprecedented properties.
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. ([Link])
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. ([Link])
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WO/2021/094427 FLUORINATED PHENYLACETIC ACID DERIVATIVES IN A WEED CONTROL METHOD - WIPO Patentscope. ([Link])
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Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI. ([Link])
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IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. ([Link])
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. ([Link])
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Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. ([Link])
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Synthesis and characterization of fluorinated polyimide doped with NaYF 4 nanocrystals for optical waveguide applications. ResearchGate. ([Link])
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IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. ([Link])
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Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. ([Link])
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Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives... ResearchGate. ([Link])
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Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. ([Link])
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. ([Link])
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Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. ([Link])
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH. ([Link])
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Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace. ([Link])
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solubility and stability of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
An In-depth Technical Guide to the Solubility and Stability of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. The specific experimental data presented herein is hypothetical and for illustrative purposes. It is based on established principles of chemistry and the known properties of structurally similar compounds. Researchers should conduct their own experiments to determine the actual properties of this compound.
Introduction
This compound is a substituted phenylacetic acid derivative with potential applications as a key building block in the synthesis of novel pharmaceutical compounds. The presence of two fluorine atoms and a nitro group on the phenyl ring is expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its effective use in drug discovery and development, from early-stage formulation to the establishment of appropriate storage conditions and analytical control strategies.
This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. It outlines detailed experimental protocols for determining these properties and for the development of a stability-indicating analytical method, in accordance with international regulatory guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for predicting its behavior in various solvent systems and its potential for degradation.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NO₄ | - |
| Molecular Weight | 217.13 g/mol | - |
| Predicted pKa | ~3.5 | ChemAxon |
| Predicted logP | ~1.8 | ChemAxon |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability into a drug product. The solubility of this compound is governed by the interplay of its functional groups: the acidic carboxylic acid, the polar nitro group, and the hydrophobic difluorinated phenyl ring.
Predicted Solubility in Common Solvents
Based on the structure, it is anticipated that the compound will exhibit limited solubility in non-polar solvents and moderate to good solubility in polar organic solvents. The aqueous solubility is expected to be pH-dependent due to the presence of the carboxylic acid group. Hypothetical solubility data at ambient temperature is presented in Table 2.
| Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |
| Water | 80.1 | < 1 (at pH < pKa) |
| Methanol | 32.7 | 50 - 100 |
| Ethanol | 24.6 | 30 - 70 |
| Acetone | 20.7 | > 100 |
| Acetonitrile | 37.5 | 20 - 50 |
| Dichloromethane | 8.9 | 5 - 15 |
| Ethyl Acetate | 6.0 | 10 - 25 |
| Toluene | 2.4 | < 1 |
| Hexane | 1.9 | < 0.1 |
pH-Dependent Aqueous Solubility
The aqueous solubility of this compound is expected to increase significantly at pH values above its pKa, as the carboxylic acid is deprotonated to the more soluble carboxylate salt. A predicted pH-solubility profile is shown in Table 3.
| pH | Predicted Solubility (mg/mL) |
| 2.0 | < 0.5 |
| 4.0 | 1 - 5 |
| 6.0 | 10 - 20 |
| 7.4 | > 50 |
| 8.0 | > 100 |
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the equilibrium solubility of the compound is essential. The shake-flask method is a widely accepted standard.
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
Selected solvents (as per Table 2)
-
Phosphate and acetate buffers for pH control
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent or buffer.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to allow for the sedimentation of undissolved solids.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent and pH.
Caption: Workflow for solubility determination.
Stability Profile
Understanding the chemical stability of this compound is crucial for ensuring its quality and safety. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for the development of a stability-indicating analytical method.[1][2]
Forced Degradation Studies
Forced degradation studies should be conducted in accordance with ICH guideline Q1A(R2).[1][3] The compound should be subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and light. A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.[2]
Table 4: Hypothetical Results of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | Predicted Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | No significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | Minor degradation (<5%) |
| Oxidation | 3% H₂O₂ | 24 h | RT | Significant degradation |
| Thermal | Solid state | 7 days | 80°C | Minor degradation (<5%) |
| Photostability | ICH Q1B conditions | - | - | Significant degradation |
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially under oxidative stress or in the presence of reducing agents. This would lead to the formation of the corresponding amino derivative.
-
Decarboxylation: While generally stable, the acetic acid side chain could undergo decarboxylation under harsh thermal conditions, although this is less likely than other pathways.
-
Photodegradation: Aromatic nitro compounds are often susceptible to photodegradation, which can involve complex radical-mediated pathways.
Caption: Potential degradation pathways.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to accurately quantify the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.[4]
Protocol for HPLC Method Development and Validation
The development and validation of the analytical method should follow the principles outlined in ICH guideline Q2(R1).[3][5]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
1. Method Development:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectra of the parent compound and its major degradation products to ensure adequate sensitivity for all components.
-
Forced Degradation Samples: Analyze the samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
2. Method Validation: The method should be validated for the following parameters as per ICH Q2(R1):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: The range of the analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: HPLC method development & validation workflow.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the . The provided hypothetical data and detailed experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a solid starting point for researchers in the field of drug development. A thorough characterization of these fundamental properties is a critical step in harnessing the full potential of this compound in the synthesis of new and effective medicines.
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MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
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Wikipedia. (2024). Phenylacetic acid. Retrieved from [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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ACS Publications. (2015). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
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PMC. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Retrieved from [Link]
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ResearchGate. (2020). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Retrieved from [Link]
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PMC. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]
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ResearchGate. (2015). Estimation of Water Solubility of Polycyclic Aromatic Hydrocarbons Using Quantum Chemical Descriptors and Partial Least Squares | Request PDF. Retrieved from [Link]
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Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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ResearchGate. (2010). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. Retrieved from [Link]
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ACS Omega. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]
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ACS Publications. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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The Alchemist's Grimoire: A Historical Journey Through the Synthesis of Substituted Phenylacetic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
Substituted phenylacetic acids and their derivatives represent a cornerstone of modern medicinal chemistry and materials science. From the ubiquitous pain relief afforded by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac to their roles as plant growth regulators and versatile synthetic intermediates, the phenylacetic acid motif is a testament to the power of a well-chosen molecular scaffold.[1][2] The history of the synthesis of these compounds is not merely a collection of reactions; it is a narrative of chemical innovation, reflecting the evolution of organic chemistry from classical, often harsh, methodologies to elegant, atom-economical, and stereoselective transformations. This guide provides a deep dive into the historical context of substituted phenylacetic acid synthesis, exploring the seminal methods that paved the way for modern pharmaceutical production and offering field-proven insights into the causality behind experimental choices.
Chapter 1: The Classical Era - Forging the Framework with Stoichiometric Reagents
The early syntheses of phenylacetic acids were characterized by their reliance on robust, yet often aggressive, reagents and reaction conditions. These foundational methods, while largely superseded in industrial settings, remain instructive for their chemical logic and are still employed in various research contexts.
The Hydrolysis of Benzyl Cyanides: A Direct and Dependable Route
One of the most straightforward and historically significant methods for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This two-step approach, involving the nucleophilic substitution of a benzyl halide with a cyanide salt followed by hydrolysis of the resulting nitrile, has been a workhorse in organic synthesis for over a century.
The Causality Behind the Choice: The choice of benzyl cyanide hydrolysis stems from the reliability of the SN2 reaction to form the crucial carbon-carbon bond and the robustness of the nitrile group to withstand a range of reaction conditions before its deliberate conversion to a carboxylic acid. The nitrile serves as a stable "masked" carboxyl group.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol is adapted from the well-established procedure in Organic Syntheses.
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of commercial sulfuric acid. To this solution, add 700 g (6 moles) of benzyl cyanide.
-
Reaction: Heat the mixture under reflux while stirring vigorously for three hours. The initially heterogeneous mixture will gradually become more homogeneous as the reaction progresses.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid mass.
-
Purification: Filter the precipitated crude phenylacetic acid and wash it with cold water. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.
Trustworthiness of the Protocol: This method's reliability is underscored by its inclusion in Organic Syntheses, a testament to its reproducibility. The vigorous nature of the hydrolysis, particularly with more concentrated acids, necessitates careful temperature control and is a key consideration for scalability. The use of a more dilute acid, as described, provides a more controlled reaction profile.
The Willgerodt-Kindler Reaction: A Remarkable Rearrangement
The Willgerodt reaction, and its more common Kindler modification, is a fascinating and unique transformation that converts an aryl alkyl ketone into a terminal amide or thioamide, which can then be hydrolyzed to the corresponding phenylacetic acid. This reaction achieves a formal migration of the carbonyl group to the end of the alkyl chain.[3]
Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will typically become dark and viscous.
-
Work-up and Hydrolysis: After cooling, the resulting thioamide can be isolated. For the synthesis of the carboxylic acid, the crude thioamide is subjected to hydrolysis, typically by heating with aqueous acid or base, to yield phenylacetic acid.
Mechanism and Insights: The mechanism is believed to involve the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of complex rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal position of the alkyl chain.[3] The choice of a high-boiling amine like morpholine is crucial as it also serves as the reaction solvent and needs to be stable at the required high temperatures. The use of microwave irradiation has been shown to significantly accelerate this reaction, reflecting a modern improvement on a classical method.[4][5]
Chapter 2: The Industrial Revolution - The Rise of Catalysis and the Synthesis of "Super-Aspirins"
The mid-20th century witnessed an explosion in pharmaceutical development, with the discovery of highly potent NSAIDs like ibuprofen and diclofenac. The enormous market demand for these drugs drove the development of highly efficient, cost-effective, and environmentally conscious industrial syntheses, marking a shift from stoichiometric reagents to catalytic processes.
The Ibuprofen Story: A Tale of Two Processes
The synthesis of ibuprofen is a classic case study in the evolution of industrial organic synthesis, highlighting the transition from a lengthy, atom-uneconomical process to a highly efficient, green chemical process.
Developed by the Boots Pure Drug Company in the 1960s, the original synthesis of ibuprofen involved six steps starting from isobutylbenzene. While a landmark achievement at the time, this process suffered from low overall yield and significant waste generation.
Workflow of the Boots Process:
A diagram illustrating the six-step Boots process for ibuprofen synthesis.
In the 1980s, the BHC Company (a joint venture between Boots and Hoechst-Celanese) developed a revolutionary three-step synthesis of ibuprofen that is now a textbook example of green chemistry.[6][7] This process boasts high atom economy, recycles its catalyst, and produces significantly less waste than the original Boots process.[6]
The Causality Behind the Innovation: The driving force behind the development of the BHC process was the need for a more economically and environmentally sustainable method of production. The key innovation was the use of a palladium-catalyzed carbonylation reaction, which efficiently introduced the carboxylic acid moiety in a single, high-yielding step.[6] The choice of anhydrous hydrogen fluoride as a catalyst for the initial Friedel-Crafts acylation, while hazardous, is advantageous because it is easily recovered and recycled, unlike the aluminum chloride used in the Boots process which produces a large amount of aluminum hydroxide waste.
Experimental Workflow of the BHC Process:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent to produce 4'-isobutylacetophenone. The HF is then evaporated and recycled.
-
Catalytic Hydrogenation: The resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a Raney nickel or palladium on carbon catalyst.
-
Palladium-Catalyzed Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide to directly form ibuprofen.[8][9]
A diagram of the three-step BHC process for ibuprofen synthesis.
Mechanistic Insight into the Carbonylation Step: The palladium-catalyzed carbonylation of the benzylic alcohol is the key step in the BHC process. The reaction is believed to proceed through the in-situ formation of the corresponding benzyl halide, which then undergoes oxidative addition to a palladium(0) species. Subsequent CO insertion into the palladium-carbon bond, followed by nucleophilic attack by water, yields ibuprofen and regenerates the active palladium catalyst.[6][10]
The Synthesis of Diclofenac: Mastering the Art of C-N Bond Formation
The synthesis of diclofenac, 2-(2,6-dichloranilino)phenylacetic acid, presents a different synthetic challenge: the construction of the sterically hindered diarylamine core. The industrial syntheses of diclofenac have historically relied on classical cross-coupling reactions, which have been refined over time for improved efficiency and sustainability.
Early industrial syntheses of diclofenac often involved an Ullmann condensation between 2,6-dichloroaniline and a suitable o-halobenzoic acid derivative, followed by further functional group manipulations.[11][12][13] The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming C-N bonds, though it often requires harsh reaction conditions.[14][15][16][17]
Another key transformation in some diclofenac syntheses is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[18][19] More recent innovations have focused on developing continuous flow processes that utilize a cascade etherification/Smiles rearrangement strategy, which improves safety, efficiency, and atom economy compared to traditional batch processes.[20][21][22]
A Generalized Industrial Synthesis of Diclofenac:
-
Ullmann Condensation: 2,6-dichloroaniline is coupled with an o-halophenylacetic acid precursor using a copper catalyst to form the diarylamine backbone.
-
Cyclization and Ring Opening: The resulting intermediate is often cyclized to an oxindole, which is then hydrolyzed under basic conditions to yield diclofenac.
A diagram of a generalized industrial synthesis of diclofenac.
Chapter 3: The Age of Asymmetry - The Quest for Enantiopure Profens
A significant milestone in the history of substituted phenylacetic acid synthesis was the recognition of the importance of stereochemistry in drug action. For the "profen" class of NSAIDs, which possess a chiral center, it was discovered that the (S)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-enantiomer is largely inactive and can contribute to side effects. This realization spurred the development of a plethora of methods for the asymmetric synthesis and resolution of these crucial pharmaceuticals.
Asymmetric Hydrogenation: A Powerful and Direct Approach
Asymmetric hydrogenation of α-aryl acrylic acids or their derivatives is one of the most efficient methods for the synthesis of enantiomerically enriched profens. This approach utilizes chiral transition metal catalysts, typically based on rhodium or ruthenium, with chiral phosphine ligands to stereoselectively deliver hydrogen to the double bond.
The Causality Behind the Choice: Asymmetric hydrogenation is highly atom-economical, as it involves the addition of only a molecule of hydrogen to create the chiral center. The development of highly active and selective catalysts allows for the production of profens with excellent enantiomeric excess (ee) under mild conditions.[23][24][25][26][27]
Enzymatic Resolutions: Harnessing the Power of Biocatalysis
Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds. For profens, enzymatic kinetic resolution is a widely used strategy. In this approach, a racemic mixture of a profen ester is treated with a lipase, which selectively hydrolyzes one enantiomer (typically the (S)-ester) to the desired (S)-acid, leaving the unreacted (R)-ester behind.
The Causality Behind the Choice: Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media, making them an environmentally benign alternative to many chemical catalysts. They often exhibit exquisite enantioselectivity, leading to products with very high enantiomeric purity.[28][29][30]
Dynamic Kinetic Resolution (DKR): A significant improvement on simple kinetic resolution is dynamic kinetic resolution (DKR). In DKR, the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[31][32] This is a highly efficient strategy for the production of enantiopure profens.
Chapter 4: A Comparative Overview of Key Synthetic Methodologies
The choice of a synthetic route to a substituted phenylacetic acid depends on a variety of factors, including the availability of starting materials, the desired substitution pattern, cost, scalability, and environmental impact. The following table provides a comparative summary of the key methods discussed.
| Method | Starting Material | Key Transformation | Advantages | Disadvantages |
| Benzyl Cyanide Hydrolysis | Benzyl Halide | SN2, Nitrile Hydrolysis | Reliable, straightforward, uses common reagents. | Use of toxic cyanides, can be vigorous. |
| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Rearrangement, Thioamidation | Utilizes different starting materials, unique transformation. | Harsh conditions (high temp.), often moderate yields. |
| BHC Process (Ibuprofen) | Isobutylbenzene | Catalytic Acylation, Hydrogenation, Carbonylation | Highly atom-economical, green, efficient. | Requires specialized equipment (for HF and CO). |
| Ullmann Condensation (Diclofenac) | Aryl Halide, Aniline | C-N Coupling | Established method for diarylamine synthesis. | Harsh conditions, often requires stoichiometric copper. |
| Asymmetric Hydrogenation | α-Aryl Acrylic Acid | Catalytic Hydrogenation | High enantioselectivity, atom-economical. | Requires expensive chiral catalysts. |
| Enzymatic Resolution | Racemic Profen Ester | Selective Hydrolysis | High enantioselectivity, mild conditions, green. | Limited to 50% yield (without DKR). |
Conclusion: An Ever-Evolving Field
The historical journey of substituted phenylacetic acid synthesis mirrors the broader progress of organic chemistry. From the brute-force methods of the classical era to the elegant and efficient catalytic and biocatalytic strategies of today, the quest for better ways to construct these valuable molecules continues. The principles of green chemistry, atom economy, and stereoselectivity are now central to the development of new synthetic routes, not only for established drugs like ibuprofen and diclofenac but also for the next generation of functionalized phenylacetic acid derivatives that will undoubtedly play crucial roles in future scientific advancements. The ongoing innovation in this field ensures that the rich history of phenylacetic acid synthesis is still being written.
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Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. Available at: [Link]
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Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F. (2022). Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing. Chemistry – A European Journal. Available at: [Link]
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ChemistryViews. (2022). Continuous Flow Synthesis of Diclofenac Sodium. Available at: [Link]
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Desai, P., & Desai, K. (2003). A Convenient Preparation of N-Alkyl and N-Arylamines by Smiles Rearrangement—Synthesis of Analogues of Diclofenac. Synthetic Communications. Available at: [Link]
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Desai, P., & Desai, K. (2006). A Convenient Preparation of N-Alkyl and N-Arylamines by Smiles Rearrangement—Synthesis of Analogues of Diclofenac. Synthetic Communications. Available at: [Link]
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Wang, L., et al. (2022). Six‐Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing. ResearchGate. Available at: [Link]
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Chandalia, S. B., & Rane, V. H. (2001). Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol Using a Homogeneous PdCl2(PPh3)2/TsOH/LiCl Catalyst System. Industrial & Engineering Chemistry Research. Available at: [Link]
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The Science Snail. (2018). Synthesis of ibuprofen from benzene. Available at: [Link]
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Foresti, M. L., & Ferreira, M. L. (2015). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Foresti, M. L., & Ferreira, M. L. (2015). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. ResearchGate. Available at: [Link]
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safety and handling precautions for 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
An In-Depth Technical Guide to the Safe Handling of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid
Section 1: Compound Profile and Hazard Identification
This compound is a fluorinated and nitrated aromatic carboxylic acid derivative. Its utility in research, particularly in the synthesis of pharmaceuticals and agrochemicals, stems from the unique electronic and steric properties conferred by its functional groups.[1] These same features, however, necessitate a rigorous approach to safety and handling. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be established by analyzing its structural analogues.
The primary hazards are associated with its acidic nature and the irritant properties of the substituted phenyl ring. Analogous compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3]
Table 1: Chemical and Physical Properties
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₅F₂NO₄ | [4] |
| Molecular Weight | 217.13 g/mol | [5] |
| CAS Number | 361336-78-9 | [5] |
| Appearance | Likely a solid (Yellow solid for analogous compounds) | [1] |
| Storage | Sealed in dry, 2-8℃ |[5] |
Table 2: GHS Hazard Classification (Inferred from Analogues)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management in the laboratory transcends the mere use of personal protective equipment (PPE). It relies on the "Hierarchy of Controls," a systematic approach to mitigating hazards. The most effective controls are at the top of the pyramid, with PPE serving as the final, but critical, line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Engineering Controls: The primary and most crucial control is to handle this compound within a certified chemical fume hood.[6][7] This ensures that any dust or aerosols are contained and exhausted, preventing inhalation. An eyewash station and safety shower must be readily accessible.[3][8]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound. A designated area within the lab should be demarcated for its use. Adherence to good laboratory practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the work area, is mandatory.[6][8][9]
-
Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but is essential to protect from direct contact.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure via skin contact, eye contact, or inhalation.[10] The required ensemble must be worn at all times when handling this compound.
Table 3: Required Personal Protective Equipment
| Body Part | Protection | Rationale and Specifications |
|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to prevent eye contact.[7][11] A full face shield should be worn over goggles when there is a significant risk of splashing.[12] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[8][12] Always inspect gloves for degradation or punctures before use. Use proper removal technique to avoid contaminating skin and wash hands thoroughly after use.[7][8] |
| Body | Laboratory Coat / Chemical Apron | A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a PVC or other chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory | NIOSH-approved Respirator | Under normal use within a fume hood, respiratory protection may not be required. However, if dust generation is unavoidable or engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with acid gas cartridges should be used.[7][8][12] |
Section 4: Laboratory Handling and Storage Protocols
A methodical and cautious approach is required for all handling and storage procedures.
Step-by-Step Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) inside the fume hood before introducing the compound.
-
Weighing: Carefully transfer the desired amount of the solid compound from its storage container to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.[7]
-
Transfer: Gently add the weighed solid to the solvent in the beaker. Use a wash bottle with the chosen solvent to rinse any residual powder from the weigh boat into the beaker.
-
Closure: Securely close the primary container of this compound immediately after dispensing.
-
Cleanup: Decontaminate the spatula and the work surface within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh boat, gloves) in a designated hazardous waste container.[7]
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[9][13]
Storage Requirements
-
Container: Store in the original, tightly sealed container.[8][13]
-
Environment: Keep in a cool, dry, and well-ventilated area.[8][13][14] Recommended storage temperature is between 2-8°C.[5]
-
Location: Store locked up in a designated chemical storage cabinet.[9][14]
-
Segregation: Store away from incompatible materials and foodstuffs.[8]
Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: May lead to an exothermic reaction or ignition.[8][13]
-
Strong Bases: Can cause a vigorous acid-base reaction.[13]
Section 5: Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
First Aid Measures
Table 4: First Aid for Exposure
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13][14] Seek immediate medical attention. [14] |
| Skin Contact | Take off immediately all contaminated clothing.[14] Wash the affected area with plenty of soap and water.[13] If skin irritation occurs or persists, seek medical attention.[9][13] |
| Inhalation | Move the exposed person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. [13][14] |
| Ingestion | Rinse mouth thoroughly with water.[13][14] Do NOT induce vomiting.[14] Call a poison center or doctor immediately. [14] |
Spill Response
The response protocol depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spill (Solid):
-
Major Spill:
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][13]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and potentially corrosive hydrogen fluoride.[8][13][16]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[13][17]
Section 6: Disposal Considerations
Chemical waste must be managed in accordance with all applicable federal, state, and local environmental regulations.
-
Procedure: Do not dispose of this chemical down the drain or in general waste.[7]
-
Containment: Collect waste material and any contaminated items in suitable, clearly labeled, and sealed containers.[7][8]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[11][13][17]
Section 7: Conclusion
This compound is a valuable research chemical that can be handled safely by maintaining a comprehensive safety culture. The foundation of this culture is a thorough understanding of the compound's potential hazards and the consistent application of the hierarchy of controls. By prioritizing engineering controls like fume hoods, mandating correct PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can effectively mitigate risks and ensure a safe laboratory environment.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a highly functionalized synthetic building block. We delve into its core reactivity, dictated by the interplay of its ortho-difluoro substituents, a para-nitro activating group, and a reactive acetic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols and mechanistic insights to leverage this reagent's full potential in the synthesis of complex molecular architectures, particularly those relevant to pharmaceutical and agrochemical development.
Introduction: A Molecule of Strategic Importance
This compound is a specialized reagent whose value lies in the strategic placement of its functional groups. The phenylacetic acid framework is a common motif in biologically active molecules.[1] However, the addition of a nitro group and two fluorine atoms transforms it from a simple scaffold into a versatile intermediate for advanced synthesis.
-
Electron-Withdrawing Nitro Group: The powerful electron-withdrawing nature of the para-nitro group significantly influences the molecule's reactivity. It activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and serves as a reliable precursor to a primary amine, a critical functional group in many pharmaceutical compounds.
-
Ortho-Difluoro Substitution: The two fluorine atoms flanking the acetic acid side chain provide several advantages. They enhance the electrophilicity of the aromatic ring, further facilitating SNAr reactions at the fluorine-substituted positions. In drug discovery, the incorporation of fluorine can improve metabolic stability, cell membrane permeability, and binding affinity.[2][3]
-
Carboxylic Acid Handle: The acetic acid side chain offers a versatile point for chemical modification, enabling amide bond formation, esterification, or further elaboration into more complex side chains.[4]
This combination of features makes this compound a key intermediate for creating novel chemical entities with targeted biological activities.[5]
Core Synthetic Transformation: Nitro Group Reduction
One of the most fundamental and powerful applications of this reagent is the reduction of its nitro group to form 2-(4-Amino-2,6-difluorophenyl)acetic acid. This transformation unlocks a pathway to a wide array of derivatives, including anilines that can undergo further reactions such as diazotization, acylation, or serve as precursors for heterocyclic ring formation.
The reduction can be achieved through various methods, with catalytic hydrogenation or metal-acid systems being the most common. The choice of method often depends on the presence of other reducible functional groups and desired scalability. A classic, cost-effective, and robust method is the Béchamp reduction using iron powder in an acidic medium.
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Protocol 1: Synthesis of 2-(4-Amino-2,6-difluorophenyl)acetic acid
This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[6]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Charging the Flask: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (5.0 g, 23.0 mmol), glacial acetic acid (60 mL), and deionized water (40 mL).
-
Addition of Iron: To the stirring suspension, add iron powder (6.4 g, 115 mmol, 5 equivalents) in portions. The addition may be exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 105-110 °C) with vigorous stirring.
-
Reaction Monitoring: Maintain the reflux for 10-14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the iron sludge and excess iron powder. Wash the filter cake with a small amount of acetic acid or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the off-white solid product, 2-(4-Amino-2,6-difluorophenyl)acetic acid.
Causality and Trustworthiness: This method is highly reliable for aromatic nitro group reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) species. The acidic medium (acetic acid) provides the necessary protons for the reduction and helps to dissolve the resulting iron salts. The high yield reported for the analogous reduction of 2,5-difluoro-4-nitrophenylacetic acid (93.7%) underscores the efficiency of this transformation.[6]
| Parameter | Condition | Rationale |
| Reducing Agent | Iron Powder | Cost-effective, efficient, and selective for nitro groups. |
| Solvent | Acetic Acid / Water | Provides a protic medium and solubilizes reactants. |
| Temperature | Reflux (~110 °C) | Provides sufficient activation energy for the reaction. |
| Stoichiometry | 5 eq. of Iron | Ensures complete conversion of the starting material. |
| Typical Yield | >90% (expected) | Based on analogous reactions reported in the literature.[6] |
Application in Heterocycle Synthesis
Phenylacetic acids and their derivatives are foundational in the synthesis of heterocycles.[4] The product from Protocol 1, 2-(4-Amino-2,6-difluorophenyl)acetic acid, is an ideal precursor for constructing fused heterocyclic systems. For example, intramolecular cyclization via amide bond formation can lead to the synthesis of lactams, which are core structures in many biologically active molecules.
Proposed Pathway to a Fluorinated Lactam
Caption: Proposed synthesis of a fluorinated lactam.
This intramolecular cyclization can be promoted by heating or by using standard peptide coupling reagents. The resulting fluorinated lactam scaffold can be a key intermediate for synthesizing enzyme inhibitors or other targeted therapeutics.[4]
Potential for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, enhanced by the nitro group and fluorine atoms, makes the starting material susceptible to SNAr reactions. Although the ortho-fluorines are sterically hindered by the acetic acid side chain, the fluorine at the C-2 position is particularly activated by the para-nitro group. This opens up possibilities for introducing nucleophiles to the aromatic core, further expanding the molecular diversity that can be generated from this building block.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for complex synthesis. Its inherent functionalities allow for a logical and efficient progression from a simple aromatic acid to complex, highly functionalized molecules, including key amino-derivatives and heterocyclic systems. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
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Application Notes & Protocols: Leveraging 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid in Modern Pharmaceutical Development
Strategic Overview: The Value Proposition of a Multifunctional Building Block
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties. The fluorine atom, being small and highly electronegative, can profoundly influence metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 2-(2,6-Difluoro-4-nitrophenyl)acetic acid emerges as a particularly valuable scaffold in this context. It offers a trifecta of reactive sites: a carboxylic acid for amide or ester formation, a nitro group for reduction to a versatile aniline, and an activated aromatic ring. The presence of two fluorine atoms ortho to the nitro group enhances the electrophilicity of the ring and modulates the pKa of the adjacent functionalities, making this compound a highly strategic starting point for the synthesis of complex pharmaceutical agents.
This guide provides an in-depth look at the physicochemical properties, key synthetic transformations, and practical laboratory protocols for utilizing this compound as a core building block in drug discovery programs.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is essential.
Compound Data
| Property | Value |
| CAS Number | Not explicitly available for the 2,6-difluoro-4-nitro isomer in searches, but related isomers exist (e.g., 361336-78-9 for the 2,6-difluoro-3-nitro isomer[3]). For the purpose of this guide, we will proceed with the chemistry of the title compound. |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol [3] |
| Appearance | Typically a yellow to pale brown solid[4][5] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. For long-term stability, storage at 2-8°C is recommended.[5][6] |
Safety & Handling Protocol
This compound and related nitrophenyl compounds should be handled with care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[6][7]
-
Hazards: May cause skin and serious eye irritation.[5][7] Avoid breathing dust. Standard toxicological properties may not be fully investigated.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[8]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Core Synthetic Transformations: Protocols and Rationale
The true utility of this compound lies in its capacity for selective, high-yield transformations at its key functional groups. The following protocols are foundational for its use in multistep syntheses.
Workflow Overview: Key Reactive Sites
The diagram below illustrates the primary functional handles on the molecule that are exploited in pharmaceutical synthesis.
Caption: Key reactive sites on the this compound scaffold.
Protocol 1: Selective Reduction of the Nitro Group
Causality & Expertise: The conversion of the aromatic nitro group to an aniline is arguably the most critical transformation for this building block. The resulting 2-(4-amino-2,6-difluorophenyl)acetic acid is a precursor for countless heterocycles, sulfonamides, and other structures common in drug molecules. The choice of reducing agent is paramount to ensure chemoselectivity, preserving the carboxylic acid and, crucially, the C-F bonds, which can be susceptible to hydrogenolysis under harsh hydrogenation conditions. While catalytic hydrogenation with Pd/C is common, reagents like iron powder in acidic media or tin(II) chloride offer excellent selectivity and are often preferred when halogen substituents are present.[9][10]
Experimental Protocol: Iron-Mediated Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of acetic acid and water (e.g., a 3:2 v/v mixture). A typical concentration is 0.2-0.5 M.[11]
-
Reagent Addition: Add iron powder (Fe, ~4.0-5.0 eq) portion-wise to the stirring suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional solvent (e.g., ethyl acetate or methanol).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization or column chromatography to yield the desired 2-(4-amino-2,6-difluorophenyl)acetic acid.
Caption: Workflow for the iron-mediated reduction of the nitro group.
Protocol 2: Amide Coupling via Activated Ester
Causality & Expertise: The amide bond is a cornerstone of pharmaceutical chemistry.[12] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to convert the carboxylic acid into a more reactive intermediate (an "active ester"), which is then readily attacked by the amine nucleophile.[12] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and minimize side reactions and racemization, making them ideal for complex substrate coupling. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction.[12]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Reagent Addition: To the solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). Add the reagents at 0 °C to control any initial exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
References
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Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks | Organic Letters - ACS Publications. [Link]
-
2,2-difluoro-2-(4-nitrophenyl)acetic acid - MySkinRecipes. [Link]
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Reduction of nitro compounds - Wikipedia. [Link]
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google P
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4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture - NSR laboratories Pvt. Ltd. [Link]
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Nitro Reduction - Common Conditions. [Link]
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
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The role of fluorine in medicinal chemistry - PubMed. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - David Publishing. [Link]
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Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? | ResearchGate. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC - NIH. [Link]
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Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
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- 11. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
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Application Notes and Protocols: Experimental Setup for Nitration of Difluorophenyl Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Nitrating Deactivated Aromatic Systems
The introduction of a nitro (-NO₂) group onto an aromatic ring, a cornerstone of electrophilic aromatic substitution (EAS), presents unique challenges when the substrate is a difluorophenyl compound.[1] Fluorine atoms, due to their high electronegativity, exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[2][3] This deactivation necessitates more forcing reaction conditions compared to the nitration of benzene or activated derivatives.[4]
However, the lone pairs on the fluorine atoms can participate in resonance (+R effect), donating electron density to the ortho and para positions.[2][5][6][7] This resonance effect, although weaker than the inductive effect, governs the regioselectivity of the reaction, directing the incoming electrophile primarily to the ortho and para positions relative to the fluorine atoms.[2][5][6][7] The interplay between these electronic effects and steric hindrance dictates the final product distribution. This guide provides a comprehensive overview of the theoretical underpinnings, practical experimental setups, and detailed protocols for the successful and safe nitration of difluorophenyl compounds.
Theoretical Background: Mechanism and Regioselectivity
The nitration of aromatic compounds proceeds via the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9][10][11] In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a water molecule to generate the nitronium ion.[8][10][11][12]
The electrophilic attack of the nitronium ion on the difluorobenzene ring is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[8][9] A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[8][9]
The regiochemical outcome of the nitration of difluorophenyl compounds is dependent on the substitution pattern of the starting material:
-
1,2-Difluorobenzene: The two fluorine atoms work in concert to direct the incoming nitro group to the 4-position, which is para to one fluorine and meta to the other. This leads to a high yield of 1,2-difluoro-4-nitrobenzene.[13]
-
1,3-Difluorobenzene: The fluorine atoms direct the electrophile to the positions ortho and para to them. This results in a mixture of isomers, primarily 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene.
-
1,4-Difluorobenzene: Both fluorine atoms direct the incoming nitro group to the ortho positions, resulting in the formation of 1,4-difluoro-2-nitrobenzene.[14][15][16][17]
Safety First: Essential Precautions for Nitration Reactions
Nitration reactions are inherently hazardous due to the use of highly corrosive and strongly oxidizing acids.[18][19][20][21] The reactions are also highly exothermic, and poor temperature control can lead to thermal runaway and potential explosions.[22] Adherence to strict safety protocols is paramount.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[18]
-
Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.[18][19]
-
Temperature Control: The reaction vessel must be cooled in an ice bath to maintain the recommended temperature range and prevent overheating.
-
Slow Addition: The nitrating agent and the substrate should be added slowly and dropwise to control the exothermic reaction.
-
Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice.
-
Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[18][20] Have appropriate spill containment and neutralization materials readily available.[18][21]
Detailed Experimental Protocols
The following protocols provide a general framework for the nitration of difluorophenyl compounds. Researchers should optimize the reaction conditions based on the specific substrate and desired product.
Protocol 1: Nitration of 1,4-Difluorobenzene
This protocol is adapted from established procedures for the synthesis of 1,4-difluoro-2-nitrobenzene.[14]
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| 1,4-Difluorobenzene | 1.0 | Starting Material |
| Concentrated Sulfuric Acid (98%) | ~2.0-3.0 | Catalyst and Dehydrating Agent |
| Fuming Nitric Acid (90%) | ~1.1-1.2 | Nitrating Agent |
| Dichloromethane or Ethyl Ether | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | Neutralizing Agent |
| Brine | - | Washing Agent |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Experimental Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath. Slowly add the fuming nitric acid dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 1,4-difluorobenzene dropwise via the dropping funnel to the stirred mixture. Control the rate of addition to maintain the internal temperature between 0-10 °C. After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction. Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl ether (3 x volume of aqueous layer).[14] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[14] Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1,4-difluoro-2-nitrobenzene.[14]
Protocol 2: Nitration of 1,2-Difluorobenzene
This protocol aims to synthesize 1,2-difluoro-4-nitrobenzene.
Experimental Procedure:
The procedure is similar to that for 1,4-difluorobenzene. A mixture of concentrated sulfuric acid and nitric acid is typically used.[13] The reaction may require slightly elevated temperatures (e.g., heating to 50°C for a period) to drive the reaction to completion, although this should be approached with caution due to the increased risk of side reactions and safety concerns.[13] The work-up and purification steps are analogous to Protocol 1.
Analysis and Characterization
The successful synthesis and purification of the nitrodifluorophenyl product must be confirmed through appropriate analytical techniques.
Recommended Analytical Methods:
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | The product should have a different Rf value than the starting material. |
| Gas Chromatography (GC) | Determine the purity and isomeric distribution of the product. | A single major peak for the desired product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirm the structure of the product. | The spectra will show characteristic shifts and coupling constants for the aromatic protons, carbons, and fluorine atoms, consistent with the expected isomer. |
| Infrared (IR) Spectroscopy | Identify the presence of key functional groups. | Characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-F bonds.[23] |
| Mass Spectrometry (MS) | Determine the molecular weight of the product. | The molecular ion peak corresponding to the mass of the nitrodifluorobenzene isomer.[23] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently strong nitrating conditions; reaction temperature too low. | Increase the reaction time or cautiously increase the temperature. Consider using a stronger nitrating agent like fuming nitric acid or oleum.[24] |
| Formation of Multiple Isomers | Inherent regioselectivity of the starting material (e.g., 1,3-difluorobenzene). | Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Isomers may need to be separated by careful column chromatography or fractional distillation. |
| Dinitration or Polynitration | Reaction temperature too high; excess nitrating agent. | Maintain a low reaction temperature (e.g., below 50°C for benzene derivatives).[24] Use a stoichiometric amount of the nitrating agent.[24] Quench the reaction as soon as the starting material is consumed. |
| Dark-colored Reaction Mixture | Side reactions, oxidation. | Ensure the reaction temperature is well-controlled. Use high-purity reagents. |
Conclusion
The nitration of difluorophenyl compounds is a challenging yet crucial transformation in organic synthesis. A thorough understanding of the underlying mechanistic principles, strict adherence to safety protocols, and careful control of reaction parameters are essential for achieving high yields and regioselectivity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully navigate the synthesis of these valuable chemical intermediates.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- NITRIC ACID SAFETY.
- Mechanism of aromatic nitration. (1971).
- Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps.
- Why are halogens ortho para directing even though deactivating? (2013).
- Why are halogens deactivating groups although they are ortho/para directing? - Quora. (2017).
- Electrophilic substitution-Nitration of aromatic rings.
- Synthesis of 1,4-difluoro-2-nitrobenzene - PrepChem.com.
- A Comparative Analysis of Ortho- and Para-Trifluoromethoxy Group Directing Effects in Electrophilic Aromatic Substitution - Benchchem.
- Directing Effects - Chemistry LibreTexts. (2022).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Nitration of Deactivated Aromatic Compounds - ResearchGate. (2025).
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton.
- Catalytic nitration - Google Patents. (1996).
- Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (2019).
- Application Notes and Protocols: Nitration of 2,6-Difluorotoluene - Benchchem.
- Regioselective nitration of diphenyl compounds - Google Patents. (1993).
- A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF - ResearchGate. (2025).
- A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene - Sci-Hub.
- Aromatic Reactions: Nitration with HNO₃/H₂SO₄ - OrgoSolver.
- A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene - American Chemical Society. (2013).
- A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes - Benchchem.
- Methods for the nitration of aromatic compounds - Google Patents. (2012).
- What are the ratios of nitric acid and sulfuric acid in a nitration reaction? - Quora. (2018).
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024).
- What is the synthesis process of 1,3-Difluorobenzene and its applications? - Guidechem.
- Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023).
- Understanding 1,4-Difluorobenzene: Chemical Synthesis and Regulatory Aspects.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. (2017).
-
Nitration of p-difluorobenzene.[13] - ResearchGate. Retrieved from
- Controlling regioselectivity in aromatic nitration reactions - Benchchem.
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018).
- The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis - ResearchGate. (2025).
- Analytical methods for the characterization of bis(2-nitrophenyl)amine - Benchchem.
- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate.
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Application Notes and Protocols for the Quantification of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
Introduction
2-(2,6-Difluoro-4-nitrophenyl)acetic acid is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its structure, featuring a difluorinated and nitrated phenyl ring attached to an acetic acid moiety, presents unique analytical challenges and necessitates robust and validated quantification methods. Accurate determination of this compound is critical for process monitoring, quality control, and pharmacokinetic studies.
This document provides a comprehensive guide to the analytical techniques for the quantification of this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to be self-validating, emphasizing scientific integrity and providing researchers with the tools for reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's strength lies in its ability to separate the analyte from a complex matrix, providing both qualitative and quantitative information.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analyte. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, increasing its hydrophobicity and retention on the nonpolar stationary phase.
Experimental Protocol: RP-HPLC-UV
This protocol outlines a validated approach for the quantification of this compound in a drug substance or formulation.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is often preferred to ensure adequate separation from impurities and to reduce run times. A typical starting point is a linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm is a suitable wavelength for detection due to the presence of the nitro-aromatic chromophore.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a known volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[3][4] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. Peak purity analysis using a PDA detector is recommended. |
| Linearity | R² ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice.
Principle of Analysis
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix by HPLC and then ionized, typically using Electrospray Ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage (MS1), the precursor ion corresponding to the analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Given the acidic nature of the analyte, ESI in negative ion mode is the most effective ionization technique. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
LC System: A UHPLC system is preferred for faster analysis and better resolution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
LC Conditions:
-
Column: A C18 column with a smaller particle size (e.g., 1.8 µm) is suitable for UHPLC.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient is typically employed, for example, from 5% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
MS/MS Conditions (Negative ESI Mode):
-
Ion Source Temperature: 350-450 °C
-
Capillary Voltage: -3.0 to -4.5 kV
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions can be identified by infusing a standard solution of the analyte and performing a product ion scan. For a related compound, (2-nitrophenyl)acetic acid (MW 181.15), a major fragment ion is observed at m/z 136, corresponding to the loss of the carboxyl group.[5] A similar fragmentation pattern would be expected for the difluoro-substituted analog.
Sample Preparation: Sample preparation is critical for LC-MS/MS analysis to minimize matrix effects.[6][7]
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Liquid-Liquid Extraction (LLE): Acidify the sample to suppress the ionization of the analyte and extract it into an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to retain the analyte while interferences are washed away. Elute the analyte with an appropriate solvent. SPE offers significant advantages over LLE, including higher recoveries and improved selectivity.[8]
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is not directly amenable to GC analysis due to its low volatility and polar carboxylic acid group, it can be analyzed after derivatization.
Derivatization Strategy
The purpose of derivatization is to convert the polar analyte into a more volatile and thermally stable derivative. For carboxylic acids, a common approach is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or an acidic methanol solution.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).
-
GC Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Derivatization (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
The resulting solution can be directly injected into the GC-MS.
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions of the derivatized analyte need to be identified from the full scan mass spectrum.
Derivatization and GC-MS Analysis Workflow
Caption: GC-MS analysis workflow with derivatization.
Summary of Analytical Techniques
| Technique | Principle | Sample Preparation | Sensitivity | Selectivity | Throughput |
| HPLC-UV | Partition chromatography with UV detection. | Simple dilution and filtration. | Moderate | Good | High |
| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry. | More complex (PPT, LLE, or SPE) to minimize matrix effects. | Very High | Excellent | Moderate |
| GC-MS | Gas chromatography with mass spectrometric detection after derivatization. | Requires a derivatization step. | High | Very Good | Moderate |
Conclusion
The choice of the analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired throughput. For routine quality control of drug substances, a validated HPLC-UV method is often sufficient. For bioanalytical applications or trace-level impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS with derivatization offers a viable alternative, particularly when LC-MS instrumentation is not available. Each of these methods, when properly developed and validated, can provide accurate and reliable data for this important analyte.
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Palladium-Catalyzed Carbonylation of Benzyl Halides: A Comprehensive Guide to Phenylacetic Acid Synthesis
Introduction: The Strategic Importance of Phenylacetic Acids
Phenylacetic acids and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Notably, they form the core of many non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[4][5][6] The palladium-catalyzed carbonylation of readily available benzyl halides represents a highly efficient and atom-economical synthetic route to these valuable compounds. This process involves the introduction of a carbonyl group (CO) into the benzylic position, offering a direct and versatile method for the construction of the phenylacetic acid scaffold.
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed carbonylation of benzyl halides. We will delve into the intricate reaction mechanism, dissect the critical parameters influencing the reaction's success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Furthermore, we will highlight the application of this powerful transformation in the synthesis of commercially significant NSAIDs.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed carbonylation of benzyl halides proceeds through a well-established catalytic cycle, first pioneered in the seminal work of Heck and co-workers in 1974.[1][3][7] The generally accepted mechanism involves a series of sequential steps centered around a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.
The key steps are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the benzyl halide to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halide bond and the formation of a new palladium-carbon and palladium-halide bond, resulting in a square planar palladium(II) complex.
-
Ligand Association/Dissociation: Depending on the specific catalytic system, ligand association or dissociation may occur to create a vacant coordination site for the incoming carbon monoxide.
-
Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide then coordinates to the palladium(II) center and subsequently inserts into the palladium-benzyl bond. This migratory insertion step forms a new acyl-palladium(II) complex.
-
Nucleophilic Attack: The acyl-palladium(II) intermediate is then attacked by a nucleophile, which in the synthesis of phenylacetic acids is typically water or an alcohol. This results in the formation of the carboxylic acid or ester, respectively, and a palladium(II) species.
-
Reductive Elimination: The final step is the reductive elimination of the product and the regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle. A base is typically required to facilitate this step and neutralize the generated hydrohalic acid.
Figure 1: A simplified diagram of the catalytic cycle for the palladium-catalyzed carbonylation of benzyl halides.
Optimizing the Reaction: Key Parameters and Considerations
The success and efficiency of the palladium-catalyzed carbonylation of benzyl halides are contingent upon the careful selection and optimization of several key reaction parameters.
-
Palladium Precursor: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) being common choices.[4][8] These precursors are typically reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[9][10] Phosphine ligands are widely used, with both monodentate (e.g., triphenylphosphine, PPh₃) and bidentate ligands (e.g., Xantphos) demonstrating efficacy.[11][12] The electronic and steric properties of the phosphine ligand can significantly impact the rate of oxidative addition and reductive elimination.[13][14]
-
Carbon Monoxide (CO) Source and Pressure: Carbon monoxide is a key reagent in this transformation. While traditionally handled as a compressed gas, which requires specialized equipment, recent advancements have introduced CO-releasing molecules (CORMs) or in situ CO generation methods for safer and more convenient laboratory-scale reactions.[15] The reaction is often carried out under atmospheric or slightly elevated pressures of CO.[16]
-
Base: A base is essential to neutralize the hydrohalic acid (HX) formed during the reaction and to facilitate the reductive elimination step. Common bases include tertiary amines (e.g., triethylamine, Et₃N), and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
-
Solvent: The choice of solvent is critical and can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used.
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. Typically, these reactions are conducted at elevated temperatures, ranging from 60 to 120 °C, to ensure a reasonable reaction rate.
Application Notes: A Practical Guide
General Protocol for the Synthesis of Phenylacetic Acid
This protocol provides a general procedure for the palladium-catalyzed carbonylation of benzyl chloride to produce phenylacetic acid.
Materials:
-
Benzyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1-5 mol%) and PPh₃ (e.g., 2-10 mol%).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add K₂CO₃ (e.g., 1.5-2.0 equivalents) and DMF.
-
Addition of Substrate: Add benzyl chloride (1.0 equivalent) to the reaction mixture via syringe.
-
Carbonylation: Purge the flask with CO gas and then maintain a positive pressure of CO (e.g., using a balloon) throughout the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a well-ventilated fume hood. Dilute the mixture with water and acidify with aqueous HCl (e.g., 1 M) to pH ~2.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylacetic acid can be further purified by recrystallization or column chromatography.
Figure 2: A general experimental workflow for the palladium-catalyzed carbonylation of benzyl halides.
Table of Reaction Conditions for Phenylacetic Acid Synthesis
| Entry | Benzyl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 2 | Benzyl bromide | PdCl₂(PPh₃)₂ (1) | - | Et₃N (1.5) | Acetonitrile | 80 | 8 | 92 |
| 3 | 4-Methoxybenzyl chloride | Pd₂(dba)₃ (1) | Xantphos (2) | NaOAc (2) | Toluene | 110 | 24 | 78 |
| 4 | 4-Nitrobenzyl bromide | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | THF | 65 | 16 | 90 |
Note: The conditions and yields presented in this table are illustrative and may require optimization for specific substrates and scales.
Application in Drug Development: Synthesis of NSAIDs
The palladium-catalyzed carbonylation of benzylic substrates is a cornerstone of modern industrial synthesis, particularly in the pharmaceutical sector for the production of NSAIDs.
Ibuprofen Synthesis
A greener and more atom-economical synthesis of ibuprofen was developed by the BHC Company.[17] A key step in this process is the palladium-catalyzed carbonylation of 1-(4'-isobutylphenyl)ethanol.[4][8][18] This reaction proceeds under acidic conditions with a palladium catalyst, typically in the presence of a phosphine ligand.[18]
Naproxen Synthesis
Similarly, the synthesis of naproxen, another widely used NSAID, can be achieved through a palladium-catalyzed carbonylation approach.[5][6] The carbonylation of a suitable precursor derived from 2-bromo-6-methoxynaphthalene provides a direct route to the naproxen scaffold.[19] These industrial processes highlight the robustness and scalability of palladium-catalyzed carbonylation reactions.
Conclusion
The palladium-catalyzed carbonylation of benzyl halides is a powerful and versatile synthetic tool for the preparation of phenylacetic acids and their derivatives. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the rational design and optimization of efficient and selective transformations. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage this important reaction in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
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Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. (2023). RSC Publishing. [Link]
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Brenna, E., et al. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
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Grushin, V. V., & Alper, H. (1994). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 94(4), 1047-1062. [Link]
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van Leeuwen, P. W. N. M., et al. (2000). Phosphine Ligands in the Palladium‐Catalysed Methoxycarbonylation of Ethene: Insights into the Catalytic Cycle through a Combined NMR and X‐ray Study. Chemistry – A European Journal, 6(9), 1641-1652. [Link]
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Ragaini, F., et al. (2015). Palladium catalyzed oxidative carbonylation of alcohols: effects of diphosphine ligands. Dalton Transactions, 44(20), 9427-9436. [Link]
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Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754-2755. [Link]
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Newman, S. G., & Lautens, M. (2011). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 76(12), 4777-4783. [Link]
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ResearchGate. (n.d.). Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. [Link]
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Jackstell, R., et al. (2011). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 16(1), 602-612. [Link]
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Slideshare. (2023). Green_Synthesis_of_Ibuprofen and comparison. [Link]
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RSC Publishing. (2024). Robust phosphine-based covalent-organic framework palladium catalysts for the highly efficient carbonylation coupling reaction. [Link]
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Slideshare. (2017). Green Chemistry Synthesis of Naproxen. [Link]
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ResearchGate. (n.d.). Synthesis of bioactive molecules The rapid synthesis of naproxen,.... [Link]
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Organic Chemistry Portal. (2022). Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions. [Link]
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-
Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
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Revolutionizing Agrochemical Synthesis: A Guide to Modern Synthetic Methodologies
The relentless demand for increased agricultural productivity, coupled with the growing challenges of pest resistance and environmental regulations, necessitates a paradigm shift in the synthesis of agrochemicals. Traditional batch-wise manufacturing processes are increasingly being supplanted by more efficient, sustainable, and precise synthetic strategies. This guide provides an in-depth exploration of three transformative methodologies—C-H activation, photoredox catalysis, and continuous flow chemistry—that are reshaping the landscape of agrochemical discovery and development. For researchers, scientists, and drug development professionals, mastering these techniques is paramount to creating the next generation of safe and effective crop protection agents.
The Imperative for Innovation in Agrochemical Synthesis
The agrochemical industry faces a triad of significant hurdles: the evolution of pest and weed resistance, a more stringent global regulatory environment, and the escalating costs of research and development.[1] Overcoming these challenges requires not only the discovery of novel active ingredients but also the development of intensified and more efficient synthetic techniques.[1] This guide delves into the practical application of modern synthetic methods that address these critical needs, offering enhanced precision, safety, and sustainability.
I. C-H Activation: The Art of Molecular Microsurgery for Agrochemical Scaffolds
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, allowing for the construction of complex molecules with greater efficiency and atom economy.[2] This approach bypasses the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. In agrochemical synthesis, C-H activation is particularly valuable for the late-stage functionalization of lead compounds, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[3]
Application Focus: C-H Arylation in the Synthesis of Pyrazole-Based Herbicides
Pyrazole-containing compounds are a cornerstone of modern agrochemicals, exhibiting a broad spectrum of biological activities. The C-3 arylation of pyrazoles is a key transformation in the synthesis of numerous herbicides and fungicides. However, the C-3 position of the pyrazole ring is often poorly reactive, presenting a significant synthetic challenge.
A robust and practical solution involves a palladium-catalyzed C-H arylation protocol. This method utilizes a Pd(II)/phenanthroline catalyst system to directly couple aryl halides with the C-3 position of N-substituted pyrazoles, obviating the need for harsh reagents or protecting groups.
Protocol 1: Palladium-Catalyzed C-3 Arylation of a Pyrazole Intermediate
This protocol describes a general procedure for the C-3 arylation of a 1-substituted pyrazole with an aryl iodide, a key step in the synthesis of various pyrazole-based agrochemicals.
Rationale: The choice of a palladium catalyst, specifically in combination with a phenanthroline ligand, is crucial for achieving high reactivity and selectivity at the sterically hindered and electronically deactivated C-3 position of the pyrazole. The use of a suitable base is necessary to facilitate the C-H activation step, while the selection of an appropriate solvent can significantly influence the reaction's efficiency and selectivity.
Materials:
-
1-Methylpyrazole
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.0 equivalent).
-
Addition of Reactants: Add 1-methylpyrazole (1.0 equivalent) and iodobenzene (2.0 equivalents) to the flask, followed by anhydrous toluene to achieve a suitable concentration (e.g., 0.25 M with respect to the pyrazole).
-
Reaction Conditions: Seal the flask and heat the reaction mixture at a predetermined temperature (e.g., 120 °C) with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C-3 arylated pyrazole.
Data Summary:
| Entry | Pyrazole Substrate | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methylpyrazole | Iodobenzene | 10 | Cs₂CO₃ | Toluene | 120 | 48 | ~85% |
| 2 | 1-Ethylpyrazole | 4-Iodoanisole | 10 | Cs₂CO₃ | Toluene | 120 | 48 | ~82% |
| 3 | 1-Benzylpyrazole | 1-Iodo-4-fluorobenzene | 10 | Cs₂CO₃ | Toluene | 120 | 48 | ~88% |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope.
II. Photoredox Catalysis: Harnessing the Power of Light in Agrochemical Innovation
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under mild conditions. In agrochemical synthesis, photoredox catalysis is particularly advantageous for the introduction of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, which can significantly enhance the biological activity and metabolic stability of a molecule.
Application Focus: Trifluoromethylation of Heterocyclic Agrochemical Precursors
The trifluoromethyl group is a key pharmacophore in a multitude of modern agrochemicals. The direct introduction of a CF₃ group onto a heterocyclic scaffold is a challenging transformation that often requires harsh conditions and specialized reagents. Photoredox catalysis offers a mild and efficient alternative.
Protocol 2: Visible-Light Photoredox-Catalyzed Trifluoromethylation of an Alkene
This protocol outlines a general procedure for the trifluoromethylation of a terminal alkene, a common structural motif in the synthesis of various agrochemicals, using a ruthenium-based photocatalyst and a trifluoromethyl source.
Rationale: The selection of a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, is based on its strong absorption in the visible light spectrum and its suitable redox potentials to interact with both the trifluoromethyl source and the alkene substrate. A mild base is often required to facilitate the final elimination step, leading to the trifluoromethylated alkene product. The use of visible light as the energy source allows for highly selective transformations at room temperature, preserving sensitive functional groups.
Materials:
-
Styrene (or other terminal alkene)
-
Trifluoromethyl iodide (CF₃I)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂·6H₂O)
-
Organic base (e.g., triethylamine or DBU)
-
Acetonitrile (degassed)
-
Blue LED light source
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
Reaction Setup: In a reaction vessel transparent to visible light (e.g., a borosilicate glass vial), dissolve the alkene substrate (1.0 equivalent) and Ru(bpy)₃Cl₂·6H₂O (1-2 mol%) in degassed acetonitrile.
-
Addition of Reagents: Add the organic base (1.5-2.0 equivalents) to the solution. Finally, add the trifluoromethyl source, such as CF₃I (1.5 equivalents).
-
Photochemical Reaction: Seal the reaction vessel and place it in front of a blue LED light source. Irradiate the mixture at room temperature with continuous stirring for the required reaction time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the trifluoromethylated alkene.
III. Continuous Flow Chemistry: Engineering a New Era of Agrochemical Manufacturing
Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless multi-step synthesis and scale-up.[4][5]
Application Focus: Synthesis of Agrochemical Intermediates in Flow
The industrial production of many agrochemicals involves multi-step syntheses with potentially hazardous intermediates and exothermic reactions. Flow chemistry provides an elegant solution to these challenges, enabling safer and more efficient manufacturing processes.
Protocol 3: Continuous Flow Synthesis of a Key Intermediate for the Herbicide Clethodim
This protocol describes a telescoped, three-step continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine, a crucial intermediate in the manufacture of the herbicide clethodim.[4]
Rationale: By transitioning from a batch to a continuous flow process, reaction times can be dramatically reduced, and process safety is significantly enhanced, particularly for the exothermic chloroamination step. The use of microreactors allows for superior heat and mass transfer, leading to higher yields and purity.
Experimental Workflow Diagram:
Caption: Workflow for the continuous synthesis of a clethodim intermediate.
General Procedure Outline:
-
Stream Preparation: Prepare separate stock solutions of hydroxylamine hydrochloride, the appropriate acyl chloride, sodium hypochlorite, and a base (e.g., sodium hydroxide).
-
Amide Condensation (Step 1): Pump the hydroxylamine and acyl chloride solutions through a T-mixer and into a microreactor. With a residence time of approximately 70 seconds at room temperature, the amide intermediate is formed in high yield.
-
Chloroamination (Step 2): The output stream from the first reactor is directly mixed with a sodium hypochlorite solution in a second T-mixer and passed through another microreactor. This step is typically exothermic and the microreactor allows for efficient heat dissipation, preventing runaway reactions.
-
Rearrangement and Hydrolysis (Step 3): The chloroamine intermediate stream is then mixed with a base and passed through a heated reactor coil to induce rearrangement and hydrolysis, affording the final (E)-O-(3-chloro-2-propenyl)hydroxylamine product.
-
Collection and Analysis: The final product stream is collected and can be subjected to in-line purification or collected for subsequent work-up and analysis. This continuous process can achieve a high throughput with a total residence time of under 20 minutes.[4]
Conclusion: The Future of Agrochemical Synthesis is Now
The adoption of C-H activation, photoredox catalysis, and continuous flow chemistry is not merely an academic exercise; it is a strategic imperative for the agrochemical industry. These technologies empower chemists to design and execute syntheses that are more efficient, selective, and sustainable. By embracing these innovative approaches, the scientific community can accelerate the discovery and development of the next generation of agrochemicals, ensuring a safe and abundant food supply for a growing global population.
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Baxendale, I. R., & Hayward, J. J. (2013). Flow chemistry approaches directed at improving chemical synthesis. Beilstein Journal of Organic Chemistry, 9, 1018–1069. [Link]
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Chen, Y., & MacMillan, D. W. C. (2010). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(16), 5526–5527. [Link]
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Drageset, A., et al. (2020). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering, 5(1), 113-121. [Link]
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Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2533-2538. [Link]
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Zhang, X., et al. (2023). Continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine: a key intermediate of clethodim. Green Chemistry, 25(11), 4443-4448. [Link]
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Application Note: 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid as a Versatile Precursor for Functional Polyamides in Advanced Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,6-Difluoro-4-nitrophenyl)acetic acid is a specialized chemical intermediate whose direct applications in material science are not yet extensively documented. However, its unique molecular architecture—featuring a reactive carboxylic acid, an electronically significant difluorinated aromatic ring, and a chemically versatile nitro group—makes it an exceptionally promising precursor for the synthesis of advanced functional polymers. The strategic placement of two fluorine atoms ortho to the acetic acid moiety provides steric influence and enhances thermal and chemical stability in resulting polymers.[1] The para-nitro group serves as a key synthetic handle, readily convertible to an amine, which opens extensive possibilities for polymerization and post-polymerization modification.[2]
This guide details a scientifically grounded, hypothetical workflow for leveraging this compound as a foundational building block for creating high-performance aromatic polyamides. These polymers possess tunable properties suitable for applications ranging from biocompatible coatings and drug delivery systems to advanced sensing platforms.
PART 1: Scientific Rationale & Strategic Synthesis Plan
The core strategy involves a three-stage process:
-
Monomer Synthesis: Selective reduction of the nitro group on the precursor molecule to create a novel aminophenylacetic acid monomer. This transformation is critical as it introduces a polymerizable amine functionality without disturbing the carboxylic acid or the difluoro-aromatic system.
-
Polymerization: Polycondensation of the newly synthesized diamine monomer (or its corresponding amino acid, depending on the reaction scheme) with a suitable comonomer (e.g., an aromatic diacid chloride) to form a high-molecular-weight aromatic polyamide. Aromatic polyamides are known for their outstanding thermal and mechanical properties.[3]
-
Post-Polymerization Modification: Utilization of the pendant functional groups along the polymer backbone for covalent attachment of active moieties (e.g., fluorescent dyes, targeting ligands, therapeutic agents). This step allows for the tailoring of the material for specific, high-value applications.[4][5][6]
The presence of the difluorophenyl groups is anticipated to enhance the solubility of the resulting polyamides, a common challenge with rigid aromatic polymers, while also imparting unique electronic characteristics and stability.[1][7]
Workflow Overview: From Precursor to Functional Polymer
Caption: Synthetic pathway from precursor to a functionalized polyamide.
PART 2: Detailed Experimental Protocols
Protocol 1: Synthesis of Monomer - 2-(4-Amino-2,6-difluorophenyl)acetic acid
Principle: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a carboxylic acid, requires specific reagents to avoid unwanted side reactions. Methods using iron powder in an acidic medium or catalytic hydrogenation are well-established for this transformation.[8][9][10] The following protocol utilizes iron in acetic acid, a classic and effective method.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, separation funnel, filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1 eq.) in a mixture of glacial acetic acid (10 vol.) and water (5 vol.).
-
Add iron powder (5 eq.) to the suspension.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the celite pad with a small amount of ethyl acetate.
-
Combine the filtrate and washings and remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 vol.).
-
Transfer the solution to a separation funnel and wash carefully with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the ethyl acetate solution in vacuo to yield the crude 2-(4-Amino-2,6-difluorophenyl)acetic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Assess purity by HPLC. The disappearance of the nitro group signal and the appearance of an amine signal in the IR spectrum would also confirm the conversion.
Protocol 2: Synthesis of Aromatic Polyamide via Polycondensation
Principle: Aromatic polyamides are synthesized by the polycondensation reaction between a diamine and a diacid chloride.[11] The Yamazaki-Higashi reaction, using triphenyl phosphite and pyridine, is also a common method for direct polycondensation from dicarboxylic acids and diamines.[12] This protocol uses the more traditional diacid chloride route for high reactivity.
Materials:
-
2-(4-Amino-2,6-difluorophenyl)acetic acid (or a diamine derivative)
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Flame-dry all glassware and assemble under a nitrogen atmosphere.
-
In a flask, dissolve the synthesized amino-monomer (1 eq.) and LiCl (5% w/v) in anhydrous NMP. Stir until a homogeneous solution is formed.
-
Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.2 eq.) to the solution.
-
In a separate flask, dissolve the aromatic diacid chloride (e.g., terephthaloyl chloride, 1 eq.) in a minimal amount of anhydrous NMP.
-
Add the diacid chloride solution dropwise to the cooled monomer solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours under nitrogen.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and then methanol to remove salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Self-Validation:
-
Structure Confirmation: Use FTIR to confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹). Use NMR for detailed structural analysis.[13]
-
Molecular Weight: Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[14]
-
Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[15]
Protocol 3: Post-Polymerization Modification (Example: Fluorescent Labeling)
Principle: The pendant carboxylic acid groups along the polyamide backbone serve as reactive handles for modification. Standard carbodiimide chemistry can be used to couple amine-containing molecules, such as fluorescent dyes, to these acid groups.
Materials:
-
Synthesized Polyamide
-
Fluoresceinamine (or other amine-functionalized dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve the polyamide (1 eq. of repeating unit) in anhydrous DMF.
-
In a separate vial, dissolve DCC (1.5 eq.) and NHS (1.5 eq.) in DMF and stir for 15 minutes to pre-activate.
-
Add the DCC/NHS solution to the polymer solution and stir for 2 hours at room temperature to activate the pendant carboxylic acid groups.
-
Add the amine-functionalized dye (e.g., Fluoresceinamine, 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours in the dark.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the functionalized polymer by adding the filtrate dropwise into an excess of diethyl ether.
-
Wash the precipitate repeatedly with diethyl ether to remove unreacted dye and reagents.
-
Dry the fluorescently labeled polymer under vacuum.
Self-Validation:
-
Successful Conjugation: Confirm covalent attachment of the dye using UV-Vis and Fluorescence Spectroscopy. The polymer should exhibit the characteristic absorption and emission spectra of the attached fluorophore.
-
Quantification: Determine the degree of labeling by creating a calibration curve with the free dye and measuring the absorbance of a known concentration of the polymer solution.
PART 3: Characterization and Data Presentation
Effective characterization is crucial to validate the synthesis and understand the material's properties. A combination of techniques should be employed at each stage.[14][16][17]
| Property | Technique | Purpose |
| Chemical Structure | NMR, FTIR, Raman Spectroscopy | Verify functional groups, confirm monomer structure, and verify amide bond formation.[13][15] |
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity (PDI).[14] |
| Thermal Properties | TGA, DSC | Assess thermal stability, degradation temperature, and glass transition temperature (Tg).[15] |
| Morphology | SEM, TEM, AFM | Visualize the surface and bulk morphology of the polymer films or fibers.[16] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | Measure storage modulus, loss modulus, and viscoelastic properties.[14] |
| Optical Properties | UV-Vis, Fluorescence Spectroscopy | Confirm successful post-polymerization modification with chromophores/fluorophores. |
Logical Diagram: Polymer Characterization Workflow
Caption: A multi-technique approach for comprehensive polymer analysis.
References
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A new reagent for selective reduction of nitro group. (n.d.). NIScPR. Retrieved January 19, 2026, from [Link]
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Fluorinated Phenols in Material Science: Exploring 3,5-Difluorophenol's Role. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]
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Post‐polymerization modification of aromatic polyimides via Diels‐Alder cycloaddition. (2021). JKU ePUB. Retrieved January 19, 2026, from [Link]
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Techniques Used for Polymer Characterization. (2025). MolecularCloud. Retrieved January 19, 2026, from [Link]
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Modern Characterization Techniques for Functional Polymers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Matson. Retrieved January 19, 2026, from [Link]
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Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. (2021). YouTube. Retrieved January 19, 2026, from [Link]
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Polymer characterization. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
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Nitroxide-mediated polymerization of styrene and limonene in the framework of synthesis of potentially functional polymers using naturally occurring terpenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Nitro-Perylenediimide: An Emerging Building Block for the Synthesis of Functional Organic Materials. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and post-modification of aromatic (Co)polyesters possessing pendant maleimide groups. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Three-Component Reactions for Post-Polymerization Modifications. (2013). ACS Publications. Retrieved January 19, 2026, from [Link]
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Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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New Variants of Nitroxide Mediated Polymerization. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of functional polymers by post-polymerization modification. (2009). PubMed. Retrieved January 19, 2026, from [Link]
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2,2-difluoro-2-(4-nitrophenyl)acetic acid. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Functional Aromatic Polyamides. (2018). MDPI. Retrieved January 19, 2026, from [Link]
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Braslau Group: α-H Nitroxides in NMP. (n.d.). UC Santa Cruz. Retrieved January 19, 2026, from [Link]
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Nitrones in synthetic polymer chemistry. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Polyamides. (2014). YouTube. Retrieved January 19, 2026, from [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, India. Retrieved January 19, 2026, from [Link]
- Method of preparing aryl acetic acids. (1975). Google Patents.
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Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. (2015). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Surface Modification of Plasmonic Nanomaterials with Aryl Diazonium Salts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2019). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
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Functionalized Polymers: Synthesis, Characterization and Applications. (n.d.). Routledge. Retrieved January 19, 2026, from [Link]
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(2-Nitrophenyl)acetic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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A review on synthesis and properties of polymer functionalized graphene. (2013). Elsevier. Retrieved January 19, 2026, from [Link]
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Synthesis and Biomedical Applications of Polymer-Functionalized Magnetic Nanoparticles. (2023). Eurasia. Retrieved January 19, 2026, from [Link]
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Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
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Synthetic Routes to Functionalized Phenylacetic Acids: An Application and Protocol Guide
For researchers, scientists, and drug development professionals, the synthesis of functionalized phenylacetic acids is a critical process in the discovery and development of new therapeutic agents and biological probes. Phenylacetic acid and its derivatives are key structural motifs in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and plant growth regulators.[1] The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a detailed overview of several robust and versatile methods for the synthesis of these valuable compounds, complete with experimental protocols, comparative data, and visual workflows to aid in synthetic strategy and execution.
Hydrolysis of Benzyl Cyanides: A Classic and Reliable Route
The hydrolysis of benzyl cyanides is a traditional and highly reliable method for the preparation of phenylacetic acids. This transformation can be effectively carried out under either acidic or basic conditions, making it adaptable to a wide range of substrates.[1][2] Benzyl cyanides themselves are readily prepared from the corresponding benzyl halides via nucleophilic substitution with cyanide salts, such as sodium or potassium cyanide.[2][3]
Mechanistic Insight
Under acidic conditions, the nitrile carbon is protonated, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid. In basic hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon, and the resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed to the carboxylate salt.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide.[4]
This protocol is adapted from Organic Syntheses, a trusted source for reliable and well-characterized chemical preparations.
Reaction Setup:
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of commercial sulfuric acid.
-
To this solution, add 700 g (6 moles) of benzyl cyanide.
Reaction:
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for three hours. The use of a stirrer is recommended for a smoother reaction.[4]
-
After the reaction is complete, cool the mixture slightly.
Work-up and Isolation:
-
Pour the cooled reaction mixture into 2 liters of cold water, continuing to stir to prevent the formation of a solid cake of product.
-
Filter the precipitated phenylacetic acid.
-
The crude product is then melted under water and washed by decantation several times with hot water. These washings, upon cooling, will deposit a small amount of additional phenylacetic acid which can be collected by filtration and combined with the main portion.
-
After the final hot water wash is decanted, the molten phenylacetic acid is transferred to a Claisen distilling flask.
Purification:
-
Distill the crude phenylacetic acid under reduced pressure. A small initial fraction containing water and some unreacted benzyl cyanide is collected and can be used in subsequent runs.
-
The main fraction, boiling at 176–189 °C/50 mm Hg, is collected. This solidifies upon standing and is practically pure phenylacetic acid with a melting point of 76–76.5 °C. The expected yield is approximately 77.5-80%.[4]
The Willgerodt-Kindler Reaction: A Unique Rearrangement Approach
The Willgerodt-Kindler reaction is a powerful and unique method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides, which can then be hydrolyzed to the desired carboxylic acids.[5] This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine.[5][6] The intermediate formed is a thioamide, which is subsequently hydrolyzed.[5]
Mechanistic Rationale
The reaction is thought to proceed through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. The subsequent rearrangement involves the migration of the carbonyl group to the terminal carbon of the alkyl chain.[5]
Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone.[6]
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.20 g, 10 mmol), sulfur (0.64 g, 20 mmol), morpholine (3 mL, 30 mmol), and p-toluenesulfonic acid (0.06 g, 0.35 mmol).
Reaction:
-
Heat the mixture to reflux at 120–130 °C with constant stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Hydrolysis of the Thiomorpholide Intermediate:
-
After the initial reaction is complete, allow the mixture to cool.
-
Add a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (114 mg, 0.05 mmol).[7][8]
-
Heat the mixture at 100 °C for an additional 8 hours to facilitate the hydrolysis of the thiomorpholide.[6][7]
Work-up and Isolation:
-
Cool the reaction mixture and filter.
-
Acidify the filtrate with hydrochloric acid to a pH of 6 and filter again.
-
Further acidify the filtrate to a pH of 2 to precipitate the crude phenylacetic acid.
Purification:
-
Dissolve the crude product in a 10% sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any non-acidic impurities.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the pure phenylacetic acid as a solid.[7][8]
Palladium-Catalyzed Carbonylation of Benzyl Halides
Palladium-catalyzed carbonylation offers a highly efficient and direct route for the synthesis of phenylacetic acids from readily available benzyl halides.[1] This method utilizes carbon monoxide as the carboxyl source and typically proceeds with high yields and excellent functional group tolerance.[1]
Underlying Principles
The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the resulting palladium-carbon bond. The cycle is completed by the nucleophilic attack of water or hydroxide on the acyl-palladium intermediate, which, after reductive elimination, yields the carboxylic acid and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid.[1]
Reaction Setup:
-
In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and triphenylphosphine (PPh₃, 0.02 eq) in a suitable solvent such as toluene.
Reaction:
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Pressurize the reactor with carbon monoxide (CO) to 10-20 atm.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product.
Purification:
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2,4-dichlorophenylacetic acid.[1]
Palladium-Catalyzed α-Arylation of Esters
A modern and powerful strategy for the synthesis of functionalized phenylacetic acid derivatives is the palladium-catalyzed α-arylation of esters. This method allows for the direct formation of a carbon-carbon bond between an aryl halide and the α-carbon of an ester. This approach is particularly valuable for accessing a wide range of substituted phenylacetic acid esters, which can then be hydrolyzed to the corresponding acids.
Mechanistic Considerations
This cross-coupling reaction generally proceeds via the oxidative addition of the aryl halide to a Pd(0) complex. The resulting arylpalladium(II) species then reacts with an enolate, generated from the ester by a strong base, in a process of transmetalation or direct reaction. Reductive elimination from the resulting intermediate furnishes the α-aryl ester and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often giving the best results.
Experimental Protocol: General Procedure for the α-Arylation of Esters.
Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol %), a bulky, electron-rich phosphine ligand (e.g., an o-biphenyl phosphine, 2-4 mol %), and the aryl bromide (1.0 eq).
-
Add a suitable solvent, such as toluene or THF.
-
In a separate flask, prepare the ester enolate by treating the ester (1.2-1.5 eq) with a strong base like lithium hexamethyldisilazide (LiHMDS) in a suitable solvent at low temperature (e.g., -78 °C).
Reaction:
-
Slowly add the pre-formed enolate solution to the catalyst mixture at room temperature or heat to 80 °C.
-
Stir the reaction mixture for the required time (typically 1-24 hours), monitoring the progress by TLC or GC-MS.
Work-up and Isolation:
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the pure α-aryl ester. Subsequent hydrolysis under standard acidic or basic conditions will yield the desired functionalized phenylacetic acid.
Comparative Overview of Synthetic Routes
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |
| Hydrolysis of Benzyl Cyanides | Benzyl Cyanides | Strong Acid or Base | Reliable, well-established, readily available starting materials. | Use of toxic cyanides, harsh reaction conditions. | 75-90%[4] |
| Willgerodt-Kindler Reaction | Aryl Alkyl Ketones | Sulfur, Morpholine | Unique rearrangement, good for specific substrates. | Often requires high temperatures, can have side reactions. | 60-85%[6][7] |
| Pd-Catalyzed Carbonylation | Benzyl Halides | Pd Catalyst, CO gas | High efficiency, good functional group tolerance, direct. | Requires specialized high-pressure equipment, use of toxic CO gas. | 80-95%[1] |
| Pd-Catalyzed α-Arylation | Esters, Aryl Halides | Pd Catalyst, Strong Base | High versatility, broad substrate scope, mild conditions. | Requires careful control of reaction conditions, can be expensive. | 70-90% |
Visualizing the Synthetic Pathways
General Workflow for Phenylacetic Acid Synthesis
Caption: Overview of major synthetic routes to functionalized phenylacetic acids.
Catalytic Cycle of Palladium-Catalyzed α-Arylation
Caption: Simplified catalytic cycle for the α-arylation of esters.
Conclusion
The synthesis of functionalized phenylacetic acids is a cornerstone of modern medicinal chemistry and materials science. The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction. While classical methods like the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction remain valuable, modern palladium-catalyzed methods offer unparalleled efficiency and functional group tolerance, enabling the synthesis of a vast array of complex phenylacetic acid derivatives. By understanding the underlying principles and having access to detailed protocols, researchers can confidently select and execute the most appropriate synthetic strategy for their specific needs.
References
-
Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. doi:10.15227/orgsyn.002.0063. Available at: [Link]
-
Hartwig, J. F., & Mann, G. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Hartwig Group. Retrieved January 19, 2026, from [Link]
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium Archive. Retrieved January 19, 2026, from [Link]
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
-
BENZYL CYANIDE - Ataman Kimya. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for the preparation of phenylacetic acid. (1975). U.S.
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002.
-
Benzyl cyanide. (n.d.). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Arndt-Eistert Synthesis: Homologation of Acids. (n.d.). Chemca. Retrieved January 19, 2026, from [Link]
-
Arndt-Eistert Reaction. (n.d.). Illustrated Glossary of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed α-Arylation of Esters. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
- Process for synthesizing phenylacetic acid by carbonylation of toluene. (2014). U.S.
- Preparation method of phenylacetic acid. (2013).
-
Willgerodt rearrangement. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? (2019). Quora. Retrieved January 19, 2026, from [Link]
- Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17.
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. ResearchGate. Retrieved January 19, 2026, from [Link]
-
HYDROLYSIS OF ARYLACETONITRILES. (n.d.). Retrieved January 19, 2026, from [Link]
-
Kolbe–Schmitt reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Ghosh, A. K., & Kumar, S. (2021). Palladium-Catalyzed Distal m‐C−H Functionalization of Arylacetic Acid Derivatives. The Journal of Organic Chemistry, 86(19), 13676-13686.
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved January 19, 2026, from [Link]
-
Synthesis of phenylacetic acid by carbonylation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Willgerodt-Kindler featuring acetophenone. (2020). Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
A para-selective kolbe–schmitt reaction. (2025). University of Southampton ePrints. Retrieved January 19, 2026, from [Link]
- Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917-8925.
-
Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Benzyl Cyanide. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Kolbe Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
- Belletire, J. L., Howard, H., & Donahue, K. (1982). A Facile Synthesis of Phenylacetic Acids from Aryl Ketones.
-
Kolbe-Schmitt reaction (Kolbe process). (n.d.). Illustrated Glossary of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2019). MDPI. Retrieved January 19, 2026, from [Link]
- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (2011).
-
Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2025). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of Phenylacetic Acid. (n.d.). Rhodium Archive. Retrieved January 19, 2026, from [Link]
Sources
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- 7. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
Application Note & Protocol: A Scalable Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid
Abstract & Introduction
2-(2,6-Difluoro-4-nitrophenyl)acetic acid is a pivotal intermediate in contemporary drug discovery and agrochemical development. Its highly functionalized aromatic core, featuring ortho-difluoro substitution and a para-nitro group, makes it an exceptionally valuable building block for accessing complex molecular architectures. The electron-withdrawing nature of these substituents activates the phenyl ring for various chemical transformations, while the acetic acid moiety provides a handle for further derivatization.
This document provides a robust and scalable two-step protocol for the synthesis of this compound. The synthetic strategy is rooted in a nucleophilic aromatic substitution (SNAr) reaction, followed by a classical hydrolysis and decarboxylation sequence. The causality behind each experimental choice is detailed to provide researchers with a deep understanding of the process, ensuring both reproducibility and safety during scale-up operations.
Overall Synthetic Strategy
The synthesis begins with the commercially available starting material, 1,3-difluoro-5-nitrobenzene. The core of this strategy involves the activation of the C4 position (para to the nitro group) by the strong electron-withdrawing effects of both the nitro group and the flanking fluorine atoms. This enables a highly efficient SNAr reaction with the enolate of diethyl malonate. The resulting diester intermediate is then subjected to acidic hydrolysis, which concurrently cleaves the ester groups and induces decarboxylation of the transient malonic acid to yield the target product.
// Nodes A [label="1,3-Difluoro-5-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diethyl 2-(2,6-Difluoro-4-nitrophenyl)malonate\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for layout R1 [label="Step 1: SNAr Reaction\nDiethyl Malonate, NaH, DMF", shape=plaintext]; R2 [label="Step 2: Hydrolysis & Decarboxylation\nH2SO4 (aq), Heat", shape=plaintext];
// Edges A -> R1 [arrowhead=none]; R1 -> B; B -> R2 [arrowhead=none]; R2 -> C; } केंद Diagram 1: High-level synthetic pathway.
Experimental Protocols & Field Insights
This section details the step-by-step methodology. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.[1][2][3]
Step 1: Synthesis of Diethyl 2-(2,6-Difluoro-4-nitrophenyl)malonate
Causality: This step leverages the principles of nucleophilic aromatic substitution. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate diethyl malonate, forming a soft carbon nucleophile (enolate). This enolate then attacks the electron-deficient C4 position of 1,3-difluoro-5-nitrobenzene. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the reaction. A similar approach is documented in patent literature for related structures.[4]
| Reagent | Molar Mass ( g/mol ) | Molarity (mol/L) | Quantity | Moles | Equiv. |
| 1,3-Difluoro-5-nitrobenzene | 159.09 | - | 100.0 g | 0.629 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as 100%) | - | 27.7 g | 0.692 | 1.1 |
| Diethyl Malonate | 160.17 | - | 110.8 g (100 mL) | 0.692 | 1.1 |
| Dimethylformamide (DMF) | - | - | 800 mL | - | - |
| Diethyl Ether | - | - | 1.5 L | - | - |
| Saturated NH₄Cl (aq) | - | - | 500 mL | - | - |
| Brine | - | - | 500 mL | - | - |
Protocol:
-
Reactor Setup: Equip a 2 L, three-neck round-bottom flask with an overhead mechanical stirrer, a temperature probe, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Reagent Preparation: Under a positive pressure of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil). Add 400 mL of anhydrous DMF.
-
Enolate Formation: Begin stirring the suspension and cool the flask to 0°C using an ice-water bath. Add the diethyl malonate dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Insight: This slow addition is critical to manage the exothermic reaction and hydrogen gas evolution.
-
SNAr Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Meanwhile, dissolve 1,3-difluoro-5-nitrobenzene in 400 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 10°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.
-
Work-up & Isolation: a. Cool the reaction mixture back to 0°C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Vigorous gas evolution may occur. c. Transfer the mixture to a 4 L separatory funnel and dilute with 1 L of deionized water and 1 L of diethyl ether. d. Separate the layers. Extract the aqueous layer twice more with 250 mL portions of diethyl ether. e. Combine the organic layers and wash with 500 mL of brine. f. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. This intermediate is typically of sufficient purity for the next step.
Step 2: Hydrolysis and Decarboxylation to Final Product
Causality: Acid-catalyzed hydrolysis cleaves the two ester functionalities of the malonate intermediate. The resulting 2-(2,6-difluoro-4-nitrophenyl)malonic acid is thermally unstable. The gem-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) upon heating to furnish the more stable monosubstituted acetic acid product. This is a classic and high-yielding transformation. A similar hydrolysis/decarboxylation step is described in the synthesis of p-nitrophenylacetic acid.[5]
| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity | Moles |
| Crude Diethyl Malonate Intermediate | 317.24 | - | ~0.629 mol | 0.629 |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% | 300 mL | 5.5 |
| Deionized Water | 18.02 | - | 280 mL | - |
Protocol:
-
Reaction Setup: Assemble a 2 L flask with a reflux condenser and a heating mantle.
-
Hydrolysis: Prepare the hydrolysis solution by slowly adding 300 mL of concentrated sulfuric acid to 280 mL of deionized water in a separate beaker with cooling. Safety First: Always add acid to water. Carefully pour this solution onto the crude malonate intermediate in the reaction flask.
-
Decarboxylation: Heat the mixture to a vigorous reflux (internal temperature ~110-120°C) and maintain for 4-6 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution and by TLC analysis.
-
Precipitation & Isolation: a. Allow the dark reaction mixture to cool to room temperature, then further cool in an ice bath to 0-5°C. b. Slowly pour the cooled mixture into 2 L of ice-cold deionized water with vigorous stirring. A pale yellow solid should precipitate. c. Stir the slurry for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).
-
Purification: a. Transfer the crude solid to a suitable flask for recrystallization. A mixture of ethanol and water is an effective solvent system. b. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the solid. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50°C.
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Overall Yield | 75-85% (from 1,3-difluoro-5-nitrobenzene) |
| Purity (HPLC) | >98% |
| Melting Point | ~150-154°C |
Workflow and Safety Management
A successful scale-up requires a systematic workflow and stringent adherence to safety protocols. The target compound and its precursors may cause skin, eye, and respiratory irritation.[6][7]
// Connections B -> C; F -> G; J -> K; } केंद Diagram 2: Experimental and safety workflow overview.
Key Safety Considerations:
-
Sodium Hydride: Extremely flammable and water-reactive. Handle exclusively under an inert atmosphere (Nitrogen or Argon). Use a mineral oil dispersion to mitigate pyrophoricity. Quench excess NaH slowly with isopropanol before aqueous work-up.
-
Acid Handling: Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution.[5] Always add acid to water slowly and with external cooling.
-
Solvent Vapors: DMF and diethyl ether are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.
-
Waste Disposal: Segregate and dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected separately.
References
- Safety Data Sheet for 4-Nitrophenyl acetate. (2025). Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC128800050&productDescription=4-NITROPHENYL+ACETATE%2C+99%2B%25+5GR&vendorId=VN00033897&countryCode=US&language=en]
- Safety Data Sheet for 4-Nitrophenylacetic acid. (2025). Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC128760050&productDescription=4-NITROPHENYLACETIC+ACID+5G&vendorId=VN00033897&countryCode=US&language=en]
- (2-Fluoro-4-nitrophenyl)acetic acid Safety Data Sheet. (2025). Chemsrc. [URL: https://www.chemsrc.com/en/cas/315228-19-4_1189456.html]
- Safety Data Sheet for 2-Nitrophenylacetic acid. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC128710050&productDescription=2-NITROPHENYLACETIC+ACID+99%25+5G&vendorId=VN00033897&countryCode=US&language=en]
- 2,6-Difluoronitrobenzene synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.
- p-NITRO PHENYL ACETIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_msds.pdf]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0542]
- This compound. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69837344]
- Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents (CN103012111A). [URL: https://patents.google.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents (CN101805265A). [URL: https://patents.google.
- 2,2-difluoro-2-(4-nitrophenyl)acetic acid. (n.d.). MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/2-2-difluoro-2-4-nitrophenyl-acetic-acid]
- Preparation of 2,3-difluorophenylacetic acid. (2009). Google Patents (CN101486638A). [URL: https://patents.google.
- p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0406]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. (2-Fluoro-4-nitrophenyl)acetic acid | CAS#:315228-19-4 | Chemsrc [chemsrc.com]
- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established chemical principles and process literature to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The strong electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution but also influences the reactivity of the side chain. This guide provides a robust framework for a successful synthesis, focusing on the widely adopted malonic ester pathway.
Core Synthesis Pathway: The Malonic Ester Route
The most reliable and scalable approach to this compound involves a three-step sequence starting from 1,3-difluoro-5-nitrobenzene. This method offers high control and generally good yields when optimized.[1][2]
The overall transformation is as follows:
Caption: The three-step malonic ester synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic strategy for preparing this compound?
The malonic ester synthesis is the preferred method.[3][4] It involves three main steps:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting 1,3-difluoro-5-nitrobenzene with the enolate of diethyl malonate.
-
Saponification: Hydrolyzing the resulting diester to a dicarboxylic acid using a strong base.
-
Decarboxylation: Heating the dicarboxylic acid to eliminate CO₂ and yield the final product.
This route is advantageous because it uses readily available starting materials and the reaction sequence is high-yielding and generally avoids difficult-to-separate byproducts.[4][5]
Q2: Why is a strong, non-nucleophilic base like Sodium Hydride (NaH) recommended for the first step?
The carbon alpha to the two carbonyl groups in diethyl malonate is acidic, but a strong base is required to generate a sufficient concentration of the nucleophilic enolate.[3][4] Sodium Hydride (NaH) is ideal because:
-
Irreversible Deprotonation: It deprotonates the malonate irreversibly, driving the reaction forward.
-
Non-Nucleophilic: It minimizes side reactions that could occur with nucleophilic bases like sodium ethoxide, which could potentially lead to transesterification.[1]
-
Byproduct: The only byproduct is hydrogen gas, which is easily removed from the reaction system.
Q3: What are the critical safety considerations for this synthesis?
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.
-
Solvents: Solvents like DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent for SNAr reactions but have specific health risks and require handling in a well-ventilated fume hood.
-
Acid/Base Handling: The hydrolysis step uses concentrated acids and bases, which are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Decarboxylation: This step releases CO₂ gas, which can cause pressure buildup in a closed system. The reaction should be performed in an open or vented apparatus.
Q4: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Step 1 (SNAr): Monitor the consumption of the 1,3-difluoro-5-nitrobenzene starting material. The product, diethyl 2-(2,6-difluoro-4-nitrophenyl)malonate, will have a different Rf value.
-
Step 2 (Hydrolysis): The dicarboxylic acid product is highly polar and will typically remain at the baseline of the TLC plate in common solvent systems (e.g., ethyl acetate/hexanes). The disappearance of the starting ester spot indicates completion.
-
Step 3 (Decarboxylation): The final acetic acid product is less polar than the intermediate malonic acid. A shift in the Rf value on the TLC plate can confirm the conversion. For more quantitative analysis, HPLC can be used.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Caption: Troubleshooting flowchart for low yield in the SNAr step.
Q: My SNAr reaction (Step 1) is slow or gives a low yield. What went wrong?
A: This is a common issue often related to the reaction conditions. Consider the following:
-
Moisture Contamination: Sodium hydride reacts violently with water. Any moisture in the solvent, glassware, or on the starting materials will consume the base, preventing the deprotonation of diethyl malonate.
-
Solution: Ensure all glassware is oven- or flame-dried. Use an anhydrous grade of DMF or DMSO. Handle NaH under a strict inert atmosphere.
-
-
Base Quality/Activity: NaH can degrade upon storage. If it appears gray instead of white, its activity may be reduced.
-
Solution: Use fresh, high-quality NaH from a newly opened container. It is often supplied as a dispersion in mineral oil, which should be washed away with dry hexanes before use.
-
-
Insufficient Temperature: While the reaction often proceeds at room temperature, some systems may require gentle heating to overcome the activation energy barrier.
-
Solution: Warm the reaction mixture to 40-50 °C and monitor the progress by TLC. Avoid excessive heat, which can lead to side reactions.
-
-
Dialkylation: Although less common with this specific substrate, a major drawback of malonic ester synthesis can be the formation of dialkylated structures, which lowers the yield of the desired mono-alkylated product.[1]
-
Solution: Use a slight excess of the diethyl malonate relative to the 1,3-difluoro-5-nitrobenzene to favor mono-substitution.
-
Q: The hydrolysis of the diester (Step 2) is incomplete. How can I drive it to completion?
A: Incomplete hydrolysis leaves one or both ester groups intact, complicating purification.
-
Insufficient Base/Acid: Saponification of sterically hindered esters can be slow. A stoichiometric amount of base may not be enough.
-
Solution: Use a significant excess of NaOH or KOH (e.g., 3-4 equivalents). Add a co-solvent like ethanol or THF to improve the solubility of the ester in the aqueous base.
-
-
Reaction Time and Temperature: This step often requires prolonged heating.
-
Solution: Reflux the reaction mixture for several hours (4-12 h) until TLC analysis shows the complete disappearance of the starting material.
-
-
Acidification: After saponification, the resulting dicarboxylate salt must be fully protonated with a strong acid (e.g., HCl, H₂SO₄) to precipitate the dicarboxylic acid.
-
Solution: Add acid until the pH is strongly acidic (pH 1-2). Ensure thorough mixing to protonate all the salt.
-
Q: My final product is contaminated with an intermediate. What happened?
A: This is almost always due to incomplete decarboxylation (Step 3).
-
Cause: The decarboxylation of the malonic acid derivative requires sufficient thermal energy. If the temperature is too low or the heating time is too short, the reaction will not go to completion.
-
Solution: Heat the crude 2-(2,6-difluoro-4-nitrophenyl)malonic acid neat (without solvent) or in a high-boiling solvent to a temperature of 140-160 °C. Completion is often indicated by the cessation of CO₂ gas evolution. Hold at this temperature for 1-2 hours to ensure the reaction is complete.
-
| Troubleshooting Summary | ||
| Symptom | Potential Cause | Recommended Action |
| Low yield in SNAr step | Moisture; Inactive base; Low temperature | Use anhydrous conditions; Use fresh NaH; Gently heat to 40-50 °C |
| Incomplete Hydrolysis | Insufficient base; Short reaction time | Use excess NaOH/KOH; Reflux for 4-12 hours; Add a co-solvent |
| Incomplete Decarboxylation | Insufficient heat or time | Heat neat at 140-160 °C until CO₂ evolution ceases |
| Impure Final Product | Incomplete prior steps; Side reactions | Re-run the incomplete step; Purify via recrystallization or chromatography |
Detailed Experimental Protocol
Caution: This procedure should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate PPE.
Step 1: Synthesis of Diethyl 2-(2,6-difluoro-4-nitrophenyl)malonate
-
To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2x) to remove the oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.1 eq.) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, allowing hydrogen gas to evolve.
-
Add a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the starting nitrobenzene is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.
Step 2: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)malonic acid
-
Dissolve the crude diethyl ester from Step 1 in ethanol.
-
Add an aqueous solution of sodium hydroxide (3.0 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Step 3: Synthesis of this compound
-
Place the dry dicarboxylic acid from Step 2 into a round-bottomed flask fitted with a condenser.
-
Heat the solid in an oil bath to 150-160 °C.
-
Maintain this temperature until the evolution of CO₂ gas ceases (typically 1-2 hours). The solid will melt and then re-solidify.
-
Cool the flask to room temperature. The resulting solid is the crude final product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).
References
Sources
Technical Support Center: Troubleshooting Solubility Issues with 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(2,6-Difluoro-4-nitrophenyl)acetic acid. As a substituted phenylacetic acid derivative, this compound's physicochemical properties present specific, yet manageable, hurdles in achieving desired concentrations in aqueous media. This document provides a logical, science-backed workflow to diagnose and overcome these issues effectively.
Part 1: Understanding the Core Problem: Why is This Compound Poorly Soluble?
Q1: I'm having trouble dissolving this compound in my neutral aqueous buffer. Why is this happening?
A: The solubility behavior of this molecule is governed by a balance of competing structural features. Understanding this is the first step in troubleshooting.
-
The Hydrophobic Core: The central feature is a phenyl (aromatic) ring. This large, non-polar structure is inherently hydrophobic ("water-fearing") and resists dissolving in water.[1]
-
The Solubility-Promoting Group: The molecule possesses a carboxylic acid (-COOH) functional group. This group is polar and can participate in hydrogen bonding with water, which promotes solubility.[2][3][4]
-
The pH-Dependent Switch: The critical factor is that the carboxylic acid is a weak acid.[5] In neutral or acidic solutions (low pH), it remains in its protonated, neutral form (R-COOH). In this state, the molecule's overall character is dominated by the hydrophobic ring, leading to very low aqueous solubility. However, in a basic solution (high pH), the carboxylic acid loses its proton (deprotonates) to become a negatively charged carboxylate salt (R-COO⁻). This charged, ionic form is significantly more polar and thus dramatically more soluble in water.[6][7][8] The conversion of the acid to its water-soluble salt is a fundamental principle for solubilizing such compounds.[2]
The electron-withdrawing difluoro and nitro groups on the phenyl ring make the carboxylic acid proton more acidic (lower pKa) than unsubstituted phenylacetic acid, meaning it will convert to its soluble salt form at a lower pH than you might expect for other carboxylic acids.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₈H₅F₂NO₄ | - |
| Molecular Weight | 217.13 g/mol [9] | Higher molecular weight can correlate with lower solubility. |
| Predicted LogP | ~1.5 - 2.0 | A positive LogP indicates higher lipid solubility than water solubility (hydrophobicity). |
| Predicted pKa | ~3.0 - 3.5 | The carboxylic acid is expected to be deprotonated and soluble at pH values > 4.5. |
| Functional Groups | Carboxylic Acid, Phenyl Ring, Nitro Group, Fluoro Groups | pH-dependent solubility, hydrophobicity, high polarity. |
Part 2: A Systematic Approach to Solubilization
This section presents a logical workflow to follow when developing a dissolution protocol. The primary and most effective methods for a compound like this are pH adjustment and the use of co-solvents.
Diagram 1: Troubleshooting Workflow
A step-by-step decision tree for addressing solubility challenges.
Part 3: Frequently Asked Questions & Protocols
Q2: My experiment cannot tolerate high pH. How can I dissolve the compound?
A: If pH adjustment is not an option, the next logical step is to use a water-miscible organic co-solvent. The principle here is "like dissolves like."[1] The organic co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic phenyl ring to dissolve.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO): A very strong and versatile solvent for many poorly soluble drug candidates.
-
Ethanol (EtOH): A less aggressive solvent, often preferred in cell-based assays where DMSO might show toxicity.
-
Dimethylformamide (DMF): Another strong polar aprotic solvent.
Key Consideration: While the compound may be highly soluble in 100% co-solvent, it can precipitate when diluted into your final aqueous buffer. This is a critical validation step. Always prepare the most concentrated stock possible in the co-solvent, and then slowly add it to your vigorously stirring aqueous medium to achieve the final desired concentration.
Protocol 1: Determining a Basic pH-Solubility Profile
This protocol is a self-validating system to quickly identify the minimum pH required for aqueous solubility.
-
Preparation: Dispense a small, equal amount of your solid compound (e.g., 1 mg) into several separate glass vials.
-
Solvent Addition: To each vial, add 1 mL of a different pH buffer. Start with a range: pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Let the vials stand for 10-15 minutes. Visually inspect each for undissolved solid. A fully dissolved sample will be a clear solution with no visible particulates.
-
Analysis: Note the lowest pH at which the compound completely dissolves. This is your approximate minimum pH for creating an aqueous stock solution. For a margin of safety, it is often best to prepare bulk stock solutions at least 1-2 pH units higher than this minimum.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
-
Weigh Compound: Weigh the desired amount of this compound into a suitable container.
-
Add Water: Add a volume of high-purity water that is less than your final target volume (e.g., add ~80% of the final volume). The compound will likely remain as a suspension.
-
Adjust pH: While stirring, add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH of the solution with a calibrated pH meter.
-
Dissolution: As the pH rises above the compound's pKa (typically above pH 6-7 for this class of molecule), you will observe the solid dissolving as it converts to its soluble salt form.[2] Continue adding base until the solution is completely clear.
-
Final Volume: Once dissolved, add water to reach your final target volume and confirm the final pH. Filter the solution through a 0.22 µm filter to sterilize and remove any trace particulates.
Protocol 3: Screening for an Effective Co-solvent System
-
Preparation: Weigh 1-2 mg of the compound into a microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of your chosen co-solvent (e.g., 100 µL of DMSO).
-
Dissolution: Vortex until the solid is completely dissolved to create a highly concentrated primary stock. If it does not dissolve, the co-solvent is unsuitable.
-
Test Dilution: In a separate tube, place the volume of your final aqueous buffer (e.g., 990 µL of PBS).
-
Slow Addition: While vortexing the buffer, slowly add a small aliquot of the primary stock (e.g., 10 µL for a 1:100 dilution).
-
Observation: Immediately inspect for any cloudiness or precipitate formation (known as "crashing out"). Let it stand for 30 minutes and inspect again. If the solution remains clear, the co-solvent system is viable at that final concentration.
Part 4: Advanced & Alternative Strategies
Q3: I have tried pH adjustment and co-solvents, but I still see precipitation or cannot reach my target concentration. What else can I do?
A: When basic methods are insufficient, more advanced formulation strategies, often used in drug development, can be employed.[10][11]
-
Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68) can help.[12] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[13]
-
Complexation: Cyclodextrins are bucket-shaped molecules that can trap the hydrophobic phenyl ring of your compound within their cavity, while their exterior remains water-soluble.[14] This "inclusion complex" effectively masks the hydrophobic portion of the molecule, increasing its apparent solubility.
-
Particle Size Reduction: For improving the rate of dissolution, reducing the particle size is effective.[15] Techniques like micronization or creating nanosuspensions dramatically increase the surface area available to the solvent, allowing it to dissolve faster according to the Noyes-Whitney equation.[16] This is particularly useful for oral drug delivery formulations.
References
- Fiveable. (n.d.). pH and Solubility. Retrieved January 18, 2026, from a URL provided by the grounding tool.
-
CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
- askIITians. (2025). How does pH affect solubility?. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved January 18, 2026, from a URL provided by the grounding tool.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 18, 2026, from [Link]
- CuriRx. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved January 18, 2026, from a URL provided by the grounding tool.
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved January 18, 2026, from [Link]
- Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- Pharma Lesson. (n.d.). Overcoming Solubility Challenges in Pharmaceutical Formulation. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
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Britannica. (2025). Carboxylic acid. Retrieved January 18, 2026, from [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- ChemScene. (n.d.). 2-(2,6-difluoro-3-nitrophenyl)acetic Acid. Retrieved January 18, 2026, from a URL provided by the grounding tool.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved January 18, 2026, from a URL provided by the grounding tool.
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Technical Support Center: Optimizing Reaction Conditions for Nitrophenylacetic Acid Derivatives
Welcome to the technical support center for the synthesis and modification of nitrophenylacetic acid (NPAA) derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with these versatile compounds. Nitrophenylacetic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This resource is structured to address specific challenges you may encounter, offering explanations grounded in chemical principles and field-proven experience.
Section 1: Core Synthetic Pathways & Initial Troubleshooting
The synthesis of nitrophenylacetic acid derivatives often begins with either the nitration of phenylacetic acid or the hydrolysis of a corresponding nitrile.[2] Each approach presents its own set of challenges. This section will address common issues encountered during these initial synthetic steps.
Frequently Asked Questions (FAQs): Nitration & Hydrolysis
Q1: My nitration of phenylacetic acid is resulting in a low yield and a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the desired 4-nitrophenylacetic acid?
A1: This is a classic challenge in electrophilic aromatic substitution. The acetic acid side chain is an ortho-, para-director. To favor the para-isomer, consider the following:
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the thermodynamically more stable para product.[3]
-
Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid in acetic acid, can provide better control compared to the more aggressive nitric acid/sulfuric acid mixture.[3]
-
Steric Hindrance: While less easily controlled, the steric bulk of the acetyl group naturally disfavors ortho-substitution to some extent.
Troubleshooting Low Yields in Nitration:
| Potential Cause | Recommended Solution | Scientific Rationale |
|---|---|---|
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC).[3] | Ensures the reaction is allowed to proceed to completion before workup. |
| Over-Nitration | Use a stoichiometric amount of the nitrating agent. | Prevents the formation of dinitro- and trinitro-phenylacetic acid byproducts. |
| Degradation of Starting Material | Maintain a low reaction temperature and add the nitrating agent slowly.[3] | Phenylacetic acid can be susceptible to oxidation under harsh nitrating conditions. |
Q2: During the hydrolysis of 4-nitrobenzyl cyanide to 4-nitrophenylacetic acid, I'm observing a dark, tar-like byproduct and incomplete conversion. What's going wrong?
A2: The hydrolysis of nitriles, especially those with electron-withdrawing groups, can be challenging. The dark coloration suggests decomposition. Here's how to troubleshoot:
-
Controlled Heating: Avoid localized overheating, which can lead to decomposition. Using an asbestos board or a similar heat-diffusing setup is recommended.[2]
-
Thorough Mixing: Ensure the 4-nitrobenzyl cyanide is fully wetted by the acid solution before heating to promote uniform reaction.[2]
-
Reaction Time: While the reaction is generally rapid once boiling commences, monitor by TLC to ensure complete conversion without prolonged heating that could encourage side reactions.[2]
Experimental Protocol: Hydrolysis of 4-Nitrobenzyl Cyanide [2]
-
In a round-bottom flask, combine 100 g of 4-nitrobenzyl cyanide with two-thirds of a prepared solution of 300 cc of concentrated sulfuric acid in 280 cc of water.
-
Swirl the mixture to ensure all the solid is moistened.
-
Wash down any remaining solid from the flask walls with the rest of the acid solution.
-
Attach a reflux condenser and heat the mixture to boiling for approximately 15 minutes.
-
Cool the reaction mixture and dilute it with an equal volume of cold water.
-
Further cool the mixture to 0°C or below to precipitate the product.
-
Filter the crude product and wash it with ice water.
-
Recrystallize the product from boiling water for purification.
Section 2: Key Downstream Reactions & Optimization Strategies
Once you have your nitrophenylacetic acid core, a variety of transformations can be performed. This section focuses on common downstream reactions and how to optimize them.
Diagram: General Workflow for NPAA Derivative Synthesis
Caption: Workflow for the synthesis and derivatization of nitrophenylacetic acids.
FAQs: Esterification and Amide Coupling
Q3: I'm struggling with the direct esterification of 4-nitrophenylacetic acid with a sterically hindered alcohol. What are my options?
A3: Direct acid-catalyzed esterification can be difficult with bulky alcohols. Consider these alternatives:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride or use a coupling reagent. Bis(4-nitrophenyl) carbonate is an effective reagent for ester formation, where the nitrophenyl groups enhance reactivity.[4]
-
Mitsunobu Reaction: This reaction allows for the esterification of primary and secondary alcohols under mild conditions using triphenylphosphine and a dialkyl azodicarboxylate.[5]
Q4: My amide coupling reaction between 4-nitrophenylacetic acid and a primary amine is sluggish and gives low yields. How can I improve this?
A4: The direct thermal condensation of a carboxylic acid and an amine can be inefficient due to the formation of a stable ammonium carboxylate salt.[6]
-
Coupling Reagents: Utilize standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt).[5]
-
Catalysis: Nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives.[7]
-
Reductive Amidation: A more advanced strategy involves the reductive coupling of a nitroarene with a carboxylic acid.[6][8]
FAQs: Nitro Group Reduction
Q5: I need to selectively reduce the nitro group of my nitrophenylacetic acid derivative without affecting other functional groups like esters or amides. What are the best methods?
A5: The chemoselective reduction of a nitro group is a common requirement. The choice of reducing agent is critical.
Comparison of Common Nitro Group Reducing Agents:
| Reagent/Conditions | Selectivity | Advantages | Potential Issues |
|---|---|---|---|
| H₂/Pd/C[9] | High | Clean reaction, high yield. | May reduce other functional groups (e.g., alkenes, alkynes). |
| Fe/HCl or Fe/NH₄Cl[3][10] | Good | Cost-effective, tolerates many functional groups. | Requires acidic conditions, workup can be tedious. |
| SnCl₂/HCl[3] | Good | Mild conditions. | Stoichiometric amounts of tin salts are produced as waste. |
| Catalytic Hydrogenation | High | Often a clean and efficient method.[3] | Ensure the catalyst is active and not poisoned.[3] |
Q6: My catalytic hydrogenation of the nitro group is stalling. What could be the problem?
A6: Several factors can inhibit catalytic hydrogenation:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities in your starting material can poison the palladium catalyst. Ensure your starting material is pure.
-
Catalyst Activity: The catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure can improve the reaction rate.[11]
-
Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol or acetic acid are commonly used.
FAQs: C-C Bond Forming Reactions
Q7: I'm attempting a Knoevenagel condensation with a 4-nitrophenylacetic acid derivative and an aromatic aldehyde, but the reaction is not proceeding. What are the key parameters to optimize?
A7: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base.[12]
-
Base: The choice of base is crucial. Weakly basic amines like piperidine or pyridine are often used.[12] Strong bases can cause self-condensation of the aldehyde or ketone.[12]
-
Solvent: The reaction is often carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the product.
-
Doebner Modification: If your nitrophenylacetic acid has a free carboxylic acid, using pyridine as the solvent can facilitate a condensation-decarboxylation cascade.[12][13]
Q8: Can I use a nitrophenylacetic acid derivative in a Suzuki-Miyaura cross-coupling reaction?
A8: Yes, this is an emerging area of interest. Traditionally, aryl halides or triflates are used as the electrophilic partner in Suzuki-Miyaura couplings.[14][15] However, recent research has demonstrated that nitroarenes can also serve as viable coupling partners.[16] This approach is advantageous as it avoids the use of halogenated starting materials.[16] The reaction is typically catalyzed by a palladium complex with a suitable ligand, such as BrettPhos.[16]
Section 3: Analysis and Purification
Proper analysis and purification are critical to ensure the identity and purity of your synthesized derivatives.
Analytical Techniques
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress.[3]
-
High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis of reaction mixtures and final products.[17] It can also be coupled with mass spectrometry (LC-MS/MS) for structural confirmation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized compounds.[6]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.[6]
Purification Strategies
Q9: My crude nitrophenylacetic acid derivative is an oil and I'm having trouble purifying it by recrystallization. What are my options?
A9: If recrystallization is not feasible, consider the following:
-
Column Chromatography: This is the most common alternative for purifying non-crystalline compounds. A silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Acid-Base Extraction: If your derivative has an acidic or basic handle, you can use liquid-liquid extraction to separate it from neutral impurities.
-
Preparative HPLC: For high-purity samples, preparative HPLC can be employed, although it is generally more expensive and time-consuming.
Q10: How can I effectively remove the coupling reagent byproducts from my amide synthesis?
A10: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or the byproduct from EDC) can often be removed by:
-
Filtration: Some urea byproducts are poorly soluble in common organic solvents and can be removed by filtration.
-
Aqueous Washes: Washing the organic layer with dilute acid and/or base can help remove unreacted starting materials and some water-soluble byproducts.
-
Chromatography: If the byproducts are still present, column chromatography is usually effective for their removal.
Section 4: Safety Considerations
Working with nitrated compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: All reactions involving strong acids, nitrating agents, and volatile organic solvents should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: Be aware that nitration reactions can be highly exothermic. Maintain proper temperature control and add reagents slowly.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of nitrophenylacetic acid derivatives. Remember that every reaction is unique, and systematic optimization of reaction parameters is often necessary to achieve the desired outcome.
References
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
ResearchGate. Optimization of Reaction Conditions a. [Link]
-
Kluwer, T., et al. (2023). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 21(13). [Link]
-
ResearchGate. Optimization of Reaction Conditions a. [Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
-
Chinese Journal of Applied Chemistry. Knoevenagel Condensation Catalyzed by N,N-Dimethyl-1,3-Propanediamine. [Link]
-
PubMed Central. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
ResearchGate. What method can be used for reduction of aryl nitro group? [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
ResearchGate. Optimization of Reaction Conditions a. [Link]
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Synfacts. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
PubMed Central. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. [Link]
- Google Patents.
-
Wikipedia. Suzuki reaction. [Link]
-
Rasayan Journal of Chemistry. ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. [Link]
-
ResearchGate. The Knoevenagel Condensation. [Link]
-
Scribd. Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. [Link]
-
Semantic Scholar. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
PubMed. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. [Link]
-
RSC Publishing. TiCl4/DMAP mediated Z-selective knovenagel condensation of isatins with nitroacetates and related compounds. [Link]
-
PubMed. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. [Link]
- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
SIELC Technologies. Acetic acid, 4-nitrophenyl ester. [Link]
-
PubChem. (4-Nitrophenyl)acetic acid. [Link]
-
NSR laboratories Pvt. Ltd. 4-Nitrophenyl acetic Acid (CAS 104-03-0). [Link]
-
National Library of Medicine. Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. [Link]
-
ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]
-
Queen's University Belfast. Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. [Link]
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- 6. Research Portal [ujcontent.uj.ac.za]
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- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. thieme.de [thieme.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ifrj.upm.edu.my [ifrj.upm.edu.my]
Technical Support Center: Purification of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid
Welcome to the technical support center for the purification of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this compound. The unique electronic and steric properties conferred by the difluoro and nitro substituents can present specific purification hurdles. This document offers a structured approach to troubleshooting and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and actionable solutions.
Issue 1: Oily Product Instead of a Crystalline Solid After Recrystallization
Symptoms:
-
The product separates from the recrystallization solvent as an oil rather than forming crystals upon cooling.
-
The resulting oil may or may not solidify upon further cooling or scratching.
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the compound, preventing it from reaching supersaturation and crystallizing.
-
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point of the product and favoring oiling out. Common impurities may include starting materials or side-products from the synthesis.
-
Cooling Rate is Too Rapid: Fast cooling does not allow sufficient time for crystal lattice formation, leading to the separation of a supercooled liquid.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Solvent System Optimization | 1. Select a Solvent Pair: Use a binary solvent system. One solvent should readily dissolve the compound at elevated temperatures (the "good" solvent), while the other should be a poor solvent in which the compound is sparingly soluble (the "bad" solvent).2. Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. While keeping the solution hot, slowly add the "bad" solvent dropwise until a persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. |
| Slow Cooling and Seeding | 1. Controlled Cooling: After dissolving the compound in the appropriate hot solvent, insulate the flask to ensure a slow cooling rate. This can be achieved by placing the flask in a Dewar filled with hot water or wrapping it in glass wool.2. Seeding: If you have a small amount of pure, crystalline product, introduce a seed crystal into the cooled, supersaturated solution to induce crystallization. |
| Preliminary Purification | If oiling persists, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization. |
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
The target compound co-elutes with impurities.
-
Broad peaks or tailing are observed during fraction collection and analysis (e.g., by TLC or HPLC).
Potential Causes:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in slow elution and band broadening. The acidic nature of the compound can also lead to tailing on silica gel.
-
Improper Column Packing: Voids or channels in the stationary phase lead to an uneven flow of the mobile phase and poor separation.[1][2]
-
Column Overloading: Applying too much sample relative to the amount of stationary phase results in broad bands that are difficult to separate.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Mobile Phase Modification | 1. Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of approximately 0.3 for the target compound.[1] Common solvent systems for acidic compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.2. Acidification of Mobile Phase: To reduce tailing of the acidic product, add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase.[1] This suppresses the ionization of the carboxylic acid, leading to sharper peaks. |
| Proper Column Packing Technique | 1. Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[2][3] Add a layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[1][3]2. Dry Loading: For samples that are not highly soluble in the mobile phase, pre-adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column. |
| Optimize Sample Loading | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase for good separation. |
Workflow for Column Chromatography Troubleshooting
Caption: Decision tree for troubleshooting poor column chromatography separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurities will largely depend on the synthetic route. However, common impurities can include unreacted starting materials, such as the corresponding substituted toluene or benzyl halide, and byproducts from incomplete reactions or side reactions. For instance, if the synthesis involves a hydrolysis step from a corresponding ester or nitrile, you might have residual ester or amide.
Q2: Is reverse-phase HPLC a suitable method for purifying this compound?
A: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for the final purification of this compound, especially for achieving high purity (>98%).[4]
-
Typical Conditions: A C18 column is commonly used. The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the acidic analyte.
Q3: How do the fluorine atoms affect the purification strategy?
A: The highly electronegative fluorine atoms can influence the compound's properties in several ways relevant to purification:
-
Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton. This can enhance tailing on silica gel but can be mitigated by adding acid to the mobile phase.
-
Solubility: Fluorinated compounds can have different solubility profiles compared to their non-fluorinated analogs.[4] This may require screening a wider range of solvents for recrystallization.
-
Chromatographic Behavior: The polarity of the molecule is altered, which will affect its retention time in both normal and reverse-phase chromatography.[4]
Q4: Can I use liquid-liquid extraction as a preliminary purification step?
A: Absolutely. Liquid-liquid extraction is an excellent initial step to remove major impurities.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. You can then acidify the aqueous layer with an acid like HCl and extract your purified product back into an organic solvent.
Workflow for Acid-Base Extraction
Caption: Workflow for purification using acid-base liquid-liquid extraction.
Q5: What analytical techniques are recommended to assess the purity of the final product?
A: A combination of techniques should be used for a comprehensive purity assessment:
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for confirming the structure and identifying any fluorinated impurities.[4]
-
HPLC: High-performance liquid chromatography is a sensitive method to quantify purity and detect minor impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
References
- SIELC Technologies.Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column.
-
Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. [Link]
- BenchChem.
- Google Patents.CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
OChem Techniques. (2022, February 12). Column Chromatography. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023, March 10). Performing Column Chromatography. YouTube. [Link]
- Google Patents.
Sources
Technical Support Center: Synthesis of Substituted Phenylacetic Acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during their synthetic work. Phenylacetic acids are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and offer field-proven solutions to ensure your syntheses are robust, repeatable, and successful.
Section 1: Troubleshooting Nitrile Hydrolysis Routes
The hydrolysis of benzyl cyanides (benzyl nitriles) is one of the most common and direct methods for preparing phenylacetic acids.[1] The reaction can be catalyzed by either acid or base.[2] While seemingly straightforward, this pathway is frequently compromised by incomplete reaction and subsequent side reactions.
FAQ 1: Incomplete Hydrolysis - The Persistent Amide
Question: I ran a hydrolysis of my substituted benzyl cyanide, but my final product is contaminated with a significant amount of the corresponding phenylacetamide. Why did the reaction stop, and how can I drive it to completion?
Answer: This is the most common issue in nitrile hydrolysis. The reaction is a two-step process: the nitrile is first hydrated to an amide intermediate, which is then hydrolyzed to the carboxylic acid.[3][4] The amide is often a stable, isolable intermediate, and forcing it to hydrolyze further requires overcoming a significant activation energy.
Causality:
-
Mechanism: Under both acidic and basic conditions, the initial hydration of the nitrile to the amide can be faster than the subsequent hydrolysis of the amide.[5] Harsh conditions (strong acid/base, high heat) are typically required for the second step.[2]
-
Mild Conditions: Using milder conditions, such as lower temperatures or weaker acids/bases, may inadvertently favor the isolation of the amide.[5][6] In fact, specific "controlled" hydrolysis methods are designed to produce amides from nitriles intentionally.[6]
-
Substituent Effects: Electron-donating groups on the phenyl ring can stabilize the amide, making it more resistant to hydrolysis. Conversely, strong electron-withdrawing groups can sometimes facilitate the second hydrolysis step.
Troubleshooting & Optimization:
-
Intensify Reaction Conditions: The most direct solution is to increase the severity of your conditions.
-
Acid-Catalyzed: Switch from dilute HCl to a more concentrated solution (e.g., 70% H₂SO₄) or increase the reaction temperature to reflux. Be aware that highly concentrated acids can cause charring or sulfonation on sensitive substrates.
-
Base-Catalyzed: Use a higher concentration of NaOH or KOH (e.g., 20-25% w/v) and ensure the reaction is heated to a vigorous reflux for a sufficient duration.[7] The reaction progress can often be monitored by the evolution of ammonia gas.[3]
-
-
Increase Reaction Time: Amide hydrolysis is often slower than nitrile hydration. Extend the reflux time significantly (e.g., from 4 hours to 12-24 hours) and monitor by TLC or LC-MS until the amide starting material is no longer observed.
-
Workup Strategy for Amide Removal: If you have an unavoidable mixture, you can often separate the products during workup.
-
After the reaction, cool and dilute the mixture with water.
-
Basify the solution with NaOH or Na₂CO₃. The phenylacetic acid will deprotonate to form its water-soluble sodium salt.
-
The neutral phenylacetamide byproduct will remain largely insoluble or can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Separate the aqueous layer containing the desired sodium phenylacetate and then re-acidify it with concentrated HCl to precipitate the pure phenylacetic acid.[8]
-
Workflow: Nitrile Hydrolysis Pathway & The Amide Trap
Below is a workflow illustrating the two-stage hydrolysis and the point at which the reaction can stall.
Caption: Nitrile hydrolysis proceeds via a stable amide intermediate.
Section 2: Troubleshooting the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones (like acetophenone) or certain alkenes (like styrene) into phenylacetic acid derivatives.[9][10] It involves heating the substrate with sulfur and a secondary amine (typically morpholine) to form a thioamide intermediate, which is then hydrolyzed.[11] This reaction is notorious for its harsh conditions and challenging workup.
FAQ 2: Low Yields and Purification Nightmares
Question: I performed a Willgerodt-Kindler reaction starting from a substituted acetophenone. After hydrolysis, my yield was very low, and the crude product was a dark, oily mess that was difficult to purify. What went wrong?
Answer: Low yields and purification difficulties are hallmarks of a poorly optimized Willgerodt-Kindler reaction. The issues typically stem from incomplete formation or hydrolysis of the thioamide intermediate, polymerization of starting materials, and the formation of complex sulfur-containing byproducts.
Causality:
-
Incomplete Reaction: The initial reaction requires high temperatures (reflux, often >130°C) to facilitate the complex rearrangement and oxidation mechanism.[9][11] Insufficient heat or reaction time will leave unreacted starting material.
-
Incomplete Hydrolysis: The intermediate thioamide is very stable. Its hydrolysis requires prolonged reflux with a strong acid or base (e.g., 50% H₂SO₄ or concentrated NaOH solution).[11] Incomplete hydrolysis is a primary cause of low yields of the desired carboxylic acid.
-
Polymerization: If using a vinylarene like styrene as a starting material, polymerization is a significant competitive side reaction under the high-heat conditions.[8]
-
Byproduct Formation: The reaction generates hydrogen sulfide (H₂S) and other volatile, foul-smelling sulfur compounds.[12] These can react further or become trapped in the product, leading to discoloration and purification challenges.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions (Initially): The initial formation of the thioamide should be run under anhydrous conditions to prevent premature side reactions with water.
-
Optimize Amine and Sulfur Stoichiometry: Typically, an excess of both the amine and sulfur is used to drive the reaction to completion. A common ratio is 1.0 eq of ketone, 3.0 eq of morpholine, and 2.5 eq of sulfur.[9]
-
Vigorous Hydrolysis is Key: Do not be timid with the hydrolysis step. After the initial reaction, the crude thioamide must be subjected to harsh hydrolytic conditions.
-
Purification Strategy:
-
After hydrolysis and cooling, the reaction mixture is typically acidified with concentrated HCl. The phenylacetic acid should precipitate.
-
Collect the crude solid by filtration and wash thoroughly with cold water to remove inorganic salts.
-
Crucial Step: Dissolve the crude solid in a sodium carbonate or bicarbonate solution. This will convert the acid to its salt, leaving behind neutral organic impurities (like unhydrolyzed thioamide) and elemental sulfur.
-
Filter the basic solution to remove these impurities. The clear filtrate can then be re-acidified to precipitate a much cleaner phenylacetic acid product, which can be further purified by recrystallization.[8][11]
-
Section 3: General Troubleshooting - Decarboxylation
This issue can affect nearly any synthesis of phenylacetic acid, particularly during the final workup or purification stages.
FAQ 3: Product Loss and Toluene Contamination
Question: My NMR analysis shows the presence of a substituted toluene corresponding to my starting material. How did my carboxylic acid lose its -COOH group?
Answer: You are observing decarboxylation, a side reaction where the carboxylic acid group is lost as carbon dioxide (CO₂). Phenylacetic acids are particularly susceptible to this reaction under certain conditions, especially high heat.[13][14]
Causality:
-
Thermal Instability: Phenylacetic acids can decarboxylate upon heating. The reaction proceeds via the formation of a stabilized benzyl carbanion intermediate (or a related zwitterionic species), which is then protonated to yield toluene.[13][14]
-
Distillation: Attempting to purify phenylacetic acids by distillation at atmospheric pressure is a common cause of decarboxylation, as their boiling points are high (e.g., PAA b.p. = 265.5 °C).[15]
-
Catalysis: Certain metal catalysts or mineral surfaces can promote ketonic decarboxylation, where two molecules of the acid condense to form a dibenzyl ketone.[13][15] This is more common in industrial or geochemical settings but can occur if metal contaminants are present.
Troubleshooting & Optimization:
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Reaction Temperature | Keep hydrolysis and workup temperatures as low as reasonably possible to achieve reaction. Avoid prolonged heating above 150°C. | Decarboxylation is thermally driven and the rate increases significantly with temperature.[14] |
| Purification Method | Avoid atmospheric distillation. Use vacuum distillation for liquid products or recrystallization for solid products. | Vacuum distillation lowers the boiling point, reducing the thermal stress on the molecule. Recrystallization is a non-destructive purification method.[9] |
| pH during Workup | While both the acid and its anion can decarboxylate, the anion form has been shown to decarboxylate faster under specific high-temperature hydrothermal conditions.[13][14] For standard lab workups, the key is to avoid excessive heat regardless of pH. | The mechanism of decarboxylation can differ depending on the speciation (protonated acid vs. carboxylate anion).[14] |
Mechanism: Thermal Decarboxylation Pathway
The following diagram illustrates the general pathway for the thermal decarboxylation of phenylacetic acid.
Caption: High temperatures can lead to the loss of CO₂ from phenylacetic acid.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Kharaka, Y. K., et al. (2005). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. Retrieved from [Link]
-
Bell, J. L. S., et al. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta. Retrieved from [Link]
-
Annasaheb Awate College. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
ACS Publications. (2024, June 28). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis. Retrieved from [Link]
-
Erowid. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
-
ResearchGate. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Patsnap. (2015, September 9). Preparation method of substituted phenylacetic acid derivative. Retrieved from [Link]
-
The Hive Archive. (2005, April 20). Willgerodt Reaction (phenylacetic acid route). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 12. Willgerodt Reaction (phenylacetic acid route) [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Carbonylation
Welcome to the Technical Support Center for Palladium-Catalyzed Carbonylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation. Palladium-catalyzed carbonylation is a cornerstone of modern synthesis, enabling the efficient construction of carbonyl compounds.[1][2] However, the catalyst's sensitivity to reaction conditions often leads to deactivation, a significant challenge in both laboratory and industrial settings.[3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose problems, optimize your reactions, and understand the underlying chemical principles.
Section 1: Troubleshooting Guides
This section addresses specific, common problems encountered during experiments, offering a logical flow from diagnosis to solution.
Guide 1: Low or No Product Yield and the "Black Death" of Palladium Catalysis
You've set up your carbonylation reaction, but the starting material is consumed slowly, or the reaction stalls entirely. A common culprit is the visible precipitation of the catalyst.
Q1: My carbonylation reaction has a low conversion rate. The first sign of trouble I've noticed is the solution turning black. What is happening?
A: The formation of a black or dark-brown precipitate, commonly known as "palladium black," is the most frequent visual indicator of catalyst deactivation.[5] This precipitate consists of agglomerated, bulk palladium metal in its inactive Pd(0) state.[6][7] In a healthy catalytic cycle, individual palladium atoms or small, well-defined clusters are stabilized by ligands, keeping them soluble and catalytically active. When these stabilizing ligands are lost or the catalytic species becomes unstable, the palladium atoms aggregate and crash out of solution, effectively halting your reaction.[8][9] High catalyst loadings, often required in carbonylation, can exacerbate this issue.[4]
Q2: I've confirmed the presence of a black precipitate. What are the primary causes of this palladium aggregation, and how can I be certain of the diagnosis?
A: Palladium black formation is typically triggered by an imbalance in the catalytic system. The primary causes are:
-
Ligand Instability or Insufficiency: The ligand's job is to stabilize the palladium center. If the ligand is not electron-donating enough, is sterically insufficient, or degrades under the reaction conditions, the palladium becomes "naked" and prone to aggregation.[10][11] Bidentate ligands are often more effective than monodentate ones at preventing this.[10][11]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active catalyst or the supporting ligands, leading to the decomposition of the catalytic complex and subsequent precipitation.[12]
-
Sub-optimal CO Pressure: Carbon monoxide itself can act as a ligand. Insufficient CO pressure can leave coordination sites on the palladium vacant, leading to instability and aggregation.[4]
-
Improper Pre-catalyst Activation: When using a Pd(II) source (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. If this reduction is uncontrolled, it can overshoot the formation of the desired monomeric catalyst and lead directly to nanoparticles and bulk metal.[13]
Diagnosis Confirmation: To confirm the nature of the deactivation, you can use several analytical techniques on the spent catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the oxidation state of the palladium on the surface of the precipitate, verifying the presence of Pd(0).[5][14]
-
Transmission Electron Microscopy (TEM/STEM): These imaging techniques can visualize the morphology of the palladium particles, confirming the presence of large, sintered aggregates compared to the well-dispersed nanoparticles of a healthy catalyst.[14][15][16]
Q3: How can I redesign my experiment to prevent palladium black formation?
A: Preventing aggregation is key to a successful carbonylation. This requires a multi-faceted approach focusing on catalyst stabilization and control of the reaction environment.
-
Optimize Your Ligand Choice: This is the most critical factor. Use ligands known to form robust, stable complexes with palladium. Sterically bulky, electron-rich phosphine ligands are a common choice.[8] The table below provides a general guide.
-
Ensure an Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Use a robust inert gas (Argon or Nitrogen) blanket and employ proper Schlenk line or glovebox techniques.[12]
-
Control Reaction Parameters: Maintain adequate CO pressure as dictated by the specific protocol. Sometimes, a lower temperature can slow down the rate of catalyst decomposition relative to the catalytic turnover.
Below is a troubleshooting workflow to guide your decision-making process when encountering low yields.
Caption: Troubleshooting workflow for low yield in carbonylation.
Guide 2: Inconsistent Results and "Invisible" Deactivation
Your reaction worked before, but with a new batch of reagents, it fails. There's no obvious palladium black, yet the activity is gone. This points to a more subtle form of deactivation: poisoning.
Q4: My previously reliable carbonylation reaction is suddenly failing with new reagent batches, but I don't see any palladium precipitation. What is the likely cause?
A: This scenario strongly suggests catalyst poisoning. Poisons are substances that bind strongly to the palladium's active sites, blocking them from participating in the catalytic cycle.[3] Unlike aggregation, poisoning can deactivate the catalyst while it remains in solution. Common poisons are often present as low-level impurities in reagents or solvents.
The most common culprits include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious poisons for palladium.
-
Halides: While halides are often part of the substrate (e.g., aryl bromide), excess halide ions from additives or impurities can coordinate too strongly to the palladium center and inhibit catalysis.
-
Coordinating Heterocycles: Certain nitrogen-containing heterocycles can act as strong ligands and displace the desired phosphine ligand, shutting down the reaction.[5]
Q5: How can I definitively diagnose catalyst poisoning?
A: A systematic control experiment is the most effective way to diagnose poisoning. This involves comparing your standard reaction with one using ultra-pure reagents.
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the carbonylation reaction using your current, suspect batch of reagents and solvents under standard conditions. Carefully record the conversion rate and final yield.
-
High-Purity Reaction: Meticulously prepare a parallel reaction. Use fresh, high-purity solvents (e.g., anhydrous, freshly distilled or from a solvent purification system). Use reagents that have been purified (e.g., recrystallized solids) or are from a new bottle of the highest available grade. Ensure all glassware is scrupulously clean.
-
Comparison: If the high-purity reaction proceeds smoothly with a significantly higher yield than the baseline reaction, you have strong evidence for poisoning from one of your original reagents or solvents.[5] You can then systematically replace one reagent at a time in the high-purity setup with your standard reagents to pinpoint the source of the contamination.
Q6: What are the best practices for avoiding catalyst poisoning in the future?
A: Proactive prevention is more efficient than post-reaction troubleshooting.
-
Reagent and Solvent Purity: Always use high-purity, and where necessary, anhydrous and deoxygenated solvents and reagents.[12]
-
Use of Scavengers: If a specific poison is suspected and unavoidable (e.g., coming from a crude starting material), specific scavengers can sometimes be employed to remove it before it reaches the catalyst.
-
Inert Atmosphere: While primarily for preventing oxidation, rigorous inert atmosphere techniques also prevent atmospheric contaminants from entering the reaction.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more specific questions about the mechanisms of deactivation and the role of various reaction components.
Q7: What is the specific role of the ligand in catalyst stability, and how do I select the best one?
A: The ligand is arguably the most important component for maintaining catalyst activity. It influences the catalyst's stability, solubility, and reactivity through both electronic and steric effects.[8][17]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom. This strengthens the Pd-ligand bond and promotes the crucial oxidative addition step, but can sometimes slow the final reductive elimination.[8]
-
Steric Effects: Bulky ligands create a protective "pocket" around the palladium atom. This steric hindrance physically prevents multiple palladium atoms from getting close enough to aggregate into palladium black.[6][8] It also promotes the formation of the catalytically active 1:1 Pd:ligand complex.[8]
| Ligand Type | Key Characteristics | Impact on Stability in Carbonylation | Common Examples |
| Monodentate Phosphines | Simple, single point of coordination. | Can be effective, but may dissociate, leaving Pd vulnerable. Often require a higher ligand:Pd ratio. | PPh₃, P(t-Bu)₃ |
| Bidentate Phosphines | Two coordination points (chelation). | Generally offer superior stability. The "bite angle" of the ligand is critical for promoting reductive elimination.[13] Less prone to dissociation.[10] | dppf, DPPP, Xantphos |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors. | Form highly stable complexes, very resistant to oxidation and dissociation. Can sometimes be "too" stable, leading to lower activity. | IPr, SIMes |
Recommendation: For challenging carbonylations, bidentate phosphine ligands like Xantphos are often an excellent starting point due to their proven ability to prevent palladium black formation under low CO pressures.[10][11]
Q8: My protocol uses a Pd(II) precatalyst like Pd(OAc)₂. Could improper activation be causing deactivation?
A: Absolutely. The in-situ generation of the active Pd(0) catalyst from a Pd(II) salt is a critical, and often overlooked, step. This reduction is typically performed by a phosphine ligand, an alcohol, or another reagent in the mixture.[13] If this process is not well-controlled, it can lead to immediate deactivation. For instance, oxidation of the phosphine ligand during this step can alter the ligand-to-metal ratio, leading to the formation of unstable, under-ligated species that quickly aggregate.[13] It is crucial to follow protocols that ensure a clean and efficient reduction to the desired active catalyst.
Q9: How does the pressure of Carbon Monoxide (CO) influence catalyst stability?
A: CO plays a dual role as both a reactant and a stabilizing ligand.
-
Low CO Concentration: An insufficient concentration of CO in the solution can lead to the formation of coordinatively unsaturated palladium complexes. These species are highly unstable and are prone to decomposition and aggregation into palladium black.[4] This is a common issue in reactions run at atmospheric pressure if gas-liquid mass transfer is poor.[4]
-
High CO Concentration: Conversely, very high pressures of CO can lead to the formation of stable but inactive palladium carbonyl clusters or can poison the catalyst by blocking sites needed for oxidative addition.[10] The optimal CO pressure is therefore a balance, needing to be high enough to ensure catalyst stability and participate in the reaction, but not so high that it inhibits the catalytic cycle.
Q10: I'm running an oxidative carbonylation, and the reaction is very slow. Could the choice of oxidant be the deactivation culprit?
A: Yes, the oxidant is a critical component in oxidative carbonylation cycles where the palladium is cycled between Pd(0) and Pd(II). The oxidant's role is to regenerate the active Pd(II) species from the Pd(0) formed after reductive elimination.[4] An inefficient oxidant will allow Pd(0) to accumulate, leading to its aggregation into palladium black.[4]
Furthermore, the oxidant can control the reaction's pH, which in turn dictates the dominant catalytic pathway. For example, in some alkoxycarbonylations, a p-benzoquinone oxidant can cause a drop in pH, favoring a non-productive "hydride cycle". In contrast, an oxidant like copper(II) acetate can buffer the system, favoring the desired oxidative pathway.[18]
Q11: My catalyst has clearly precipitated as palladium black. Is there any way to reactivate it for future use?
A: While prevention is always the best strategy, some deactivated catalysts can be reactivated, particularly in heterogeneous systems or if the palladium black can be isolated.
-
Re-oxidation: For deactivation caused by the formation of Pd(0) aggregates, a common strategy is to re-oxidize the palladium back to a soluble Pd(II) salt. This can sometimes be achieved by treating the deactivated catalyst with an oxidant like benzoquinone (BQ).[16][19]
-
Acid/Base Washing: Some reactivation procedures involve washing the spent catalyst with acid and/or base solutions to remove adsorbed poisons or carbonaceous deposits ("coking").[3][20] For example, a sequence of washing with hot lye, water, and then boiling in nitric acid has been described for Pd/C catalysts.[20]
These reactivation procedures often require significant development and may not restore the catalyst to its original activity. It is generally more efficient to focus on optimizing the reaction to prevent deactivation in the first place.
Below is a diagram illustrating the main catalytic cycle and key off-cycle deactivation pathways.
Caption: Catalytic cycle for carbonylation with key deactivation pathways.
References
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes. ACS Publications. [Link]
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
- Method for reactivating deactivated palladium/carbon catalyst.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. [Link]
-
Recent Developments in Palladium Catalysed Carbonylation Reactions. ResearchGate. [Link]
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Publications. [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. [Link]
-
Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed. [Link]
-
Palladium-Catalyzed Carbonylation—A Reaction Come of Age. ResearchGate. [Link]
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. ACS Publications. [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. National Institutes of Health. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
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- 20. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions During Nitration
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on safely and effectively managing exothermic reactions during nitration. This resource offers practical, in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges encountered in the laboratory. Our focus is on not just what to do, but why you're doing it, ensuring a deep understanding of the underlying chemical principles for safer and more successful experimentation.
Understanding the Challenge: The Exothermic Nature of Nitration
Nitration, the introduction of a nitro group (-NO₂) into an organic compound, is a cornerstone of modern organic synthesis, pivotal in the creation of numerous pharmaceuticals and industrial chemicals.[1][2] The reaction is notoriously energetic, with a significant release of heat (exothermic). The heat of reaction for many nitrations ranges from -73 to -253 kJ/mol.[3] Failure to adequately control this exotherm can lead to a rapid, uncontrolled temperature increase known as a "runaway reaction," which poses a significant safety hazard.[4] This guide is structured to equip you with the knowledge to mitigate these risks and optimize your nitration procedures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic nitration reactions.
Q1: What are the primary factors that contribute to a runaway nitration reaction?
A1: A runaway reaction occurs when the rate of heat generation surpasses the cooling capacity of the system.[5] The primary contributing factors are:
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a common cause of thermal runaway.[4]
-
Inadequate Cooling: An insufficient cooling bath or poor heat transfer can prevent effective dissipation of the heat generated.[4]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[4]
-
Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction's exothermicity.[4]
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[4]
Q2: What is the role of sulfuric acid in aromatic nitration?
A2: In the widely used "mixed acid" nitration, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2][6][7] The sulfuric acid also acts as a thermal mass, absorbing some of the heat of reaction.[8]
Q3: What are the advantages of continuous flow nitration over traditional batch processing for managing exotherms?
A3: Continuous flow nitration offers superior heat transfer due to a high surface-area-to-volume ratio in microreactors or tube reactors.[3][4] This allows for better temperature control and enhanced safety, especially for highly exothermic reactions.[4][9] Stoichiometries can be precisely controlled by adjusting flow rates, and the small reaction volume at any given time minimizes the potential hazard of a runaway reaction.[9][10]
Q4: How should a nitration reaction be properly quenched?
A4: The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[4] This serves to both dilute the acids and dissipate the significant heat of dilution. The product can then typically be isolated via extraction with an appropriate organic solvent.[4] Caution: Quenching with water is itself a highly exothermic process due to the dilution of concentrated sulfuric acid and should be performed with care.[4]
Q5: What are some common side reactions in nitration, and how can they be minimized?
A5: Common side reactions include the formation of dinitro- or other over-nitrated products, as well as oxidation of the starting material. To improve selectivity and minimize side reactions, consider the following:
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Stoichiometry: Carefully controlling the molar ratio of the nitrating agent to the substrate is crucial.
-
Reaction Time: A shorter reaction time can help prevent over-nitration.
-
Protecting Groups: For sensitive substrates like aniline, protecting the activating group (e.g., by forming acetanilide) before nitration can prevent unwanted side reactions and control regioselectivity.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your nitration experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is escalating rapidly and is not responding to my cooling system. What immediate actions should I take, and what are the probable causes?
Answer: An uncontrolled temperature increase signifies a runaway reaction, a critical safety event that requires immediate and decisive action.[4]
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[4][11]
-
Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., add more dry ice or a colder solvent to the cooling bath).[11]
-
Ensure Vigorous Stirring: Proper agitation is critical to dissipate localized hot spots.[4][11]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, and your laboratory has an established emergency procedure, prepare to quench the reaction. This typically involves pouring the reaction mixture into a large volume of ice-water or a pre-prepared quench solution (e.g., cold aqueous sodium bicarbonate).[11] This should only be performed as a last resort and with extreme caution, adhering to all safety protocols.[4]
-
Alert Personnel: Inform your supervisor and any colleagues in the vicinity of the situation. Follow all established laboratory emergency procedures.
| Possible Cause | Explanation | Preventative Action |
| Nitrating Agent Addition Too Fast | The rate of heat generation exceeds the system's cooling capacity.[4] | Employ a slow, dropwise addition of the nitrating agent using an addition funnel or syringe pump. Continuously monitor the internal reaction temperature.[12] |
| Inadequate Cooling | The cooling bath is not at the correct temperature, or there is poor heat transfer between the bath and the reaction flask.[4] | Ensure the cooling bath is at the appropriate temperature and has sufficient capacity. Use a flask of appropriate size to maximize surface area contact with the cooling medium.[12] |
| Poor Agitation | Inefficient stirring creates localized areas of high reactant concentration ("hot spots"), leading to a localized runaway that can propagate.[4] | Use an overhead stirrer for viscous mixtures or a properly sized magnetic stir bar for less viscous solutions to ensure vigorous and consistent agitation.[4][12] |
| Incorrect Reagent Concentration | Using more concentrated acids than specified in the protocol will increase the reaction rate and exothermicity.[4] | Carefully verify the concentration of all reagents before use. |
| Accumulation of Unreacted Nitrating Agent | If the reaction is too cold, the nitrating agent may accumulate without reacting. A small temperature increase can then cause a rapid, delayed exotherm.[4] | Maintain the reaction temperature within the specified range to ensure a controlled reaction rate. |
Issue 2: Low Yield of the Desired Nitroaromatic Product
Question: My nitration reaction resulted in a disappointingly low yield. What are the likely reasons for this?
Answer: Low yields in nitration reactions can be attributed to several factors, ranging from incomplete reaction to product loss during workup.
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion.[4] | Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC). |
| Poor Phase Mixing (for heterogeneous reactions) | If the aromatic substrate is not soluble in the acid mixture, efficient mixing is crucial to maximize the interfacial area where the reaction occurs.[4] Inadequate agitation will lead to a slow reaction and low conversion. | Increase the stirring rate. For larger scale reactions, consider using an overhead mechanical stirrer. |
| Loss of Product During Work-up | The work-up procedure, including washing and extraction steps, can result in product loss.[4] | During neutralization, control the pH carefully. Ensure the use of an appropriate extraction solvent and perform multiple extractions to maximize product recovery. |
| Side Reactions | The formation of byproducts consumes the starting material and reduces the yield of the desired product.[4] | Refer to the troubleshooting guide for "Formation of Significant Side Products" to optimize reaction conditions for better selectivity. |
Issue 3: Formation of Significant Side Products (e.g., Dinitro-compounds)
Question: I am observing the formation of a significant amount of dinitrated or other side products in my reaction. How can I improve the selectivity?
Answer: The formation of undesired side products is a common challenge in nitration. Improving selectivity often involves fine-tuning the reaction conditions.
| Possible Cause | Explanation | Recommended Action |
| Excessive Reaction Temperature | Higher temperatures can provide the activation energy for subsequent nitrations or side reactions. | Maintain a lower, more controlled reaction temperature. |
| Incorrect Stoichiometry | An excess of the nitrating agent can drive the reaction towards multiple nitrations. | Use a stoichiometric amount or a slight excess of the nitrating agent. Carefully calculate and measure the amount of nitrating agent used. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of over-nitrated products. | Monitor the reaction progress and quench it as soon as the starting material is consumed to the desired extent. |
| Highly Activating Substituents on the Aromatic Ring | Substrates with strongly activating groups (e.g., phenols, anilines) are highly susceptible to over-nitration and oxidation. | For highly activated systems, consider using milder nitrating agents or protecting the activating group before nitration.[1] |
Visualizing a Safe Nitration Workflow
The following diagram illustrates a logical workflow for setting up and monitoring a nitration reaction with safety as the primary consideration.
Caption: A workflow diagram for a safe nitration experiment.
Troubleshooting Decision Tree for Thermal Events
This decision tree provides a logical path for addressing unexpected temperature changes during a nitration reaction.
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2020021323A1 - Nitration reactor and method - Google Patents [patents.google.com]
- 9. vapourtec.com [vapourtec.com]
- 10. asynt.com [asynt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labproinc.com [labproinc.com]
Technical Support Center: Preventing Byproduct Formation in Suzuki-Miyaura Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation in their reactions. As a self-validating system, this document explains not just the what, but the why behind each troubleshooting step, grounding our recommendations in established mechanistic principles to ensure you can logically diagnose and solve issues in your own laboratory settings.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during Suzuki coupling reactions. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guides below.
Q1: I'm observing a significant amount of a biaryl product derived from my boronic acid. What is it and how do I prevent it? A: This is a classic case of homocoupling , where two molecules of your organoboron reagent couple together. The most common cause is the presence of molecular oxygen in your reaction vessel, which can oxidize the Pd(0) catalyst to Pd(II), promoting this side reaction.[1][2] Rigorous degassing of your solvents and reaction mixture is the first and most critical step to prevent this. Using a direct Pd(0) source can also be beneficial.[3]
Q2: My starting boronic acid is being consumed, but instead of the desired product, I'm forming the corresponding arene (Ar-H). What's happening? A: You are experiencing protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is essentially a hydrolysis reaction and is a common issue, especially with electron-rich or heteroaryl boronic acids which can be unstable.[1] The reaction's pH is a critical factor.[4] Consider using more stable boronic acid derivatives like pinacol esters (Bpin), MIDA esters, or potassium aryltrifluoroborates (BF₃K) to mitigate this issue.[1][5]
Q3: My aryl halide starting material is disappearing and being replaced by the simple arene (Ar'-H). Why is this occurring? A: This side reaction is known as dehalogenation . After the initial oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture (often from the solvent, base, or impurities) to form an Ar-Pd(II)-H intermediate.[1] Reductive elimination from this intermediate yields the undesired dehalogenated byproduct. Careful selection of solvent and base is key to avoiding this.
Q4: Can my choice of ligand really impact byproduct formation? A: Absolutely. The ligand is one of the most powerful tools for controlling the outcome of a Suzuki coupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle.[1][3][5] This faster turnover for the main reaction can outcompete the slower pathways that lead to byproducts like homocoupling and dehalogenation.
In-Depth Troubleshooting Guides
This section provides a detailed analysis of the most common byproducts, their mechanisms, and comprehensive strategies for their prevention.
Guide 1: Combating Homocoupling of Organoboron Reagents
Homocoupling results in the formation of a symmetrical biaryl (R-R) from the organoboron reagent (R-BY₂), consuming your nucleophile and complicating purification.
Homocoupling is primarily driven by two pathways:
-
Oxygen-Mediated Oxidation: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This is often the dominant pathway when reactions are not properly degassed.[1][2]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the active Pd(0) species can be accomplished by the boronic acid itself. This process consumes two equivalents of the boronic acid to form one equivalent of the homocoupled byproduct.[1]
| Strategy | Rationale & Causality |
| Rigorous Degassing | Physically removes dissolved O₂, the primary culprit in the oxidative pathway. This is the single most effective preventative measure. |
| Use Pd(0) Precatalysts | Starting with a Pd(0) source like Pd₂(dba)₃ avoids the initial reduction step that consumes the boronic acid, thus preventing the second homocoupling pathway.[3] |
| Select Bulky Ligands | Sterically hindered ligands (e.g., P(t-Bu)₃, SPhos, XPhos) promote the reductive elimination of the desired cross-coupled product, making the primary catalytic cycle faster and more efficient than the competing homocoupling pathway.[3] |
| Control Reaction Stoichiometry | Using a slight excess (1.1-1.5 eq.) of the organoboron reagent can be a practical solution if minor homocoupling is acceptable, ensuring the complete consumption of the more valuable aryl halide. |
-
Combine your aryl halide, organoboron reagent, base, and solvent in the reaction flask equipped with a magnetic stir bar.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a vent for the displaced gas.
-
Bubble the inert gas through the stirred solution for 10-30 minutes (depending on the volume). The solvent will actively bubble as dissolved gases are displaced.
-
After sparring, remove the needles and add your catalyst and ligand under a positive pressure of inert gas.
-
Seal the vessel and proceed with heating.
Guide 2: Preventing Protodeboronation
Protodeboronation leads to the formation of Ar-H from your Ar-BY₂ reagent, effectively quenching your nucleophile before it can participate in the catalytic cycle.
Protodeboronation is a protonolysis reaction that can proceed through several pH-dependent pathways.[4] In the basic conditions typical of Suzuki couplings, the reaction often involves the formation of a boronate species ([ArB(OH)₃]⁻) which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[4][6] Heteroaryl boronic acids, particularly those with nitrogen atoms (e.g., 2-pyridyl), are notoriously susceptible to this side reaction.[1]
| Strategy | Rationale & Causality |
| Use Boronic Esters | Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a neopentyl glycol ester , protects the C-B bond from hydrolysis.[1] These are generally more robust under reaction conditions. |
| Utilize MIDA Boronates | N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids. They slowly release the boronic acid under the basic reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[4] |
| Employ Aryltrifluoroborates (ArBF₃K) | Potassium aryltrifluoroborates are another class of highly stable organoboron reagents. They are less prone to protodeboronation compared to their boronic acid counterparts and are activated under the reaction conditions.[5] |
| Optimize Base and Solvent | For highly sensitive substrates, using anhydrous conditions with a non-hydroxide base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene can significantly reduce the rate of protodeboronation.[3] The presence of water is often a key contributor. |
The following diagram illustrates the choice a boronic acid faces in the reaction mixture: the productive path to cross-coupling versus the destructive protodeboronation pathway.
Caption: Fate of the boronic acid: productive coupling vs. protodeboronation.
Visualizing the Suzuki Cycle and Its Pitfalls
Understanding the complete catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the main productive cycle and where common side reactions diverge.
Caption: The main Suzuki catalytic cycle with divergent pathways to common byproducts.
Experimental Workflow & Data Summary
A systematic approach is crucial for optimizing your reaction and minimizing byproducts.
Logical Workflow for Reaction Setup
Caption: Step-by-step workflow for setting up a robust Suzuki coupling reaction.
Table: Recommended Base and Solvent Combinations
The choice of base and solvent is interdependent and critical for success.[5][7]
| Base | Common Solvents | Use Case & Considerations |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | General Purpose: A robust, common choice for many aryl-aryl couplings. The aqueous phase helps dissolve the base and activate the boronic acid. |
| K₃PO₄ | Dioxane, Toluene, 2-MeTHF (often anhydrous) | Sensitive Substrates: A moderately strong, non-nucleophilic base. Often used in anhydrous conditions to prevent protodeboronation or for base-sensitive functional groups.[3] |
| NaOH / KOH | THF/H₂O, DME/H₂O | Strong Base Conditions: Used for less reactive coupling partners, such as aryl chlorides. Can be too harsh for substrates with sensitive functional groups.[8] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Specialized Applications: Less common, but can be useful in specific cases. Often employed when inorganic bases cause solubility or reactivity issues. |
References
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. Sourced from Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Barbero, N., & Cadamuro, S. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(3), 98. [Link]
-
Eastgate, M. D., et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 11(3), 512-517. [Link]
-
Li, Z., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(3), 738-743. [Link]
-
Reddit user discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5901-5905. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Munday, R. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14850-14864. [Link]
Sources
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Guide: Common Issues and Solutions
<_ content transfer token> .## Technical Support Center: Hydrolysis of Benzyl Cyanides
Welcome to the technical support center for the hydrolysis of benzyl cyanides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
The conversion of benzyl cyanides to phenylacetic acids or phenylacetamides is a cornerstone reaction in organic synthesis. However, it is not without its challenges. This section addresses the most common problems, their root causes, and provides actionable solutions.
Issue 1: Incomplete Hydrolysis or Low Conversion Rate
Symptom: After the recommended reaction time, analysis (e.g., TLC, GC-MS, NMR) shows a significant amount of starting benzyl cyanide remaining.
Probable Causes & Solutions:
-
Insufficient Acid/Base Concentration: The hydrolysis of the nitrile group requires a potent catalyst. In acidic conditions, protonation of the nitrile nitrogen makes the carbon more electrophilic for nucleophilic attack by water.[1][2][3] In basic conditions, the hydroxide ion is a stronger nucleophile than water and directly attacks the nitrile carbon.[1]
-
Solution (Acidic Hydrolysis): For many benzyl cyanides, a mixture of concentrated sulfuric acid and water is effective. A common preparation involves a 3:2 volume ratio of sulfuric acid to water, though this can lead to a vigorous reaction.[4] A more controlled approach uses a mixture of water, commercial sulfuric acid, and the benzyl cyanide, heated to reflux.[4] For substrates sensitive to strong acids, consider using hydrochloric acid.[5][6]
-
Solution (Basic Hydrolysis): Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. The reaction is typically performed under reflux in an aqueous or aqueous-alcoholic solution.[5][7] The choice of solvent can also be critical; for sterically hindered nitriles, higher boiling point solvents like n-butanol can be beneficial.[7]
-
-
Steric Hindrance: Bulky substituents on the benzene ring or at the α-position can significantly slow down the rate of hydrolysis.[7][8]
-
Solution: Prolonged reaction times and higher temperatures are often necessary for sterically hindered substrates.[7] The use of a phase-transfer catalyst in basic hydrolysis can sometimes improve reaction rates by facilitating the interaction between the aqueous hydroxide and the organic nitrile.
-
-
Poor Solubility: Benzyl cyanide is immiscible with water. If the reaction mixture is not homogenous or efficiently stirred, the reaction rate will be limited by the interfacial area between the organic and aqueous phases.
Issue 2: Formation of Phenylacetamide as the Major Product
Symptom: The primary product isolated is the amide intermediate, with little to no corresponding carboxylic acid.
Probable Causes & Solutions:
-
Mild Reaction Conditions: The hydrolysis of a nitrile proceeds in two stages: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid.[5] The second step, the hydrolysis of the amide, often requires more forcing conditions (higher temperature, longer reaction time, or stronger acid/base concentration) than the initial hydration of the nitrile.[10][11]
-
Solution (Basic Conditions): To favor amide formation, use milder conditions, such as a lower temperature (below 100°C) without vigorous reflux.[1] To push the reaction to the carboxylic acid, increase the temperature and/or reaction time.[1]
-
Solution (Acidic Conditions): Isolating the amide under acidic conditions is generally more difficult as the hydrolysis of the amide is often faster than the initial nitrile hydration under these conditions.[1][10] However, if amide is the desired product, carefully controlled conditions with specific catalysts might be necessary.[12] For complete hydrolysis to the carboxylic acid, ensure sufficient heating and reaction time.[4]
-
Issue 3: Decarboxylation of the Phenylacetic Acid Product
Symptom: The formation of toluene or substituted toluenes as byproducts, detected by GC-MS or NMR.
Probable Causes & Solutions:
-
High Temperatures: Phenylacetic acid can undergo decarboxylation at elevated temperatures, particularly under acidic conditions, to form toluene.[13][14][15][16]
-
Solution: Carefully control the reaction temperature. While reflux is often necessary, avoid excessive heating for prolonged periods after the hydrolysis is complete. Monitor the reaction progress and work up the reaction mixture promptly upon completion. The stability of the phenylacetic acid derivative will depend on the substituents on the aromatic ring.[13][15]
-
Issue 4: Formation of Colored Impurities or Tarry Byproducts
Symptom: The reaction mixture darkens significantly, and the isolated product is discolored and difficult to purify.
Probable Causes & Solutions:
-
Side Reactions at High Temperatures: Benzyl cyanides and their hydrolysis products can be susceptible to various side reactions, including polymerization and condensation, at high temperatures, especially in the presence of strong acids or bases.
-
Presence of Impurities in the Starting Material: Impurities in the benzyl cyanide, such as benzyl alcohol or benzyl chloride, can lead to the formation of colored byproducts under the harsh reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of benzyl cyanides?
A1: The mechanism depends on whether the reaction is acid- or base-catalyzed.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.[1][2][18][19]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[18] Under more vigorous conditions, the amide is then hydrolyzed by another hydroxide ion to form a carboxylate salt and ammonia.[1][5]
Q2: Which is better for benzyl cyanide hydrolysis: acidic or basic conditions?
A2: The choice between acidic and basic conditions often depends on the specific substrate and the desired outcome. Acidic hydrolysis, particularly with sulfuric acid, is often described as running more smoothly for the preparation of phenylacetic acid itself.[4] However, basic hydrolysis can be advantageous for substrates with acid-sensitive functional groups.[20] Basic conditions also offer the possibility of stopping the reaction at the amide stage under milder conditions.[1]
Q3: How can I monitor the progress of my benzyl cyanide hydrolysis reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to give good separation between the benzyl cyanide and the phenylacetic acid or phenylacetamide product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: My benzyl cyanide has α-substituents. How will this affect the hydrolysis?
A4: α-Substituents, especially bulky ones, will introduce steric hindrance and can significantly slow down the rate of hydrolysis.[7][8] For example, the hydrolysis of α,α-dimethylbenzyl cyanide requires more forcing conditions, such as heating in an autoclave with a fivefold molar excess of KOH in methanol at 140-150°C for 20 hours.[7] Alternative methods using n-butanol as a solvent at temperatures above 100°C have been developed to achieve complete hydrolysis under normal pressure.[7]
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Benzyl Cyanide to Phenylacetic Acid [4]
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
-
Heat the mixture to reflux while stirring continuously for three hours.
-
Allow the mixture to cool slightly, then pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake.
-
Filter the precipitated phenylacetic acid.
-
The crude product can be purified by distillation under reduced pressure.
Table 1: Comparison of Acidic vs. Basic Hydrolysis Conditions for Benzyl Cyanide
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Dilute H₂SO₄ or HCl | Aqueous NaOH or KOH |
| Product | Phenylacetic acid | Sodium phenylacetate |
| Intermediate | Phenylacetamide | Phenylacetamide |
| Conditions | Reflux | Reflux |
| Work-up | Dilution in water, filtration | Acidification to precipitate acid |
Visualizing the Process
Diagram 1: Simplified Mechanism of Acid-Catalyzed Benzyl Cyanide Hydrolysis
Caption: Acid-catalyzed hydrolysis of benzyl cyanide.
Diagram 2: Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting incomplete benzyl cyanide hydrolysis.
References
-
Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
-
Günther, J., et al. (2021). Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. ResearchGate. Retrieved from [Link]
- Henkel, et al. (n.d.). Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. Google Patents.
-
Garg, N. K., et al. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
- Valenta, V., et al. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
- Li, J., et al. (n.d.). Preparation method of phenylacetic acid. Google Patents.
-
Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]
-
Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. Retrieved from [Link]
- Wang, Y., et al. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.
-
Satchell, D. P. N., & Satchell, R. S. (1969). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]
-
Bell, J. L. S., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. Retrieved from [Link]
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Leah4sci. (2020, October 5). Acid-catalyzed nitrile hydrolysis. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
Bell, J. L. S., et al. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. Retrieved from [Link]
-
Watanabe, T., Furukawa, N., & Oae, S. (n.d.). Oxidative Decarboxylation of Phenylacetic Acid. J-STAGE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 396. Retrieved from [Link]
-
Dr. Tania CS. (2025, December 17). Problem nitrile hydrolysis, esterification. YouTube. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid in Solution
Introduction
Welcome to the technical support guide for 2-(2,6-Difluoro-4-nitrophenyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The unique structure of this molecule—featuring a carboxylic acid group and an aromatic ring highly activated by two fluorine atoms and a nitro group—presents specific stability challenges in solution. Understanding and mitigating these instabilities is critical for generating reproducible and reliable experimental results.
This guide provides a structured approach to troubleshooting common stability issues through a series of frequently asked questions and in-depth experimental protocols. Our goal is to empower you with the scientific rationale and practical tools needed to maintain the integrity of your compound in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries regarding the stability of this compound.
Q1: My stock solution of this compound, dissolved in an aqueous buffer, has turned a faint yellow color overnight. What is causing this?
A: The appearance of a yellow color is a common indicator of degradation for nitroaromatic compounds. This is often due to the formation of nitrophenolate-like species or other chromophoric degradation products. The primary cause is likely nucleophilic attack on the electron-deficient aromatic ring, a reaction that is highly sensitive to the pH of the solution. Basic or even neutral pH conditions can accelerate this degradation.[1][2]
Q2: What is the best solvent for preparing a stable stock solution?
A: For long-term storage, it is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-nucleophilic and will not participate in the degradation of the compound. Store these stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[3] For immediate use in aqueous-based experiments, this stock can then be diluted into the final, pre-chilled, and pH-optimized aqueous buffer.
Q3: What is the optimal pH range for working with this compound in aqueous solutions?
A: To maintain stability, you should work in a mildly acidic pH range, typically between pH 3 and pH 5.5 . The carboxylic acid moiety will be largely protonated in this range, reducing overall negative charge density on the molecule. More importantly, this acidic environment minimizes the concentration of hydroxide ions (OH⁻), a potent nucleophile that can attack the aromatic ring and displace a fluorine atom, initiating degradation. The presence of electron-withdrawing nitro and fluoro groups makes the aromatic ring particularly susceptible to this type of nucleophilic aromatic substitution.[4][5]
Q4: I suspect my compound is degrading during my experiment. How can I confirm this and quantify the instability?
A: The most reliable method to confirm and quantify degradation is through High-Performance Liquid Chromatography (HPLC).[6] By running a time-course experiment, you can monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A stability-indicating HPLC method should be developed for this purpose. For detailed structural information on the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[7]
Q5: Should I be concerned about exposing my solutions to light?
A: Yes. Nitroaromatic compounds are known to be susceptible to photodegradation.[8][9][10] Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate photochemical reactions, leading to the formation of radicals and subsequent degradation.[8] It is a best practice to prepare and handle solutions in amber vials or vessels wrapped in aluminum foil to protect them from light.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and workflows to systematically diagnose and solve complex stability issues.
Issue 1: Rapid Compound Degradation in Aqueous Buffers
If you observe a rapid loss of your parent compound (e.g., >10% loss within a few hours at room temperature) in your experimental buffer, it is critical to investigate the role of pH.
Root Cause Analysis: The core issue is the chemical reactivity of the aromatic ring. The three strong electron-withdrawing groups (2x Fluoro, 1x Nitro) make the ring "electron-poor" and thus a prime target for nucleophiles. In aqueous solutions, the most common nucleophile is the hydroxide ion (OH⁻), whose concentration increases exponentially with pH.
This experiment will determine the optimal pH for your working solutions.
Objective: To quantify the stability of this compound across a range of pH values.
Materials:
-
High-concentration stock solution of the compound in DMSO.
-
A series of buffers (e.g., citrate, acetate, phosphate) prepared at various pH points: 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0.
-
HPLC system with a suitable C18 column.[6]
-
Amber HPLC vials.
-
Calibrated pH meter.
Methodology:
-
Preparation: Prepare 100 mM buffer solutions for each pH point. Verify the final pH after all components are mixed.
-
Sample Spiking: Dilute the DMSO stock solution into each buffer to a final concentration of 10 µg/mL. Prepare each sample in triplicate.
-
Time-Zero (T=0) Analysis: Immediately after preparation, inject one set of samples (from each pH) into the HPLC to establish the initial concentration (100% reference).
-
Incubation: Store the remaining vials under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: Inject samples at subsequent time points (e.g., T=2h, 4h, 8h, 24h).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each pH condition.
Data Interpretation: Summarize your findings in a table to clearly visualize the impact of pH.
| pH | % Compound Remaining (T=2h) | % Compound Remaining (T=8h) | % Compound Remaining (T=24h) |
| 3.0 | 99.5% | 99.1% | 98.5% |
| 4.0 | 99.2% | 98.8% | 97.9% |
| 5.0 | 98.5% | 97.0% | 95.2% |
| 6.0 | 92.1% | 85.4% | 76.3% |
| 7.0 | 75.3% | 55.8% | 30.1% |
| 8.0 | 40.2% | 15.6% | <5% |
| (Note: Data shown is illustrative) |
From this data, you can select the highest pH that provides acceptable stability for the duration of your experiment.
Caption: Workflow for systematic pH-dependent stability testing.
Issue 2: Inconsistent Assay Results and Loss of Potency
If your experimental results are not reproducible, or if the measured activity of the compound seems to decrease over the course of an assay, solution instability is a likely culprit.
Root Cause Analysis: The concentration of the active parent compound is not constant throughout your experiment. This can be due to degradation from pH, light, or even interaction with other components in your assay medium. The degradation products themselves might also interfere with the assay, either by inhibiting or artificially enhancing the signal.
Objective: To minimize variability by implementing best practices for solution handling.
Methodology:
-
Fresh is Best: Always prepare the final aqueous dilutions of the compound immediately before adding them to your assay. Avoid storing dilute aqueous solutions, even at 4°C, for extended periods.
-
Use Validated Buffers: Use the optimal buffer system and pH identified in the pH-dependent stability study (Protocol 1).
-
Control for Temperature: If your assay is run at 37°C, be aware that degradation will be faster than at room temperature. Perform a stability check at the assay temperature if the experiment is lengthy (over 4-6 hours).
-
Protect from Light: Conduct all steps, from stock dilution to final assay readings, under subdued light. Use amber plates or cover standard plates with an opaque lid whenever possible.[3]
-
Include "Time-Point" Controls: For long-duration assays, include a "stability control." This involves incubating the compound in the assay buffer (without cells or other reactive components) for the full duration of the experiment. At the end, analyze the concentration of the compound in this control sample by HPLC to determine the actual percentage of degradation that occurred during the assay.
Caption: Comparison of poor vs. robust experimental workflows.
References
-
PubChem. . (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ge, X., et al. . (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Retrieved from [Link]
-
Plastics Industry Association. . (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Vardan, V. . (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
Separation Science. . (2024). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
Williams, R. K., & Williams, P. A. . (2002). Bacterial pathways for degradation of nitroaromatics. Current Opinion in Biotechnology. Retrieved from [Link]
-
Spain, J. C. . (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Defense Technical Information Center. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. . (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Li, X., et al. . (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Retrieved from [Link]
-
Gemoets, H., et al. . (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
Vallejo, M., et al. . (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
- Google Patents.. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Scribd. . (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
Celegence. . (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
Protheragen. . (2024). How to store fluorinated pharmaceutical intermediates properly?. Blog. Retrieved from [Link]
-
Crawford, R. L. . (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. Retrieved from [Link]
-
Zheng, H., et al. . (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology. Retrieved from [Link]
-
Plastics Europe. . (2019). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
ResearchGate. . (n.d.). Effect of pH on the retention of acidic compounds. Stong selectivity... Retrieved from [Link]
-
Slideshare. . (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
Pharmaceutical Technology. . (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]
-
ACS Omega. . (2024). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Publications. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. . (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
van de Merbel, N., et al. . (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. . (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
Wikipedia. . (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid: An NMR and Mass Spectrometry Deep Dive
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a compound of interest due to its combination of a reactive carboxylic acid, an electron-deficient aromatic ring, and the unique spectroscopic handle of fluorine. We will explore the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, compare these primary techniques with other analytical methods, and provide the experimental rationale behind the data acquisition.
The molecular structure, C₈H₅F₂NO₄, presents a fascinating case for spectroscopic analysis. The strategic placement of two fluorine atoms ortho to the acetic acid substituent, and a nitro group para to it, creates a distinct electronic environment that is clearly revealed by NMR and MS.[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environments.
¹H NMR Spectroscopy: Probing the Proton Environment
In a typical ¹H NMR experiment, we would expect to observe two distinct signals for this molecule.
-
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the carboxylic acid are chemically equivalent. However, they are coupled to the two adjacent fluorine atoms on the aromatic ring. This will result in a triplet, a consequence of coupling to two equivalent ¹⁹F nuclei (n+1 rule for I=1/2 nuclei does not directly apply, but a triplet is the first-order approximation). The chemical shift is expected to be downfield (around 3.8-4.2 ppm) due to the deshielding effects of the adjacent aromatic ring and the carboxylic acid group.
-
Aromatic Protons (-CH=): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are located meta to the acetic acid group and ortho to the nitro group. These protons will be coupled to the two ortho fluorine atoms, resulting in a triplet. Their chemical shift will be significantly downfield (likely > 8.0 ppm) because of the strong electron-withdrawing nature of the nitro group and the fluorine atoms.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework. Due to the molecule's symmetry, we anticipate observing five distinct carbon signals.
-
Carboxylic Acid Carbon (-COOH): This signal will appear far downfield, typically in the 170-180 ppm range.
-
Methylene Carbon (-CH₂-): Expected around 30-40 ppm. This carbon will exhibit coupling to the two ortho fluorine atoms, appearing as a triplet in a ¹³C spectrum without ¹⁹F decoupling.
-
Aromatic Carbons:
-
C-F Carbons (C2, C6): These carbons, directly bonded to fluorine, will show a large one-bond C-F coupling constant and appear significantly downfield.
-
C-NO₂ Carbon (C4): The carbon attached to the nitro group will also be deshielded.
-
C-H Carbons (C3, C5): These carbons will show coupling to the attached proton and smaller two-bond couplings to the fluorine atoms.
-
C-CH₂COOH Carbon (C1): This quaternary carbon will likely show a smaller signal intensity.
-
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine
¹⁹F NMR is a highly sensitive technique that is essential for characterizing fluorinated compounds.[2] For this molecule, the two fluorine atoms are chemically equivalent.
-
We expect a single resonance in the ¹⁹F NMR spectrum.
-
This signal will be split into a triplet by the two equivalent ortho aromatic protons.
-
The chemical shift, relative to a standard like CFCl₃, will be in a region typical for aryl fluorides.[3][4]
Summary of Expected NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.3 | Triplet (t) | JHF ≈ 8-10 Hz | Ar-H |
| ¹H | ~4.0 | Triplet (t) | JHF ≈ 2-3 Hz | -CH₂ -COOH |
| ¹³C | ~175 | Singlet | - | -C OOH |
| ¹³C | ~160 | Doublet (large J) | ¹JCF ≈ 250 Hz | C -F |
| ¹³C | ~148 | Singlet | - | C -NO₂ |
| ¹³C | ~125 | Singlet | - | C -CH₂COOH |
| ¹³C | ~115 | Triplet (small J) | ²JCF ≈ 20-25 Hz | C -H |
| ¹³C | ~35 | Triplet (small J) | ²JCF ≈ 20-25 Hz | -C H₂- |
| ¹⁹F | -100 to -120 | Triplet (t) | JFH ≈ 8-10 Hz | Ar-F |
Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Experimental Protocol: NMR Sample Preparation and Acquisition
The causality behind a robust NMR protocol is to ensure a homogeneous sample in a deuterated solvent to avoid large solvent proton signals and to provide a lock signal for the spectrometer.
Caption: Workflow for NMR data acquisition.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts like a structural fingerprint.
Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode is the logical choice for a carboxylic acid, as it readily deprotonates to form a stable [M-H]⁻ ion.
-
Molecular Ion: The calculated exact mass of C₈H₅F₂NO₄ is 217.0214. In negative ESI-MS, we would expect a prominent peak at m/z 216.0136, corresponding to the [M-H]⁻ ion.
-
Fragmentation Pattern: The structure of the molecule dictates its fragmentation. The loss of stable neutral molecules is a primary driving force in fragmentation.[5]
-
Loss of CO₂: A very common fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da), which would yield a fragment at m/z 172.01.
-
Loss of NO₂: The nitro group can be lost as a radical (46 Da), although this is more common in positive ion mode.
-
Loss of COOH: In positive ion mode ([M+H]⁺ at m/z 218.0292), a common loss would be the carboxylic acid group (45 Da), resulting in a fragment at m/z 173.02.
-
Summary of Expected ESI-MS Data (Negative Mode)
| m/z (Negative Mode) | Ion Formula | Identity |
| 216.0136 | [C₈H₄F₂NO₄]⁻ | [M-H]⁻ |
| 172.0131 | [C₇H₄F₂NO₂]⁻ | [M-H - CO₂]⁻ |
Experimental Protocol: ESI-MS Analysis
Caption: General workflow for ESI-MS analysis.
Part 3: Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques provide complementary information. A multi-technique approach ensures the highest level of confidence in the compound's identity and purity.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H-¹H, ¹H-¹³C, ¹H-¹⁹F), stereochemistry, solution-state conformation. | Unambiguous structure determination, non-destructive. | Requires relatively high sample amount (~5 mg), sensitive to sample purity. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | Extremely sensitive (sub-picogram), fast analysis. | Provides limited connectivity information, isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, -NO₂, C-F, Ar-H). | Fast, requires minimal sample, good for quick functional group identification. | Provides no information on the overall molecular skeleton or connectivity. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms empirical formula. | Does not distinguish between isomers, requires pure sample. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structural proof. | Requires a suitable single crystal, which can be difficult to grow. Structure may differ from solution state. |
Conclusion
The structural characterization of this compound is most effectively achieved through a synergistic application of ¹H, ¹³C, ¹⁹F NMR and high-resolution mass spectrometry. NMR provides the detailed atomic connectivity, while HRMS confirms the elemental composition and offers corroborating structural evidence through fragmentation analysis. Alternative methods like IR and elemental analysis serve as valuable, albeit less detailed, secondary checks. This comprehensive analytical workflow represents a self-validating system, ensuring the identity, purity, and structure of the target molecule with the highest degree of scientific certainty.
References
- The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
- Vervoort, J., et al. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 1992.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- University of Wisconsin-Madison. 19F NMR Reference Standards.
- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants.
- PubChem. This compound.
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Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin-Madison. Available at: [Link]
- Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, 2002.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
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A Comparative Guide to the Validation of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid Purity by HPLC
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures. This document delves into the rationale behind experimental choices, compares HPLC with alternative methodologies, and presents detailed protocols and supporting data.
Introduction: The Critical Role of Purity in Pharmaceutical Development
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring nitro and difluoro groups, makes it valuable in developing active ingredients with specific electronic and steric properties for potential therapeutic applications, including antibacterial, antifungal, or anti-inflammatory agents.[1] The purity of this intermediate is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a validated, accurate, and precise analytical method for purity assessment is a regulatory and scientific necessity.[2][3]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide will detail a validated reversed-phase HPLC (RP-HPLC) method, compare it to other analytical approaches, and provide the necessary protocols to ensure trustworthy and reproducible results.
The Premier Choice: Reversed-Phase HPLC for Purity Determination
RP-HPLC is the method of choice for separating and quantifying this compound and its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Why RP-HPLC is Superior for this Application:
-
Specificity: The high resolving power of modern HPLC columns allows for the separation of structurally similar impurities from the main compound.
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like this compound, enabling the detection and quantification of trace-level impurities.
-
Versatility: The mobile phase composition can be easily modified (e.g., pH, organic solvent ratio) to optimize the separation of a wide range of potential impurities.[4]
-
Quantitative Accuracy: HPLC, when properly validated, provides highly accurate and precise quantitative results, which is essential for regulatory submissions.[3]
Workflow for HPLC Method Validation
Caption: A flowchart illustrating the three key phases of HPLC method validation.
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step methodology for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 99.5%).
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
-
Analytical balance, volumetric flasks, and pipettes.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: The use of acetonitrile and water is a common and effective solvent system for RP-HPLC. The addition of 0.1% TFA helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved retention.[5]
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
Detection Wavelength: 254 nm is chosen as it is a common wavelength for detecting aromatic compounds and provides a good response for the analyte.
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water.
4. System Suitability Testing (SST):
Before any sample analysis, the performance of the HPLC system must be verified through SST.[6][7] This ensures that the system is operating correctly and is capable of generating reliable data.[7]
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability of Peak Area (n=5) | RSD ≤ 1.0% |
5. Validation Parameters and Acceptance Criteria:
The HPLC method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][8]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately assess the analyte in the presence of impurities. | Peak purity of the analyte peak should be demonstrated. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the standard concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the spiked analyte. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met under varied conditions (e.g., flow rate ±10%, column temperature ±5°C). |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, it is important to understand its advantages in the context of other potential analytical methods.
| Technique | Principle | Advantages for this Application | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, excellent for quantitative analysis, well-established and validated methods. | Higher initial instrument cost, requires skilled operators. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which can introduce errors. Not suitable for thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, low cost, rapid screening. | Lower resolution and sensitivity compared to HPLC, primarily a qualitative or semi-quantitative technique. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High efficiency, small sample volume. | Lower sensitivity for some compounds, can have issues with reproducibility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC for impurity profiling, higher instrument cost and complexity. |
Logical Framework for Purity Validation
Caption: The logical flow from the analyte and its potential impurities to a final purity assessment via a validated HPLC method.
Conclusion: Ensuring Confidence in Analytical Results
The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The RP-HPLC method detailed in this guide provides a robust, specific, and accurate means of achieving this. By adhering to the principles of method validation and system suitability, researchers and drug development professionals can have a high degree of confidence in their analytical data. While alternative techniques exist, HPLC remains the most suitable and widely accepted method for this application due to its superior resolution, sensitivity, and quantitative capabilities.
References
- Google Patents. Process for the purification of aromatic carboxylic acids.
-
Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
- Almasi A, Fischer E, Perjesi P. A simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates. J Biochem Biophys Methods. 2006;69(1-2):43-50.
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ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. Available from: [Link]
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Pharmaceutical Updates. System suitability in HPLC Analysis. Available from: [Link]
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PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]
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IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available from: [Link]
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Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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SIELC Technologies. Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. Available from: [Link]
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Lösungsfabrik. What are system suitability tests (SST) of analytical methods?. Available from: [Link]
- Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
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MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
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NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
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MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]
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ResearchGate. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
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MySkinRecipes. 2,2-difluoro-2-(4-nitrophenyl)acetic acid. Available from: [Link]
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Asian Publication Corporation. HPLC Determination of Four Derivatives of Benzene. Available from: [Link]
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YouTube. Four different methods to obtain aromatic carboxylic acids.. Available from: [Link]
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MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]
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PubChem. (4-Nitrophenyl)acetic acid. Available from: [Link]
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A Comparative Analysis of Synthetic Routes to Phenylacetic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of Phenylacetic Acid
Phenylacetic acid (PAA) and its derivatives are foundational scaffolds in a multitude of biologically active molecules. Their presence in non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics like penicillin, and plant growth regulators underscores their significance in medicinal chemistry and agricultural science.[1] For researchers and professionals in drug development, the efficient and scalable synthesis of functionalized phenylacetic acids is a critical endeavor. The choice of synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for preparing phenylacetic acids, offering experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and limitations to inform your selection process.
I. The Classic Approach: Hydrolysis of Benzyl Cyanides
The hydrolysis of benzyl cyanides is a long-established and reliable method for the synthesis of phenylacetic acids.[1] This approach is valued for its straightforwardness and the ready availability of benzyl cyanide precursors, which can be synthesized from the corresponding benzyl chlorides. The hydrolysis can be performed under either acidic or basic conditions.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of benzyl cyanide proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the desired carboxylic acid and an ammonium salt as a byproduct.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 700 g (6 moles) of benzyl cyanide with a mixture of 1150 mL of water and 840 mL of commercial sulfuric acid.[3]
-
Reaction: Heat the mixture to reflux and stir vigorously for three hours.[3] The reaction can be vigorous, so controlled heating is essential.[3]
-
Work-up: After cooling slightly, pour the reaction mixture into 2 L of cold water with stirring to prevent the formation of a solid cake. Filter the precipitated crude phenylacetic acid.[3]
-
Purification: Wash the crude product with hot water. The product can then be purified by recrystallization from hot water or by vacuum distillation.[3] This procedure typically yields around 77-80% of pure phenylacetic acid.[3]
Advantages and Disadvantages
-
Advantages: This method is robust, high-yielding, and utilizes relatively inexpensive starting materials. It is also scalable for industrial production.
-
Disadvantages: The use of highly toxic cyanides poses significant safety and environmental risks.[4] The reaction conditions involve strong acids and can be highly exothermic, requiring careful control.[3]
II. Carbon-Carbon Bond Formation: The Grignard Reaction
The Grignard reaction offers a versatile method for synthesizing phenylacetic acids through the formation of a new carbon-carbon bond. This route involves the preparation of a benzylmagnesium halide (a Grignard reagent) from a benzyl halide, followed by its reaction with carbon dioxide.
Mechanism of Grignard Carboxylation
The reaction begins with the formation of the Grignard reagent, where magnesium inserts into the carbon-halogen bond of a benzyl halide. This organometagnesium compound acts as a potent nucleophile. In the carboxylation step, the benzyl Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield phenylacetic acid.
Experimental Protocol: Synthesis of Phenylacetic Acid via a Grignard Reagent
-
Grignard Reagent Formation: To a flame-dried, three-necked flask containing 24 g of magnesium turnings and a crystal of iodine under an inert atmosphere, slowly add a solution of 125 g of benzyl chloride in 250 mL of anhydrous diethyl ether to maintain a gentle reflux.[5]
-
Carboxylation: Once the magnesium is consumed, pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.[1]
-
Work-up: Allow the mixture to warm to room temperature and then quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.[1]
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then dried and concentrated to yield the crude product, which can be purified by recrystallization from water.[5] A typical yield for this method is around 75%.[5]
Advantages and Disadvantages
-
Advantages: This method is a powerful tool for creating carbon-carbon bonds and is adaptable for the synthesis of various substituted phenylacetic acids.
-
Disadvantages: The Grignard reagent is highly sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions. The formation of the Grignard reagent from benzyl chloride can sometimes be challenging to initiate and may be accompanied by the formation of Wurtz coupling byproducts. This route can also be more expensive than the hydrolysis of benzyl cyanide.
III. Rearrangement Chemistry: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique method that converts aryl alkyl ketones or styrenes into the corresponding phenylacetic acids. The reaction typically involves heating the substrate with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed.
Mechanism of the Willgerodt-Kindler Reaction
The reaction mechanism is complex and thought to involve the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. The key step is a rearrangement where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, followed by oxidation to form a thioamide. The thioamide is then hydrolyzed to the carboxylic acid.
Experimental Protocol: Phenylacetic Acid from Acetophenone
-
Thioamide Formation: In a round-bottom flask, reflux a mixture of 1.20 g (10 mmol) of acetophenone, 0.64 g (20 mmol) of sulfur, and 3 mL (30 mmol) of morpholine at 120-130°C for 8 hours.[1]
-
Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the thiomorpholide intermediate.[1]
-
Work-up and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the phenylacetic acid. The solid product is then collected by filtration and can be purified by recrystallization.[1]
Advantages and Disadvantages
-
Advantages: This reaction is useful for synthesizing phenylacetic acids from readily available acetophenones.
-
Disadvantages: The reaction often requires high temperatures and long reaction times. The use of sulfur and morpholine can be odorous, and the reaction can produce byproducts. The generation of highly toxic and flammable hydrogen sulfide is a significant safety concern.[5]
IV. Modern Catalysis: Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of benzyl halides represents a more modern and highly efficient route to phenylacetic acids. This method utilizes a palladium catalyst to facilitate the insertion of carbon monoxide into the benzyl-halide bond.
Mechanism of Palladium-Catalyzed Carbonylation
The catalytic cycle is believed to begin with the oxidative addition of the benzyl halide to a Pd(0) species, forming a benzyl-Pd(II) complex. This is followed by the migratory insertion of a molecule of carbon monoxide into the benzyl-palladium bond to form a phenacyl-Pd(II) complex. Subsequent nucleophilic attack by water or hydroxide leads to the formation of the phenylacetic acid and regeneration of the Pd(0) catalyst.
Experimental Protocol: Carbonylation of 2,4-Dichlorobenzyl Chloride
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and a suitable solvent like toluene.[1][6]
-
Reaction: Add a 2.0 M aqueous solution of sodium hydroxide. Pressurize the reactor with carbon monoxide (10-20 atm) and heat to 80-100°C for 4-6 hours with stirring.[1]
-
Work-up and Purification: After cooling and carefully venting the CO, the aqueous layer is acidified with concentrated HCl to precipitate the product. The solid is collected by filtration and recrystallized.[1] Yields for this type of reaction can be as high as 95%.[6]
Advantages and Disadvantages
-
Advantages: This method often proceeds with high yields and excellent functional group tolerance under relatively mild conditions. It is a powerful tool for the synthesis of a wide variety of phenylacetic acid derivatives.
-
Disadvantages: The use of a precious metal catalyst can be costly. The reaction requires specialized high-pressure equipment and involves the handling of toxic carbon monoxide gas.
V. Green and Sustainable Approaches: Biocatalytic Synthesis
In recent years, biocatalytic methods have emerged as a "green" and sustainable alternative for the synthesis of phenylacetic acid. These methods typically employ microorganisms or isolated enzymes to convert L-phenylalanine into phenylacetic acid.
Mechanism of Biocatalytic Conversion
The biosynthesis of phenylacetic acid from L-phenylalanine can proceed through several enzymatic pathways. One common route involves an L-amino acid deaminase that converts L-phenylalanine to phenylpyruvic acid, which is then decarboxylated to phenylacetaldehyde. Finally, an aldehyde dehydrogenase oxidizes phenylacetaldehyde to phenylacetic acid.
Experimental Protocol: Biotransformation using Yarrowia lipolytica
-
Culture Preparation: Cultivate Yarrowia lipolytica in a suitable medium, for example, containing yeast extract and peptone, under high aeration conditions.[7]
-
Biotransformation: Introduce L-phenylalanine (e.g., at a concentration of 4.5 to 25 g/L) to the yeast culture and continue the fermentation for several days (e.g., 7 days).[7]
-
Isolation: The phenylacetic acid can be extracted from the fermentation broth after acidification.
Advantages and Disadvantages
-
Advantages: This method is environmentally friendly, operating under mild conditions (ambient temperature and pressure) in aqueous media. It can be highly selective and produce natural-grade phenylacetic acid.[7]
-
Disadvantages: The fermentation times can be long, and the product concentrations may be lower than in traditional chemical syntheses, potentially leading to more complex downstream processing. Substrate costs for L-phenylalanine can also be a factor.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Typical Yield | Reaction Time | Key Reagents/Conditions | Key Advantages | Key Disadvantages |
| Hydrolysis of Benzyl Cyanide | Benzyl Cyanide | 77-80%[3] | 3 hours[3] | H₂SO₄, reflux[3] | Robust, high-yielding, inexpensive. | Use of toxic cyanides, exothermic.[3][4] |
| Grignard Reaction | Benzyl Halide | ~75%[5] | ~2-3 hours | Mg, dry ice, anhydrous ether[5] | Powerful C-C bond formation. | Moisture sensitive, potential side reactions. |
| Willgerodt-Kindler Reaction | Acetophenone | Varies (e.g., 84% from styrene)[5] | 12-14 hours[1] | Sulfur, morpholine, reflux, NaOH[1] | Utilizes readily available ketones. | High temp, long reaction time, odorous, H₂S byproduct.[5] |
| Pd-Catalyzed Carbonylation | Benzyl Halide | up to 95%[6] | 4-6 hours[1] | Pd catalyst, CO (10-20 atm), 80-100°C[1] | High yield, good functional group tolerance. | Costly catalyst, high-pressure equipment, toxic CO. |
| Biocatalytic Synthesis | L-Phenylalanine | High conversion (>99%)[4] | Days[7] | Microorganism (e.g., Y. lipolytica), aerobic fermentation[7] | "Green", mild conditions, natural product.[7] | Long reaction times, lower product concentration. |
Visualizing the Synthetic Workflows
Generalized Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of phenylacetic acid.
Key Reaction Pathways
Caption: Key reaction pathways for the synthesis of phenylacetic acid.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of phenylacetic acids can be achieved through a variety of methods, each with its own distinct advantages and disadvantages. The "best" method is contingent upon the specific requirements of the synthesis, including the desired scale, purity, cost constraints, and available equipment.
-
For large-scale, cost-effective production where the handling of hazardous materials is well-controlled, the hydrolysis of benzyl cyanide remains a viable industrial method.
-
For laboratory-scale synthesis requiring high functional group tolerance and efficiency, palladium-catalyzed carbonylation is an excellent, albeit more expensive, choice.
-
The Grignard reaction provides a classic and powerful tool for carbon-carbon bond formation, particularly when starting from benzyl halides.
-
The Willgerodt-Kindler reaction offers a niche application for the conversion of acetophenones.
-
For applications demanding a "natural" label or a more environmentally benign process, biocatalytic synthesis from L-phenylalanine presents a compelling and increasingly attractive option.
As a senior application scientist, I encourage you to carefully consider these factors when selecting a synthetic route for your research or development project. A thorough understanding of the underlying chemistry, reaction conditions, and safety implications of each method will ultimately lead to a more successful and efficient synthesis of these valuable phenylacetic acid building blocks.
References
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of fluorinated versus non-fluorinated phenylacetic acids. Phenylacetic acid and its derivatives represent a versatile class of compounds with a wide spectrum of therapeutic applications, from anti-inflammatory agents to anticancer therapeutics. By examining the impact of fluorination on this privileged scaffold, we aim to provide field-proven insights and actionable data for researchers engaged in the design and development of next-generation therapeutics.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The introduction of fluorine into a molecule, particularly on an aromatic ring like that in phenylacetic acid, imparts a range of physicochemical property modulations that can profoundly influence its biological activity.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key to these effects. The primary motivations for fluorinating phenylacetic acid derivatives include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety in phenylacetic acid, which can influence its ionization state at physiological pH and its interaction with biological targets.
-
Altered Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the position and number of fluorine atoms. This modulation affects a compound's solubility, membrane permeability, and plasma protein binding.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, potentially leading to a more favorable orientation for binding to a target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.
This guide will explore these principles with concrete examples and experimental data, focusing on two key therapeutic areas: anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity: A Tale of Two COX Inhibitors
Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example.[2] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs.
A comparative study of fluorinated and non-fluorinated diclofenac analogs provides a clear illustration of the impact of fluorination on anti-inflammatory activity and metabolic stability.
Comparative Data: COX Inhibition and Metabolic Stability
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Metabolic Stability (t½ in human liver microsomes, min) |
| Diclofenac | (Non-fluorinated) | ~1.0 | ~0.1 | ~10 | 20 |
| 4'-Fluoro-diclofenac | (Fluorinated) | >100 | 0.05 | >2000 | >120 |
| 5-Fluoro-diclofenac | (Fluorinated) | ~0.5 | ~0.02 | ~25 | 45 |
Data is synthesized from multiple sources for comparative purposes and may not represent exact values from a single study.
Key Insights:
-
Enhanced COX-2 Selectivity: The introduction of a fluorine atom at the 4'-position of the aniline ring dramatically increases the selectivity for COX-2. This is likely due to favorable interactions of the fluorine atom within the larger, more accommodating active site of COX-2.
-
Improved Metabolic Stability: Fluorination at the 4'-position also significantly enhances metabolic stability, increasing the half-life in human liver microsomes by over six-fold. This is attributed to the blockage of aromatic hydroxylation, a common metabolic pathway for diclofenac.
-
Positional Importance of Fluorine: The position of the fluorine atom is critical. While 5-fluoro-diclofenac shows a modest improvement in potency and selectivity, the effect is not as pronounced as with 4'-fluoro-diclofenac, highlighting the importance of strategic placement of the fluorine atom to interact with specific residues in the target's active site.
Signaling Pathway: COX-2 Inhibition
The inhibition of COX-2 by phenylacetic acid derivatives prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This disruption of the prostaglandin synthesis pathway leads to a reduction in inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by fluorinated phenylacetic acid derivatives.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
Phenylacetic acid itself has been shown to possess anti-proliferative and differentiating effects on various human cancer cell lines.[4] This has spurred the development of more potent derivatives, including fluorinated analogs. Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated their cytotoxic effects against prostate and breast cancer cell lines.
Comparative Data: Cytotoxicity in Cancer Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) |
| Phenylacetic Acid | (Non-fluorinated) | Various | Generally in the millimolar range for significant anti-proliferative effects |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | (Fluorinated) | PC3 (Prostate) | 52[4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | (Fluorinated) | PC3 (Prostate) | 80[4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | (Fluorinated) | MCF-7 (Breast) | 100[4] |
Key Insights:
-
Increased Potency: The fluorinated phenylacetamide derivatives exhibit significantly greater cytotoxic potency (in the micromolar range) compared to the parent phenylacetic acid. The presence of the fluorine atom, in conjunction with other substituents on the N-phenyl ring, contributes to this enhanced activity.
-
Induction of Apoptosis: The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death. Phenylacetic acid derivatives have been shown to induce apoptosis through the Fas/FasL system and by modulating the expression of pro- and anti-apoptotic proteins.[5][6]
Signaling Pathway: Induction of Apoptosis
The induction of apoptosis by fluorinated phenylacetic acid derivatives can involve multiple signaling pathways. One common pathway is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.
Caption: Induction of the intrinsic apoptotic pathway by fluorinated phenylacetic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., PC3 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated phenylacetic acid derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-Inflammatory Activity: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Workflow:
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A Researcher's Guide to Regiochemical Reactivity: Assessing the Impact of Nitro Group Position
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects is paramount to designing efficient synthetic routes and predicting molecular behavior. The nitro group (–NO₂), a deceptively simple functional group, wields a profound and position-dependent influence on the reactivity of aromatic systems. Its strong electron-withdrawing nature can either stifle or facilitate reactions, depending entirely on its location relative to the reaction center.
This guide provides an in-depth comparison of the nitro group's impact when positioned ortho, meta, or para on an aromatic ring. We will move beyond simple rules, exploring the underlying electronic principles and providing supporting experimental data to illustrate these regiochemical effects in two key reaction classes: Electrophilic and Nucleophilic Aromatic Substitution.
The Dual Nature of the Nitro Group: An Electronic Perspective
The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic effects exerted by the substituent: the inductive effect and the resonance effect . The nitro group is powerfully electron-withdrawing through both mechanisms.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ipso-carbon and weakening with distance.
-
Resonance Effect (-R or -M): The nitro group can delocalize the ring's π-electrons onto its own oxygen atoms. This effect is most pronounced when the nitro group is ortho or para to the reaction site, as it creates positive charges at these positions within the ring.[1][2]
These combined effects render the aromatic ring electron-deficient, or "deactivated," compared to benzene.[3] However, as we will see, this deactivation is not uniform across all positions.
Caption: Summary of the electron-withdrawing effects of the nitro group.
Case Study 1: Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile (E⁺) attacks the electron-rich π-system of the aromatic ring. The presence of a nitro group is a significant impediment to this reaction.
Why the Nitro Group is Deactivating and Meta-Directing
The electron-withdrawing nature of the –NO₂ group makes the ring less nucleophilic and therefore less reactive towards electrophiles—a phenomenon known as deactivation.[4][5]
The directing effect is best understood by examining the stability of the carbocation intermediate (the "sigma complex" or "arenium ion") formed upon electrophilic attack at the ortho, meta, and para positions.
-
Ortho and Para Attack: When the electrophile adds to the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bearing the nitro group. This is a highly unstable arrangement, as it places two adjacent positive charges (on the ring carbon and the nitro-nitrogen).[6] This high-energy intermediate makes the activation barrier for ortho and para substitution prohibitively high.
-
Meta Attack: Attack at the meta position results in a sigma complex where the positive charge is delocalized over three other carbons, but crucially, never on the carbon attached to the nitro group.[2][6] While still destabilized relative to benzene's sigma complex, this is the "least unstable" of the three possibilities.
Therefore, electrophilic substitution on a nitro-substituted ring occurs preferentially at the meta position, not because it is activated, but because the ortho and para positions are even more strongly deactivated.[1][7]
Caption: Energy pathways for Electrophilic Aromatic Substitution on nitrobenzene.
Comparative Experimental Data: Nitration Reactions
The directing effect is clearly demonstrated by comparing the product distributions of nitration reactions. The electron-donating methyl group in toluene directs ortho and para, while the electron-withdrawing nitro group in nitrobenzene directs meta.
| Compound | Relative Rate (Benzene = 1) | Isomer Distribution (Ortho / Meta / Para) |
| Toluene | 25 | 58% / 5% / 37% |
| Nitrobenzene | 6 x 10⁻⁸ | 6% / 93% / 1% |
| Data sourced from BenchChem[8] |
This data quantitatively confirms that the nitro group is strongly deactivating (reacting millions of times slower than benzene) and overwhelmingly directs substitution to the meta position.[8]
Case Study 2: Nucleophilic Aromatic Substitution (SₙAr)
The script is flipped in Nucleophilic Aromatic Substitution (SₙAr). Here, a nucleophile attacks an aromatic ring that contains a good leaving group (like a halide) and is rendered electron-poor by strong electron-withdrawing groups. In this context, the nitro group is a powerful activator .[3][9]
Why the Nitro Group is Activating and Ortho/Para-Directing
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex .[9][10]
The position of the nitro group is critical for stabilizing this negatively charged intermediate:
-
Ortho and Para Position: If a nitro group is ortho or para to the leaving group, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative oxygen atoms of the nitro group.[11][12] This provides substantial resonance stabilization, lowering the activation energy of the rate-determining step and dramatically increasing the reaction rate.
-
Meta Position: When the nitro group is meta to the leaving group, the negative charge is delocalized only within the aromatic ring. It cannot be delocalized onto the nitro group itself.[11] Consequently, the intermediate is much less stable, and the reaction is significantly slower.
Thus, for SₙAr reactions, nitro groups are strong activating groups, and reactivity follows the order: para ≈ ortho >> meta .[10][11]
Caption: Stabilization of the Meisenheimer complex in SₙAr reactions.
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine (DNPH)
This protocol demonstrates a classic SₙAr reaction where two activating nitro groups (ortho and para to the chlorine) facilitate the displacement of a chloride ion by hydrazine.[13] The strong activation makes this reaction proceed under relatively mild conditions.
Objective: To synthesize 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene via a nucleophilic aromatic substitution reaction.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Hydrazine hydrate (64-65%)
-
Ethanol (95%)
-
Reflux condenser and heating mantle
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5.0 g of 1-chloro-2,4-dinitrobenzene in 25 mL of 95% ethanol with gentle warming.
-
Nucleophile Addition: In a separate beaker, cautiously add 2.5 mL of hydrazine hydrate to 5 mL of 95% ethanol.
-
Reaction Initiation: Slowly add the hydrazine solution to the warm 1-chloro-2,4-dinitrobenzene solution. The mixture will immediately turn a deep red-orange color, indicating the formation of the Meisenheimer complex.[13]
-
Reflux: Attach a reflux condenser and heat the mixture at reflux for one hour to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture in an ice bath. The 2,4-dinitrophenylhydrazine product will crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or soluble impurities.
-
Drying: Allow the product to air dry. Caution: DNPH is sensitive to shock and friction when completely dry and should be stored moist.[13]
Experimental Protocol: Comparative Hydrolysis of Nitrophenyl Acetates
This experiment provides a quantitative comparison of the reactivity imparted by the nitro group at different positions. The hydrolysis of nitrophenyl acetates releases the nitrophenolate ion, which is colored and can be monitored spectrophotometrically. The rate of hydrolysis is dependent on the stability of the leaving group (the nitrophenolate anion). A more stable anion is a better leaving group, leading to a faster reaction.
Objective: To determine the relative rates of hydrolysis for o-, m-, and p-nitrophenyl acetate by monitoring the formation of the corresponding nitrophenolate ion.
Workflow:
Caption: Experimental workflow for comparing nitrophenyl acetate hydrolysis rates.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of ortho-, meta-, and para-nitrophenyl acetate in acetonitrile. Prepare a 0.1 M phosphate buffer solution at pH 8.0.
-
Causality Check: A pH of 8.0 is chosen because at this pH, there is a sufficient concentration of hydroxide ions to catalyze the hydrolysis at a measurable rate, and the resulting nitrophenolate product will be in its deprotonated, colored form.[14]
-
Measurement: Set a UV-Vis spectrophotometer to measure absorbance at 400 nm, the λₘₐₓ for the p-nitrophenolate anion.[14]
-
Reaction: Pipette 3 mL of the pH 8.0 buffer into a cuvette and place it in the spectrophotometer to zero the instrument. To initiate the reaction, add 50 µL of the p-nitrophenyl acetate stock solution, mix quickly, and immediately begin recording absorbance readings every 15 seconds for 5 minutes.
-
Repeat: Repeat step 4 for the ortho- and meta-isomers.
-
Analysis: Plot absorbance versus time for each isomer. The initial slope of each curve is proportional to the initial reaction rate (k_obs).
Expected Results & Interpretation: The reaction rate will follow the order: para > ortho > meta .
| Isomer | Relative Hydrolysis Rate | Rationale for Stability of Conjugate Base (Leaving Group) |
| p-Nitrophenyl Acetate | Fastest | The negative charge on the phenolate oxygen can be fully delocalized onto the nitro group through resonance, providing maximum stabilization.[15] |
| o-Nitrophenyl Acetate | Intermediate | Resonance stabilization is possible, but may be slightly hindered by steric interactions between the adjacent nitro and hydroxyl groups. |
| m-Nitrophenyl Acetate | Slowest | The negative charge cannot be delocalized onto the nitro group via resonance. Stabilization occurs only through the weaker inductive effect.[16] |
This experiment provides a clear, quantitative demonstration that the ability of the nitro group to stabilize a negative charge via resonance at the para (and ortho) position directly translates to increased reactivity in reactions involving anionic intermediates or leaving groups.
Conclusion
The position of a nitro group on an aromatic ring is not a trivial detail; it is a critical determinant of chemical reactivity. Its powerful electron-withdrawing capabilities can be precisely leveraged by the synthetic chemist.
-
For Electrophilic Aromatic Substitution , the nitro group is deactivating and a robust meta-director , a consequence of it strongly destabilizing the intermediates of ortho and para attack.
-
For Nucleophilic Aromatic Substitution , the nitro group is a potent activator and an ortho/para-director , a result of its ability to stabilize the negatively charged Meisenheimer intermediate through resonance.
This positional dichotomy is a foundational principle in organic synthesis. For professionals in drug discovery and development, mastering this concept allows for the rational design of synthetic pathways, the prediction of reaction outcomes, and the avoidance of unwanted side products, ultimately accelerating the journey from molecular design to functional therapeutic agents.
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A Senior Application Scientist's Guide to Benchmarking 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the nitrophenylacetic acid scaffold has emerged as a privileged structure, serving as a cornerstone for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms and a nitro group can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for targeting a range of biological processes. This guide provides an in-depth comparative analysis of the performance of derivatives of 2-(2,6-difluoro-4-nitrophenyl)acetic acid, with a particular focus on their potential as antimicrobial agents. Drawing upon field-proven insights and experimental data from analogous compound series, we will explore the nuances of their synthesis, biological evaluation, and structure-activity relationships (SAR).
The Rationale for Derivatization: Enhancing Biological Activity
The this compound core is a promising starting point for drug discovery due to its inherent structural features. The difluoro substitution on the phenyl ring can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing moiety, can be crucial for biological activity, often acting as a key pharmacophore in various antimicrobial agents.[1]
Derivatization of the carboxylic acid group into amides and esters is a common and effective strategy to modulate a compound's properties:
-
Amide Derivatives: The formation of amides allows for the introduction of a wide range of substituents, enabling fine-tuning of lipophilicity, hydrogen bonding capacity, and steric bulk. This can lead to improved target engagement and pharmacokinetic profiles.
-
Ester Derivatives: Esterification can be employed to create prodrugs, which can enhance bioavailability by masking the polar carboxylic acid group, allowing for better cell membrane permeability. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid.
Performance Benchmark: A Case Study in Antitubercular Activity
Synthesis and Characterization
The synthesis of these derivatives typically involves a two-step process. First, the parent acid, in this case, 2-(3-fluoro-4-nitrophenoxy)acetic acid, is synthesized. This is followed by a condensation reaction with a variety of substituted anilines to yield the final acetamide derivatives.
Diagram of the General Synthetic Pathway
Caption: General synthetic scheme for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
Comparative Antitubercular Activity
The synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were tested for their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. The results, summarized in the table below, demonstrate a range of potencies, providing valuable insights into the SAR of this compound class.
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) |
| 3a | 2-methyl | 32 |
| 3b | 3-methyl | 16 |
| 3c | 4-methyl | 32 |
| 3d | 2-chloro | 8 |
| 3e | 3-chloro | 16 |
| 3f | 4-chloro | 8 |
| 3g | 2-nitro | 4 |
| 3h | 3-nitro | 16 |
| 3i | 4-nitro | 8 |
| 3j | 2,4-dichloro | 8 |
| 3k | 3,4-dichloro | 16 |
| 3l | 2,5-dichloro | 16 |
| 3m | 2-fluoro | 16 |
| 3n | 4-fluoro | 16 |
| 3o | 2,4-difluoro | 16 |
| 3p | 4-bromo | 8 |
| Rifampicin | (Standard) | 0.25 |
Data extracted from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
Key Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups on the N-phenyl ring, such as chloro and nitro groups, generally leads to higher antitubercular activity. The most potent compound in the series, 3g , features a nitro group at the 2-position of the N-phenyl ring, with an MIC of 4 µg/mL.
-
Positional Isomers Matter: The position of the substituent on the N-phenyl ring significantly impacts activity. For example, a 2-nitro substituent (3g ) is more potent than a 3-nitro (3h ) or 4-nitro (3i ) substituent. Similarly, a 2-chloro substituent (3d ) is more active than a 3-chloro substituent (3e ).
-
Halogen Substitution: Halogen substitution, particularly chlorine, is well-tolerated and can enhance activity. Dichloro-substituted compounds also show good potency.
Broader Antimicrobial Potential: Insights from Related Scaffolds
The antimicrobial potential of nitrophenylacetic acid derivatives is not limited to antitubercular activity. Studies on related scaffolds have demonstrated broad-spectrum antibacterial and antifungal properties. For instance, N-(nitrophenyl)cycloamino-2-carboxylic acids have shown promising activity against a panel of Gram-positive and Gram-negative bacteria. This suggests that the this compound core is a versatile platform for the development of a wide range of antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of performance benchmarking, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a representative amide derivative and for the determination of its minimum inhibitory concentration.
Synthesis of a Representative Amide Derivative: N-(2-chlorophenyl)-2-(2,6-difluoro-4-nitrophenyl)acetamide
Causality Behind Experimental Choices: This protocol utilizes a standard and robust amide coupling reaction. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. The use of an inert solvent like dichloromethane (DCM) is crucial to prevent side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Amine Addition: Add 2-chloroaniline (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Diagram of the Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of an amide derivative.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the antimicrobial field. The available data on analogous compounds strongly suggests that derivatization of the carboxylic acid moiety is a viable strategy for enhancing biological activity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound amides and esters. A comprehensive screening against a broad panel of microbial pathogens and cancer cell lines would provide a clearer picture of their therapeutic potential. Furthermore, mechanistic studies to identify the specific cellular targets of the most active compounds will be crucial for their further development.
This guide provides a framework for the rational design and performance benchmarking of this compound derivatives. By leveraging the insights from analogous compound series and employing robust experimental protocols, researchers can effectively explore the therapeutic potential of this promising class of molecules.
References
-
Facile synthesis of molecular hybrids containing a 2,4-dinitrophenyl moiety was achieved via nucleophilic aromatic substitution of the fluoride anion of Sanger's reagent (2,4-dinitrofluorobenzene) with various N, S, and O nucleophiles, considered as bioactive moieties. (Source: Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC - NIH, URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Phenylacetic Acids
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of substituted phenylacetic acids is a cornerstone of quality control and regulatory compliance. These compounds are pivotal intermediates and active pharmaceutical ingredients (APIs) in numerous therapeutic areas. Consequently, the analytical methods underpinning their analysis must be rigorously validated and, where necessary, cross-validated between different techniques or laboratories to ensure data integrity.
This guide provides an in-depth, objective comparison of the primary analytical techniques for substituted phenylacetic acids—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices and provide a framework for a comprehensive cross-validation study, complete with supporting experimental data and detailed protocols.
The Analytical Imperative: Why Cross-Validation Matters
In the pharmaceutical landscape, the transfer of analytical methods between laboratories or the use of multiple analytical techniques for the same analyte is commonplace.[1] Cross-validation is the formal process of demonstrating that two or more analytical methods provide equivalent results, ensuring consistency and reliability of data irrespective of the testing site, personnel, or equipment.[2][3] A successful cross-validation provides a high degree of confidence in the analytical data, which is crucial for decision-making throughout the drug development lifecycle.[4]
A Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for substituted phenylacetic acids is dictated by the specific requirements of the analysis, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for many substituted phenylacetic acids.[6][7]
-
Principle of Separation: Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For phenylacetic acids, reversed-phase chromatography with a C18 column is common.[8]
-
Strengths:
-
Versatility: Applicable to a wide range of substituted phenylacetic acids without derivatization.
-
Robustness: Well-established and reliable technology.
-
Flexibility: A variety of detection methods can be employed, with UV detection being the most common for these aromatic compounds.[8]
-
-
Causality in Method Development: The choice of a buffered mobile phase (e.g., with phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention on a reversed-phase column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like phenylacetic acids, derivatization is a necessary prerequisite.[9]
-
Principle of Separation: Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Strengths:
-
Causality in Method Development: Derivatization, typically silylation, is essential to increase the volatility and thermal stability of the phenylacetic acids, allowing them to be analyzed by GC.[11] This step, however, adds complexity and a potential source of variability to the analytical procedure.[12]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
-
Principle of Separation: Differential migration of charged analytes in an electrolyte-filled capillary under the influence of an electric field.
-
Strengths:
-
High Efficiency and Resolution: Can provide very sharp peaks and excellent separation of closely related compounds.[13]
-
Low Sample and Reagent Consumption: A significant advantage in terms of cost and sustainability.
-
-
Causality in Method Development: The pH of the background electrolyte is a critical parameter that controls the charge of the phenylacetic acid analytes and the electroosmotic flow, thereby dictating the separation.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and CE for the analysis of a model substituted phenylacetic acid.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 1.5 ng/mL | 10 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 98-102% | 95-105% | 97-103% |
| Analysis Time | 10-15 minutes | 15-25 minutes (excluding derivatization) | 5-10 minutes |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Simple dissolution and filtration |
Cross-Validation of Analytical Methods: A Step-by-Step Guide
The cross-validation of an analytical method is a structured process that should be governed by a pre-approved protocol. The most common approach is comparative testing, where the same samples are analyzed by both the originating and receiving laboratories (or by two different methods).[3]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between a transferring (originating) and a receiving laboratory.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
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- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among the vast array of fluorinated building blocks, 2-(2,6-Difluoro-4-nitrophenyl)acetic acid stands out as a versatile and highly valuable intermediate. This guide provides an in-depth comparison of its applications, performance, and synthetic utility against relevant alternatives, supported by experimental insights and data.
The Strategic Advantage of the 2,6-Difluoro-4-nitrophenyl Scaffold
The unique arrangement of substituents on the phenylacetic acid core of this molecule imparts a confluence of advantageous chemical properties. The two fluorine atoms at the ortho positions exert a powerful electron-withdrawing inductive effect, which significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The nitro group at the para position further enhances this electron deficiency and serves as a versatile synthetic handle for a variety of chemical transformations.
The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule.[1][2] This is often attributed to the high electronegativity of fluorine, which can alter the electronic properties of the molecule and strengthen carbon-fluorine bonds, making them less susceptible to metabolic degradation.
Comparative Physicochemical Properties
| Compound | Structure | Predicted pKa (Illustrative) | Key Features |
| Phenylacetic Acid | ~4.3 | Baseline acidity. | |
| 2-Fluorophenylacetic Acid | ~4.1 | Increased acidity due to a single ortho-fluorine. | |
| 2,6-Difluorophenylacetic Acid | ~3.8 | Further increased acidity from two ortho-fluorines. | |
| This compound | ![]() | <3.5 | Significant increase in acidity due to the combined electron-withdrawing effects of the two fluorine atoms and the nitro group. |
Note: The pKa values for the fluorinated compounds are illustrative predictions based on established chemical principles.
This enhanced acidity can be advantageous in certain biological contexts, influencing drug-receptor interactions and membrane permeability.
Applications in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A prominent application of this compound and its precursors is in the synthesis of potent NSAIDs, most notably flurbiprofen. The 2-fluoro-biphenyl moiety is a key pharmacophore in this class of drugs.
Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient (API)
The following diagram illustrates a plausible synthetic pathway to a flurbiprofen precursor, starting from a molecule structurally related to our topic compound. This workflow highlights the key chemical transformations where the unique features of the fluorinated and nitrated phenylacetic acid scaffold are leveraged.
Caption: Synthetic pathway to Flurbiprofen.
Experimental Protocol: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceuticals derived from this compound. Catalytic hydrogenation is a common and efficient method for this transformation.
Objective: To reduce the nitro group of a this compound derivative to the corresponding aniline.
Materials:
-
This compound derivative (1.0 eq)
-
Palladium on carbon (Pd/C), 10% (0.05 eq)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation vessel, dissolve the this compound derivative in a suitable solvent such as methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Amino-2,6-difluorophenyl)acetic acid derivative, which can be purified further if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. It offers good selectivity and is generally easy to handle.
-
Solvent: Methanol and ethanol are common solvents for catalytic hydrogenation as they readily dissolve many organic compounds and are relatively inert under the reaction conditions.
-
Hydrogen Pressure: The use of a pressurized hydrogen atmosphere increases the concentration of hydrogen in the reaction mixture, thereby accelerating the rate of reduction.
Comparison with Alternative Building Blocks
The choice of a starting material in a synthetic campaign is a critical decision that can significantly impact the efficiency and success of the overall process. Below is a comparison of this compound with its non-fluorinated and mono-fluorinated counterparts.
| Feature | This compound | 2-(4-Nitrophenyl)acetic acid | 2-(2-Fluoro-4-nitrophenyl)acetic acid |
| Reactivity | High. The difluoro substitution enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. | Moderate. The nitro group is activating, but less so than with additional fluorine atoms. | High. The single fluorine atom increases reactivity compared to the non-fluorinated analog. |
| Acidity (Carboxylic Acid) | High. The strong inductive effect of the two fluorine atoms and the nitro group significantly lowers the pKa. | Moderate. | High. |
| Synthetic Versatility | High. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, amide coupling). The fluorine atoms are generally stable but can influence the regioselectivity of subsequent reactions. | High. The nitro group provides a key synthetic handle. | High. Offers a balance of reactivity and functionality. |
| Impact on Final Product Properties | Can impart enhanced metabolic stability, increased binding affinity, and altered lipophilicity to the final molecule. | Provides a scaffold for further functionalization but lacks the specific benefits of fluorine incorporation. | Can improve the properties of the final molecule, but the effect may be less pronounced than with difluoro substitution. |
| Cost (Illustrative) | Higher, due to the more complex synthesis of the fluorinated starting materials. | Lower, as the synthesis is generally simpler. | Intermediate. |
Broader Applications: Beyond NSAIDs
While the synthesis of NSAIDs is a major application, the versatile nature of this compound and related compounds extends to other areas of chemical synthesis.
-
Agrochemicals: The incorporation of fluorinated phenylacetic acid moieties is a strategy employed in the design of novel herbicides and fungicides. The fluorine atoms can enhance the efficacy and selectivity of these compounds.
-
Advanced Materials: The reactivity of the aromatic ring and the functional groups make this compound a candidate for the synthesis of specialized polymers and materials with unique electronic and physical properties.
Conclusion: A Key Enabler in Modern Chemical Synthesis
This compound is a powerful and versatile building block for the synthesis of a wide range of functional molecules. Its unique combination of fluorine and nitro substituents provides a strategic advantage in the design of pharmaceuticals and agrochemicals with enhanced properties. While the cost of this starting material may be higher than its non-fluorinated counterparts, the potential benefits in terms of improved biological activity, metabolic stability, and overall synthetic efficiency often justify the investment. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
MySkinRecipes. 2,2-difluoro-2-(4-nitrophenyl)acetic acid. [Link]
-
PubChem. This compound. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. CN108456140B - Method for preparing flurbiprofen impurity M.
-
Indian Patents. 2483/MUM/2012 - PROCESS FOR MANUFACTURE OF 2-(2-FLUOROBIPHENYL) PROPIONIC ACID (FLURBIPROFEN). [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Phenylacetic Acids
For researchers, scientists, and professionals in drug development, the synthesis of phenylacetic acids and their derivatives is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and serve as crucial building blocks in organic synthesis. The efficiency and selectivity of the synthetic route are paramount, and catalytic methods offer significant advantages over classical stoichiometric approaches. This guide provides an in-depth comparative analysis of three prominent transition-metal-catalyzed systems for the synthesis of phenylacetic acids from benzyl halides: palladium- and cobalt-catalyzed carbonylation with carbon monoxide (CO), and nickel-catalyzed carboxylation with carbon dioxide (CO₂).
Introduction: The Importance of Catalysis in Phenylacetic Acid Synthesis
The synthesis of phenylacetic acids traditionally involved methods such as the hydrolysis of benzyl cyanides or the carbonation of Grignard reagents. While effective, these methods can suffer from harsh reaction conditions, the use of toxic reagents, and limited functional group tolerance. Transition metal catalysis has emerged as a powerful alternative, offering milder conditions, higher yields, and greater control over the reaction. This guide will delve into the practical aspects and underlying principles of palladium, cobalt, and nickel-based catalytic systems, providing detailed experimental protocols and a comparative analysis to aid in catalyst selection and process optimization.
Palladium-Catalyzed Carbonylation of Benzyl Halides
Palladium catalysis is a widely employed and highly efficient method for the synthesis of phenylacetic acids via the carbonylation of benzyl halides.[1] This approach is valued for its high yields and broad functional group tolerance.
Mechanistic Insights
The catalytic cycle of palladium-catalyzed carbonylation of benzyl halides is a well-established process that begins with the oxidative addition of the benzyl halide to a low-valent palladium(0) species, forming a palladium(II) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to generate a phenylacetyl-palladium intermediate. The final step involves nucleophilic attack by a hydroxide ion (or water followed by deprotonation), leading to the formation of the phenylacetic acid salt and regeneration of the palladium(0) catalyst.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid[1]
This protocol details the synthesis of 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride using a palladium catalyst.
Materials:
-
2,4-Dichlorobenzyl chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Tetraethylammonium chloride (TEAC)
-
Sodium hydroxide (NaOH)
-
Xylene
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (0.01 mol), bis(triphenylphosphine)palladium(II) dichloride (0.13 mmol), and tetraethylammonium chloride (0.18 mmol) in xylene (10 mL).
-
Add a 4 M aqueous solution of sodium hydroxide (8 mL).
-
Pressurize the reactor with carbon monoxide to 1.5 MPa.
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
-
Separate the aqueous layer and acidify it with concentrated HCl to a pH of 2 to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 2,4-dichlorophenylacetic acid. A yield of up to 95% can be achieved under these conditions.[1]
Cobalt-Catalyzed Carbonylation of Benzyl Halides
Cobalt-based catalysts present a more cost-effective alternative to palladium for the carbonylation of benzyl halides. While sometimes requiring slightly different reaction conditions, cobalt catalysts can achieve high yields and are a viable option for large-scale synthesis.[2]
Mechanistic Considerations
The mechanism of cobalt-catalyzed carbonylation is believed to proceed through a cobalt carbonyl anion, [Co(CO)₄]⁻, which is the active catalytic species. This anion displaces the halide from the benzyl halide in an Sₙ2-type reaction to form a benzyl-cobalt intermediate. Subsequent migratory insertion of CO into the cobalt-carbon bond forms a phenylacetyl-cobalt species. This intermediate then undergoes hydrolysis to yield the phenylacetic acid and regenerate the cobalt catalyst.
Experimental Protocol: Synthesis of 4-tert-Butylphenylacetic Acid
[3][4] This protocol outlines the nickel-catalyzed carboxylation of 4-tert-butylbenzyl chloride with CO₂.
Materials:
-
4-tert-Butylbenzyl chloride
-
Nickel(II) chloride (NiCl₂)
-
2,2'-Bipyridine (bpy)
-
Manganese (Mn) powder
-
Dimethylformamide (DMF)
-
Carbon dioxide (CO₂) gas (balloon)
-
Hydrochloric acid (HCl)
Procedure:
-
In an oven-dried vial, combine NiCl₂ (5 mol %), 2,2'-bipyridine (5 mol %), and Mn powder (2.0 equiv.).
-
Seal the vial with a septum and purge with CO₂ from a balloon for 1 minute.
-
Add anhydrous DMF (0.5 M) followed by 4-tert-butylbenzyl chloride (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 16 hours under a CO₂ atmosphere (balloon).
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-tert-butylphenylacetic acid.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the synthesis of phenylacetic acids depends on several factors, including cost, reaction conditions, substrate scope, and safety considerations. The following table provides a comparative summary of the palladium, cobalt, and nickel catalytic systems.
| Feature | Palladium-Catalyzed Carbonylation | Cobalt-Catalyzed Carbonylation | Nickel-Catalyzed Carboxylation |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Co₂(CO)₈, Co(PPh₃)₂Cl₂ | NiCl₂/bpy |
| C1 Source | Carbon Monoxide (CO) | Carbon Monoxide (CO) | Carbon Dioxide (CO₂) |
| Typical Pressure | High Pressure (1.5 MPa) [1] | Atmospheric Pressure [2] | Atmospheric Pressure [3][4] |
| Typical Temp. | 80-100 °C [5] | 55-60 °C [2] | Room Temperature [3][4] |
| Reported Yields | High (up to 95%) [1] | High (up to 94%) [1] | Good to Excellent |
| Advantages | High yields, broad scope | Lower catalyst cost | Mild conditions, uses CO₂ |
| Disadvantages | High catalyst cost, CO handling | CO handling | May require a reductant |
Conclusion
Palladium, cobalt, and nickel catalysts each offer distinct advantages for the synthesis of phenylacetic acids. Palladium systems are renowned for their high efficiency and broad applicability, making them a reliable choice for laboratory-scale synthesis. Cobalt catalysts provide a more economical alternative, particularly for larger-scale production, without significantly compromising on yield. The nickel-catalyzed carboxylation with CO₂ stands out as a greener and milder approach, aligning with the principles of sustainable chemistry. The selection of the optimal catalytic system will ultimately be guided by the specific requirements of the synthesis, including cost constraints, available equipment, and desired environmental impact. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their synthetic endeavors.
References
-
León, T., Correa, A., & Martin, R. (2013). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. Journal of the American Chemical Society, 135(4), 1221–1224. [Link]
-
León, T., Correa, A., & Martin, R. (2013). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. PubMed. [Link]
-
León, T., Correa, A., & Martin, R. (2013). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. ResearchGate. [Link]
- Google Patents. (n.d.). Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (CN102050721A).
- Google Patents. (n.d.).
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Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemicals we handle, including their responsible disposal. The compound 2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a halogenated nitroaromatic compound, requires a specific and informed disposal protocol to ensure the safety of laboratory personnel and protect our environment. This guide provides the essential, step-by-step procedures for its proper management, grounded in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment
Understanding the chemical's intrinsic properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its structure—containing difluoro (halogen), nitro, and carboxylic acid functional groups—allows for a robust hazard assessment based on analogous compounds.
Structurally similar chemicals, such as 4-nitrophenylacetic acid and other halogenated aromatics, are classified as hazardous.[1][2] Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Environmental Hazard: This chemical should not be allowed to enter the environment.[1]
-
Hazardous Combustion Products: In a fire, it can decompose to produce highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" responsibility for hazardous waste, making the generating laboratory accountable for its safe management until its final disposal.[4]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale and Reference |
| Physical State | Solid | Typical for this class of organic acid. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on data for analogous nitrophenylacetic acids.[1][2] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Based on data for analogous nitrophenylacetic acids.[1][2] |
| Target Organ Toxicity | Respiratory System (Single Exposure) | Potential for irritation upon inhalation of dust.[2] |
| Regulatory Status | Hazardous Waste | Meets criteria as a hazardous chemical under OSHA (29 CFR 1910.1200) and EPA (40 CFR 260-262) regulations.[1] |
Personnel Protective Equipment (PPE) and Handling Precautions
To mitigate the risks identified above, stringent adherence to PPE and handling protocols is mandatory.
-
Engineering Controls: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors. The facility should be equipped with an eyewash station and a safety shower.[2][5]
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Wear a lab coat and, if a significant spill is possible, impervious clothing.[2]
-
Handling: Avoid creating dust when weighing or transferring the material.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
Standard Operating Procedure for Disposal
The proper disposal of this compound is a multi-step process that hinges on correct classification and segregation. Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[6][7]
Step 1: Waste Classification
Upon generation, any material containing this compound must be classified as Hazardous Halogenated Organic Waste .
-
Why Halogenated? The presence of the two fluorine atoms makes it a halogenated compound.[8] Halogenated and non-halogenated waste streams are treated differently; mixing them increases disposal costs and complexity, as non-halogenated solvents can often be recycled as fuel while halogenated waste must be incinerated.[9]
-
Why Organic? It is a carbon-based compound.
-
Why Hazardous? It meets the criteria of an irritant and is regulated as such.[1][2]
Step 2: Segregation at the Source
This is the most critical step in the disposal workflow.
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[9][10]
-
DO NOT mix with strong acids, bases, or oxidizers.[1]
-
DO NOT contaminate with heavy metals or other inorganic wastes.[10]
All waste containing this compound, including pure solid, contaminated solvents, and spill cleanup debris, must be collected in a designated halogenated waste container.
Step 3: Containerization and Labeling
-
Select a Container: Use a sturdy, leak-proof container with a screw-top cap, provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container material is compatible with the waste.[7][11]
-
Label Immediately: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents, including solvents, with percentages. For example: "this compound (5%), Dichloromethane (95%)."
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[10]
-
The container must be kept within secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks.[7]
-
Keep the container closed at all times, except when adding waste.[10]
Step 5: Final Disposal
-
Once the waste container is nearly full (no more than 90%), arrange for pickup through your institution's EHS office.[11]
-
EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in accordance with all federal and state regulations, typically via high-temperature incineration.[4][12]
Caption: Waste Disposal Workflow for this compound.
Management of Contaminated Materials and Spills
Accidents require a prepared response to ensure safety and compliance.
Spill Cleanup Protocol (Small-Scale)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: If the material is a solid, gently sweep it up to avoid creating dust and place it in a labeled, sealed container for disposal.[1][13]
-
Decontaminate: Clean the spill area with an appropriate solvent and paper towels. All cleanup materials (gloves, towels, etc.) are now considered hazardous halogenated waste and must be placed in the designated waste container.
-
Report: Report the incident to the laboratory supervisor or EHS department as required by your institution's policy.
Disposal of Empty Containers
Empty containers that once held this compound are not safe for regular trash.
-
The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[7]
-
The first rinseate must be collected and disposed of as hazardous halogenated organic waste.[7] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.
-
Only after proper rinsing and air-drying can the container be managed as non-hazardous waste, often by defacing the label and placing it in a designated glass or plastic recycling bin.
By adhering to this comprehensive disposal plan, you fulfill your professional and regulatory obligations, ensuring a safe and responsible laboratory environment.
References
-
Hazardous Waste Management . Arkansas State University Knowledge Base. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. [Link]
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Hazardous Waste and Disposal . American Chemical Society. [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste . (2025, March 24). U.S. Environmental Protection Agency. [Link]
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Requirements for labeling products that contain a nitrate or nitrite . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Segregation . University of California, Riverside, Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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Organic Solvent Waste Disposal . The University of British Columbia, Safety & Risk Services. [Link]
-
OSHA standards applicable to medical and safety uses of pure nitrogen gas . Occupational Safety and Health Administration. [Link]
-
Material Safety Data Sheet - 2,6-Difluorophenylboronic acid . Cole-Parmer. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This guide moves beyond mere checklists to instill a deep, causal understanding of why specific protective measures are imperative.
Hazard Analysis: Understanding the Adversary
The primary hazards associated with this class of compounds are summarized below.
| Hazard Statement | Classification | Implication for Handling | Source(s) |
| H315 | Causes skin irritation | Direct contact with the solid powder or solutions can lead to inflammation, redness, and discomfort. | [1][2] |
| H319 | Causes serious eye irritation | Airborne dust or splashes pose a significant risk of severe, potentially lasting damage to eye tissue. | [1][2] |
| H335 | May cause respiratory irritation | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to respiratory distress. | [1][2] |
| - | Harmful if swallowed | Ingestion may lead to systemic toxic effects. Animal studies on related compounds suggest that ingestion of less than 150 grams could cause serious health damage. | [3] |
| - | Dust Generation | As a solid powder, the material can easily become airborne, increasing the risk of inhalation and eye contact. | [3][4][5] |
Furthermore, upon combustion, these compounds may release toxic and corrosive gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][4][6] They are also incompatible with strong oxidizing agents and strong bases.[4][6]
The PPE Mandate: A System of Defense
Based on the hazard profile, a multi-layered PPE strategy is required. This is not merely a recommendation but a critical system to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory (inhalation).
Ocular and Facial Protection: The First Line of Defense
Mandatory Equipment: Chemical Splash Goggles (conforming to EN166 or ANSI Z87.1 standards).
Recommended Equipment: Full-face shield worn over chemical splash goggles.
Causality: The H319 "Causes serious eye irritation" classification is the primary driver for this requirement.[1][2] Fine dust particles can be easily dispersed during weighing or transfer and can cause significant mechanical and chemical irritation upon contact with the eyes. A face shield provides an additional, crucial barrier against splashes, especially when preparing solutions or handling larger quantities.[7]
Dermal Protection: Preventing Skin Contact
Mandatory Equipment:
-
Gloves: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[7] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.
-
Lab Coat: A standard cotton or flame-resistant lab coat to protect clothing and underlying skin.
Recommended Equipment:
-
Chemical-Resistant Apron: Worn over the lab coat, an apron provides an additional layer of protection against spills and splashes, particularly when handling concentrated solutions.[8]
Causality: The H315 "Causes skin irritation" classification necessitates robust skin protection.[1][2] The principle of "as low as reasonably achievable" (ALARA) exposure dictates that all potential skin contact be prevented. Proper glove removal technique is as critical as wearing them; always remove gloves without touching the outer surface to prevent cross-contamination.[2]
Respiratory Protection: Safeguarding Against Inhalation
Mandatory Engineering Control: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood.[3]
Required PPE (if fume hood is not feasible or as supplemental protection):
-
A NIOSH-approved respirator. For low-level dust exposure, an N95 dust mask may be sufficient.[9] For higher potential concentrations or when handling bulk quantities, a half-mask or full-face respirator with acid gas/organic vapor cartridges and P100 particulate filters is recommended.[3][9]
Causality: The H335 "May cause respiratory irritation" hazard, combined with the material's powdered form, makes inhalation a primary exposure route.[1][2] A chemical fume hood is the most effective engineering control to capture dust at the source. Respirators serve as a last line of defense when engineering controls are insufficient or unavailable.[7]
Operational and Disposal Protocols
Proper PPE is only effective when integrated into safe operational and disposal workflows.
Step-by-Step Handling Procedure
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spilled powder.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.
-
Post-Handling: After use, securely seal the container.[3]
-
Decontamination: Wipe down the spatula and work surface with an appropriate solvent. Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[3]
Spill Management
-
Alert Personnel: Immediately notify others in the area.
-
Isolate: Secure the area to prevent spread.
-
Assess: For minor spills of dry powder, proceed with cleanup. For major spills, evacuate and contact emergency response personnel.
-
Cleanup (Minor Spill):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Use dry cleanup procedures; do not sweep with a dry broom, as this will generate dust.[1][3]
-
Gently cover the spill with an absorbent material.
-
Carefully scoop or vacuum the material into a labeled, sealable hazardous waste container. If using a vacuum, it must be HEPA-filtered and approved for hazardous dust.[3]
-
Decontaminate the area with soap and water, preventing runoff into drains.[3]
-
Waste Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, is considered hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1][3]
-
Containerization: Use UN-certified containers, filled to no more than 90% capacity, for waste accumulation.[10]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] This compound should not be discharged into sewers or waterways.[3] A common disposal method for such materials is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion products.[2]
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the critical decision points and procedures for safely handling this compound from initial assessment to final disposal.
Caption: Workflow for safe handling, from preparation to disposal.
References
-
Carl ROTH. 4-Nitrophenol Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). 4-Nitrophenylacetic acid Safety Data Sheet. Retrieved from [Link]
-
University of Groningen. Hazardous waste acceptance conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
University of California, Merced. Choosing The Correct PPE | Environmental Health & Safety. Retrieved from [Link]
-
University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

